molecular formula C10H17NO5 B142493 N-Boc-4-hydroxy-D-proline, trans- CAS No. 147266-92-0

N-Boc-4-hydroxy-D-proline, trans-

货号: B142493
CAS 编号: 147266-92-0
分子量: 231.25 g/mol
InChI 键: BENKAPCDIOILGV-NKWVEPMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-4-hydroxy-D-proline, trans- is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-4-hydroxy-D-proline, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-hydroxy-D-proline, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350920
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147266-92-0
Record name N-Boc-4-hydroxy-D-proline, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147266920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147266-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-D-PROLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K1V4SDL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Properties

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as N-tert-Butoxycarbonyl-trans-4-hydroxy-D-proline, is a derivative of the amino acid hydroxyproline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the specific stereochemistry at the 2nd and 4th carbon atoms make it a valuable component in the asymmetric synthesis of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound and its related stereoisomers. Data for the specific (2R,4S) isomer is highlighted where available.

Property(2R,4S) Isomer(2R,4R) Isomer(2S,4S) Isomer(2S,4R) Isomer
Molecular Formula C₁₀H₁₇NO₅C₁₀H₁₇NO₅C₁₀H₁₇NO₅C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol [1]231.25 g/mol 231.25 g/mol 231.25 g/mol
Appearance White to off-white powder[]White solidWhite powder-
Melting Point Not specified146-151 °C146 °C (decomposes)[3]-
Boiling Point Not specified390.9 ± 42.0 °C (Predicted)Not specified-
Density Not specified1.312 g/cm³ (Predicted)Not specified-
pKa Not specified3.80 ± 0.40 (Predicted)Not specified-
Optical Rotation Not specified[α]²²/D +50.0° (c=1, methanol)Not specified-
Solubility Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil formulations.[4] Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMF.Soluble in chloroform, dichloromethane, and ethyl acetate (for the methyl ester derivative).[5] The parent amino acid, L-hydroxyproline, is soluble in water, methanol, ethanol, and n-propanol, with solubility increasing with temperature and water content in binary mixtures.[6][7]Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8]-
Spectroscopic Data

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹. The exact position of the carbonyl absorption can depend on whether the acid is in a monomeric or dimeric (hydrogen-bonded) form. For the (2R,4R) isomer, characteristic peaks have been reported at 3462, 2976, 2934, 1740, and 1639 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the acidic proton of the carboxylic acid group, typically as a broad singlet downfield, often above 10 ppm. The protons of the pyrrolidine ring will appear as a series of multiplets, and the tert-butyl group will present as a sharp singlet around 1.4-1.5 ppm, integrating to nine protons.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid between 165 and 185 ppm. The carbons of the Boc group and the pyrrolidine ring will also have characteristic chemical shifts. For the (2R,4R) isomer, reported ¹³C NMR (100 MHz, CDCl₃) signals are at δ 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, and 25.63 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the (2R,4R) isomer, the calculated m/z for [M+H]⁺ is 232.1185, with an experimental value found at 232.1171.

Synthesis and Experimental Protocols

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-D-proline) with a tert-butoxycarbonyl group.

General Synthesis Protocol: Boc Protection of Hydroxyproline

This protocol is a general method for the Boc protection of a hydroxyproline isomer and can be adapted for the (2R,4S) stereoisomer.

Materials:

  • (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • 10% aqueous Potassium bisulfate (KHSO₄) or dilute Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as 10% aqueous NaOH or triethylamine to neutralize the amino acid.

  • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 10% aqueous KHSO₄ or dilute HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine ring and defined stereochemistry allow for precise control over the three-dimensional structure of the final molecule.

Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

A primary application of this compound is as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

  • ADCs: In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The properties of the linker are critical for the stability and efficacy of the ADC. This hydroxyproline derivative provides a stable connection, ensuring that the cytotoxic payload is only released at the target site.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its composition and length are crucial for the formation of a productive ternary complex.

The workflow for incorporating this linker into an ADC is visualized below.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis using a Hydroxyproline Linker cluster_activation Linker Activation cluster_conjugation Conjugation cluster_payload Payload Attachment linker (2R,4S)-Boc-Hyp-OH activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker EDC, NHS conjugated_ab mAb-Linker Conjugate activated_linker->conjugated_ab Reaction with Lysine residues antibody Monoclonal Antibody (mAb) antibody->conjugated_ab deprotection Boc Deprotection (TFA) conjugated_ab->deprotection adc Final ADC deprotection->adc Payload Coupling payload Cytotoxic Payload payload->adc

Caption: General workflow for ADC synthesis.

Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid makes it an excellent starting material for the synthesis of enantiomerically pure compounds. It can be used to introduce chirality and conformational constraints into a target molecule, which is often essential for its biological activity.

Experimental Protocol: Peptide Coupling

This protocol outlines a general procedure for coupling (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to an amino group, for example, on a solid-phase resin or the N-terminus of a peptide.

Materials:

  • (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Amine-functionalized solid support (e.g., Rink amide resin) or peptide with a free N-terminus

  • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Swell the amine-functionalized resin in DMF for 30-60 minutes.

  • In a separate reaction vessel, dissolve (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2-4 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

  • Add the base (e.g., DIPEA, 4-8 equivalents) to the solution from step 2 to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with MeOH (2-3 times) to remove any unreacted reagents and byproducts.

  • Dry the resin under vacuum.

The following diagram illustrates the logical flow of a standard peptide coupling reaction.

Peptide_Coupling_Workflow Peptide Coupling Workflow start Start resin_prep Resin Swelling in DMF start->resin_prep activation Activate Boc-Hyp-OH (HBTU/DIPEA in DMF) resin_prep->activation coupling Couple to Resin activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring wash Wash Resin (DMF, DCM, MeOH) monitoring->wash Negative repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive dry Dry Resin wash->dry end End dry->end repeat_coupling->coupling

Caption: Workflow for a peptide coupling reaction.

Safety and Handling

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place, typically at 2-8°C, away from incompatible materials.

This technical guide provides a summary of the available information on (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. For specific applications, further optimization of the described protocols may be necessary.

References

N-Boc-trans-4-hydroxy-D-proline chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-trans-4-hydroxy-D-proline: Structure, Stereochemistry, and Application

Abstract

N-Boc-trans-4-hydroxy-D-proline is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the non-proteinogenic amino acid D-proline, it offers unique structural properties that are instrumental in the design of peptidomimetics and therapeutic peptides. The presence of the N-tert-butoxycarbonyl (Boc) protecting group facilitates its use in Boc-based solid-phase peptide synthesis (SPPS), while its inherent D-configuration confers significant resistance to enzymatic degradation. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

N-Boc-trans-4-hydroxy-D-proline is a synthetic derivative of the amino acid proline. Its structure is defined by a five-membered pyrrolidine ring, with key functional groups dictating its chemical behavior and stereochemical identity.

  • Pyrrolidine Ring : A conformationally constrained five-membered ring that imparts rigidity to peptide backbones.

  • N-Boc Group : The tert-butoxycarbonyl group is attached to the ring's nitrogen atom. This acid-labile protecting group is fundamental to Boc-based peptide synthesis strategies, preventing unwanted reactions at the secondary amine during peptide bond formation.[1]

  • Carboxylic Acid (C2) : The carboxyl group at the 2-position has an (R) absolute configuration, defining it as a D-amino acid derivative.

  • Hydroxyl Group (C4) : The hydroxyl group at the 4-position has an (S) absolute configuration.

  • Trans Configuration : The "trans" designation refers to the relative stereochemistry between the hydroxyl group at C4 and the carboxylic acid group at C2; they are on opposite faces of the pyrrolidine ring. The full stereochemical name is (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[2]

The diagram below illustrates the relationship between the structural features of N-Boc-trans-4-hydroxy-D-proline and its functional advantages in drug development.

G cluster_structure Structural Features cluster_advantages Functional Advantages D_Config D-Configuration (2R) Protease_Res Protease Resistance D_Config->Protease_Res Trans_OH trans-4-Hydroxy Group (4S) Bio_Target Altered Target Binding Trans_OH->Bio_Target Boc_Group N-Boc Protecting Group Synthesis_Control Controlled Synthesis Boc_Group->Synthesis_Control Ring Constrained Pyrrolidine Ring Conformation Conformational Constraint Ring->Conformation Conformation->Bio_Target

Caption: Logical flow from structural features to functional advantages.
Key Identifiers

A summary of the key chemical identifiers for N-Boc-trans-4-hydroxy-D-proline is provided in Table 1.

IdentifierValueReference
CAS Number 147266-92-0[3][4][5]
Molecular Formula C₁₀H₁₇NO₅[2][3][4][5]
Molecular Weight 231.25 g/mol [3][5]
InChI Key BENKAPCDIOILGV-NKWVEPMBSA-N[2]
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--CC1C(O)=O[3]
Synonyms Boc-trans-4-Hydroxy-D-proline, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[2]

Physicochemical Properties

The physical and chemical properties of N-Boc-trans-4-hydroxy-D-proline are crucial for its storage, handling, and application in synthesis.

PropertyValueReference
Appearance White to off-white solid/crystalline powder[4]
Melting Point 119-125 °C[3]
Optical Rotation [α]/D +70° (c = 0.617 in methanol)[3]
Purity/Assay ≥97%[3]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane[4]

Experimental Protocols

General Synthesis of N-Boc-trans-4-hydroxy-D-proline

The most common method for preparing N-Boc-trans-4-hydroxy-D-proline involves the protection of the secondary amine of trans-4-hydroxy-D-proline.

Objective: To introduce a Boc protecting group onto the nitrogen of trans-4-hydroxy-D-proline.

Materials:

  • trans-4-hydroxy-D-proline

  • Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O)

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Water

Procedure:

  • Suspend trans-4-hydroxy-D-proline and a catalytic amount of DMAP in dichloromethane in a reaction vessel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of Boc Anhydride (typically 1.1-1.5 equivalents) in DCM to the suspension while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water or a mild acidic solution (e.g., dilute HCl) to remove unreacted reagents and DMAP.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Strategy - Stereochemical Inversion: In cases where the cis isomer is more accessible, the desired trans product can be obtained via stereochemical inversion using the Mitsunobu reaction.[6] This process involves activating the hydroxyl group of a protected cis-4-hydroxyproline derivative, followed by an Sₙ2-type nucleophilic substitution with a carboxylate anion, which inverts the stereocenter at C4.[6]

Incorporation into Peptides via Boc-SPPS

N-Boc-trans-4-hydroxy-D-proline is a standard reagent for Boc-based solid-phase peptide synthesis (SPPS), a cyclical process used to build a peptide sequence on a solid support.[7]

Objective: To incorporate an N-Boc-trans-4-hydroxy-D-proline residue into a growing peptide chain on a solid-phase resin.

The Boc-SPPS Cycle: The process involves three main steps: deprotection, neutralization, and coupling. This cycle is repeated for each amino acid added to the peptide.

G Resin Resin-Bound Peptide (Free Amine) Coupling 3. Coupling (N-Boc-Hyp-OH + DCC/HBTU) Boc_Peptide Resin-Bound Peptide (Boc-Protected) Coupling->Boc_Peptide Form peptide bond Deprotection 1. Deprotection (TFA in DCM) Boc_Peptide->Deprotection Remove Boc group Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Form free amine Neutralization->Coupling Activate carboxyl group

Caption: The cyclical workflow for incorporating N-Boc-trans-4-hydroxy-D-proline via Boc-SPPS.

Detailed Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA) for 20-30 minutes to remove the N-terminal Boc group, exposing a free amine.[7]

  • Washing: Wash the resin thoroughly with DCM and then a neutralization solvent (e.g., isopropanol) to remove residual TFA.

  • Neutralization: Treat the resin with a solution of a non-nucleophilic base, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the ammonium salt and generate the free amine.[7]

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate N-Boc-trans-4-hydroxy-D-proline (3-5 equivalents relative to resin substitution) with a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the secondary amine of proline, coupling kinetics can be slower, and monitoring with a test for secondary amines (e.g., the Isatin test) is recommended.[7]

  • Washing: Wash the resin with DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Conclusion

N-Boc-trans-4-hydroxy-D-proline is an indispensable tool for peptide chemists and drug developers. Its well-defined stereochemistry provides a strategic advantage for creating peptides with enhanced metabolic stability and specific conformational properties. The robust and well-documented protocols for its synthesis and incorporation into peptides via Boc-SPPS make it a reliable and versatile building block for the construction of complex and functionally diverse peptides. A thorough understanding of its properties and applications is essential for leveraging its full potential in the development of next-generation peptide-based therapeutics.

References

Physical properties of N-Boc-4-hydroxy-D-proline, trans- (e.g., melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-D-proline is a synthetic amino acid derivative that plays a crucial role as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features, including the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl functionality on the pyrrolidine ring, impart specific physical and chemical properties that are critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the key physical properties of N-Boc-trans-4-hydroxy-D-proline, with a focus on its melting point and solubility, presented in a format tailored for scientific professionals.

Core Physical Properties

The physical characteristics of N-Boc-trans-4-hydroxy-D-proline are fundamental to its handling, storage, and reactivity in synthetic protocols. The compound typically presents as a white to off-white solid.[1]

Melting Point

The melting point of a solid is a critical indicator of its purity. For N-Boc-trans-4-hydroxy-D-proline, various sources report a range of melting points, which may be attributable to differences in crystalline form or measurement conditions. A summary of reported melting points is provided in the table below.

PropertyReported Value(s)Source(s)
Melting Point119-125 °C
Melting Point123 °C[2]
Melting Point92-96 °C (lit.)

Note: The variation in reported melting points highlights the importance of experimental verification for each batch of the compound.

Solubility

The solubility of N-Boc-trans-4-hydroxy-D-proline is a key parameter for its use in solution-phase synthesis and purification. The presence of both a polar carboxylic acid and hydroxyl group, along with the nonpolar Boc group, allows for solubility in a range of organic solvents.

SolventSolubilitySource(s)
DichloromethaneSoluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Note: Quantitative solubility data for N-Boc-trans-4-hydroxy-D-proline is not widely available in the literature. The information provided is qualitative. For precise applications, it is recommended to determine the solubility experimentally in the solvent of interest.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of N-Boc-trans-4-hydroxy-D-proline.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of N-Boc-trans-4-hydroxy-D-proline is finely ground using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range) are recorded.

  • Purity Check: A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Solubility (Qualitative)

Principle: A qualitative assessment of solubility is made by observing the dissolution of a small amount of the solute in a given solvent at a specific temperature.

Apparatus:

  • Test tubes or small vials

  • Vortex mixer

  • Spatula

  • Graduated pipette or cylinder

Procedure:

  • Solvent Addition: A known volume (e.g., 1 mL) of the desired solvent is added to a test tube.

  • Solute Addition: A small, pre-weighed amount (e.g., 10 mg) of N-Boc-trans-4-hydroxy-D-proline is added to the solvent.

  • Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Classification:

    • Soluble: No undissolved solid is visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid does not appear to have dissolved.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a research chemical like N-Boc-trans-4-hydroxy-D-proline.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Melting Point Determination cluster_2 Solubility Screening cluster_3 Data Analysis and Reporting A Obtain Sample of N-Boc-trans-4-hydroxy-D-proline B Visual Inspection (Color, Form) A->B C Prepare Sample (Grind, Pack Capillary) B->C F Select Solvents (Polar, Nonpolar, etc.) B->F D Measure Melting Point Range (Controlled Heating) C->D E Compare with Literature Values D->E I Tabulate Quantitative Data E->I G Qualitative Solubility Test (Observe Dissolution) F->G H Categorize Solubility G->H H->I K Generate Technical Report I->K J Document Experimental Protocols J->K

Caption: Workflow for characterizing the physical properties of a research chemical.

Conclusion

This technical guide provides essential information on the physical properties of N-Boc-trans-4-hydroxy-D-proline, a key building block in medicinal chemistry and drug development. The provided data on melting point and solubility, along with the detailed experimental protocols, will aid researchers in the effective use and handling of this important compound. The variability in reported melting points underscores the necessity for in-house verification to ensure the quality and consistency of starting materials in synthetic endeavors. Further quantitative studies on the solubility of N-Boc-trans-4-hydroxy-D-proline in a wider range of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-trans-4-hydroxy-D-proline, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its unique structural features, including the trans-configured hydroxyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a valuable component for creating complex peptides and chiral pharmaceutical intermediates.

Core Molecular Data

The fundamental properties of N-Boc-trans-4-hydroxy-D-proline are summarized below, providing a quick reference for experimental planning and analysis.

PropertyValueReferences
Molecular Formula C₁₀H₁₇NO₅[1][2][3][4]
Molecular Weight 231.25 g/mol [1][2][4]
Appearance White crystalline solid[1]
CAS Number 147266-92-0[2][4]

Experimental Protocols

Detailed methodologies for the synthesis of N-Boc-trans-4-hydroxy-D-proline and its application in peptide synthesis are presented. These protocols are foundational for its use in research and development.

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-D-proline

This protocol details the N-protection of trans-4-hydroxy-D-proline using di-tert-butyl dicarbonate (Boc)₂O. This is a common method for preparing Boc-protected amino acids.[1]

Materials:

  • trans-4-hydroxy-D-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ether

Procedure:

  • Suspend trans-4-hydroxy-D-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • With stirring, add triethylamine (2 equivalents), DMAP (0.05 equivalents), and (Boc)₂O (1.2 equivalents) sequentially.

  • Allow the reaction mixture to warm gradually to room temperature and continue stirring for approximately 2 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Once the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Add ether to the residual solid, collect the solid by filtration, and wash thoroughly with ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in CH₂Cl₂, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield the product, which can be further purified by grinding with hexane and drying under high vacuum.

Protocol 2: Application in Boc Solid-Phase Peptide Synthesis (SPPS)

N-Boc-trans-4-hydroxy-D-proline is a crucial reagent in Boc-SPPS. The following is a generalized protocol for a single coupling cycle using this amino acid derivative. The hydroxyl group on the proline ring may require its own protecting group (e.g., Benzyl) depending on the overall synthetic strategy.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

1. Nα-Boc Deprotection: a. Swell the peptide-resin in DCM within a reaction vessel. b. Treat the resin with a solution of 50% TFA in DCM. A short pre-wash of 5 minutes can be performed.[5] c. Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc group.[5] d. Drain the TFA/DCM solution and wash the resin multiple times with DCM and isopropanol to remove residual acid.[5]

2. Neutralization: a. Treat the peptide-resin, which is now an ammonium salt, with a solution of 5-10% DIEA in DCM or DMF. b. Agitate the mixture for 1-2 minutes and then drain the neutralization solution. Repeat this step to ensure complete neutralization to the free amine.

3. Coupling: a. Dissolve N-Boc-trans-4-hydroxy-D-proline (2-4 equivalents) and a coupling agent like HBTU/HOBt in DMF.[5] b. Add this solution to the neutralized peptide-resin. c. Add DIEA (4-6 equivalents) to initiate the coupling reaction.[5] d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

This cycle of deprotection, neutralization, and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Boc Solid-Phase Peptide Synthesis (SPPS) process, a primary application for N-Boc-trans-4-hydroxy-D-proline.

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Washing1 Wash (DCM/IPA) Deprotection->Washing1 Neutralization 2. Neutralization (DIEA) Coupling 3. Coupling (N-Boc-AA, HBTU/DIEA) Neutralization->Coupling Add activated N-Boc-AA Washing2 Wash (DMF/DCM) Coupling->Washing2 Washing1->Neutralization Washing2->Deprotection Repeat for next amino acid Final Final Cleavage & Purification Washing2->Final After final cycle Start Start: Resin-Bound Amino Acid Start->Deprotection

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Spectroscopic and Methodological Deep Dive: N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

N-Boc-trans-4-hydroxy-D-proline, a chiral synthetic building block, plays a critical role in the development of novel therapeutics, particularly in peptide synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, ensuring purity, and confirming structural integrity during multi-step syntheses. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-trans-4-hydroxy-D-proline, alongside the experimental protocols for acquiring these crucial datasets.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-trans-4-hydroxy-D-proline. Due to the limited availability of directly published spectra for the free acid, data for closely related analogues, such as its methyl ester and the deprotected parent compound, are provided for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
N-Boc-trans-4-hydroxy-D-proline Methyl Ester Not Specified(Specific peak assignments are not available in the provided search results)
trans-4-Hydroxy-D-proline D₂O(Specific peak assignments are not available in the provided search results)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
trans-4-Hydroxy-D-proline D₂O(Specific peak assignments are not available in the provided search results)
Boc-hyp(tBu)-OH (a related compound) [1]MeOH-d₄28.5, 38.8, 39.7, 48.4, 54.5, 55.0, 58.8, 68.6, 69.0, 69.9, 70.6, 75.2, 120.9, 126.1, 126.2, 128.1, 128.8, 142.5, 142.6, 142.7, 145.1, 145.4, 145.4, 156.5, 156.7, 175.5, 175.7

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
N-Boc-trans-4-hydroxy-L-proline Methyl Ester ATR-IR(Specific peak assignments are not available in the provided search results)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+Na]⁺ (m/z)
Boc-hyp(tBu)-OH (a related compound) [1]ESI-EMM432.1787 (calculated), 432.1800 (found)

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following sections outline generalized experimental protocols for NMR, IR, and MS analysis of N-Boc-trans-4-hydroxy-D-proline, based on standard practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of N-Boc-trans-4-hydroxy-D-proline.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0-200 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer dissolve->setup acquire Acquire Spectra setup->acquire process Process Raw Data acquire->process analyze Analyze Spectra process->analyze

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Boc-trans-4-hydroxy-D-proline.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Sample on ATR collect_sample Collect Sample Spectrum place_sample->collect_sample collect_bkg Collect Background collect_bkg->collect_sample analyze_ir Analyze Spectrum collect_sample->analyze_ir MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_solution Prepare Dilute Solution introduce_sample Introduce Sample to MS prep_solution->introduce_sample acquire_ms Acquire Mass Spectrum introduce_sample->acquire_ms analyze_ms Analyze Mass Spectrum acquire_ms->analyze_ms

References

A Technical Guide to the Discovery and First Synthesis of trans-4-hydroxy-D-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper details the historical discovery and pioneering synthetic methodologies for trans-4-hydroxy-D-proline, an important chiral building block. It provides an in-depth look at early chemical and chemoenzymatic approaches, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction and Discovery

Trans-4-hydroxy-D-proline is the unnatural stereoisomer of the more common trans-4-hydroxy-L-proline, a primary constituent of animal collagen.[1][2] While not incorporated into proteins, the D-isomer serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][3][4] Its unique stereochemistry makes it a valuable component for creating complex molecules with high specificity in drug development.[3]

The journey to isolating this specific derivative began with the broader discovery of hydroxyproline.

  • 1902: Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin, identifying it as a hydroxylated amino acid.[5]

  • 1905: Hermann Leuchs achieved the first chemical synthesis of 4-hydroxyproline. However, this synthesis was not stereospecific and resulted in a racemic mixture of all four possible stereoisomers (trans-L, trans-D, cis-L, and cis-D).[5]

The primary challenge following Leuchs' discovery was the separation of these isomers to obtain optically pure compounds. The development of methods to isolate or specifically synthesize trans-4-hydroxy-D-proline was driven by its potential as a chiral synthon.

Early Synthetic Strategies and Methodologies

The first successful approaches to obtaining pure trans-4-hydroxy-D-proline relied on separating it from racemic mixtures or employing stereoselective enzymatic reactions.

One of the earliest and most practical methods for obtaining D-amino acids was the chemical resolution of a racemic mixture. Asymmetric transformation is an advanced form of this technique that improves yield by racemizing the unwanted L-enantiomer in the reaction vessel, allowing it to be converted into the desired D-enantiomer salt.[6] This avoids the 50% theoretical yield limit of classical resolution.[4]

Experimental Protocol: Asymmetric Transformation of L-proline to D-proline

This protocol outlines the synthesis of D-proline from L-proline, a common precursor which can then be hydroxylated. The key is the formation of diastereomeric salts with a chiral resolving agent, D-tartaric acid, which allows for separation via crystallization.[7]

  • Preparation of D-proline·D-tartrate Salt:

    • Dissolve a mixture of L-proline (e.g., 11.5 g) and D-tartaric acid (e.g., 15.0 g) in an organic acid solvent (e.g., 150 mL of n-butyric acid).[4]

    • Add a fatty aldehyde (e.g., n-butyraldehyde, 10-30% of the proline amount) to facilitate in-situ racemization of L-proline.[4]

    • Stir the reaction mixture at a constant temperature (e.g., 90°C) for several hours (e.g., 6 hours) until white crystals of D-proline·D-tartrate precipitate.[4]

    • Cool the mixture in an ice-water bath for approximately 1 hour to maximize crystallization and filter the solid product.[7]

    • Wash the crystals with a cold solvent like absolute ethanol and dry.

    • Recrystallize the crude salt from 95% ethanol to improve optical purity.[7]

  • Liberation of D-proline:

    • Dissolve the purified D-proline·D-tartrate salt in methanol.[7]

    • Slowly add a base, such as aqueous ammonia, with stirring at room temperature until the solution becomes weakly basic (pH 8-9).[4] This precipitates the ammonium salt of tartaric acid.

    • Stir for 1 hour, then cool the mixture (5-10°C) and filter to remove the tartrate salt.[7]

    • Evaporate the filtrate under reduced pressure to remove methanol.

    • Recrystallize the resulting solid from a mixed solvent system (e.g., ethanol-ether) to obtain pure D-proline.[4][7]

Data Presentation: Asymmetric Transformation Yields

StepProductYield (Crude)Yield (Refined)Reference
1D-proline·D-tartrate87.2%82.3%[7]
2D-proline95.6%-[7]

Logical Workflow for Asymmetric Transformation

start L-Proline (Starting Material) process1 Racemization (+ D-Tartaric Acid, Aldehyde) start->process1 process2 Preferential Crystallization process1->process2 product1 D-Proline•D-Tartrate Salt (Solid) process2->product1 Separation waste1 L-Proline•D-Tartrate Salt (in Solution) process2->waste1 process3 Liberation with Base (e.g., NH3) product1->process3 waste1->process1 Racemizes final_product Pure D-Proline process3->final_product

Caption: Workflow for D-proline synthesis via asymmetric transformation.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures of synthetic intermediates. This approach was successfully applied to produce optically pure hydroxyproline derivatives. A notable example is the synthesis of cis-4-hydroxy-D-proline using Candida antarctica lipase B (CALB).[8]

Experimental Protocol: Chemoenzymatic Synthesis of cis-4-hydroxy-D-proline

This protocol is based on the resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.[8]

  • Enzymatic Resolution:

    • Prepare a buffered solution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

    • Introduce Candida antarctica lipase B (CALB) as the biocatalyst.

    • Allow the reaction to proceed. The enzyme will selectively hydrolyze the (S)-enantiomer of the substrate.

    • Monitor the reaction until approximately 51% conversion is reached to achieve high enantiomeric excess (>99.5% ee) for the remaining (R)-enantiomer.[8]

    • Separate the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester from the hydrolyzed (S)-enantiomer.

  • Regioselective Hydrogenation:

    • Dissolve the isolated (R)-ester in a suitable solvent.

    • Perform a regioselective hydrogenation of the keto group. This step yields (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.[8]

  • Hydrolysis:

    • Subject the hydroxylated diester to hydrolysis to cleave the ester and N-(alkoxycarbonyl) groups.

    • This final step yields the target compound, cis-4-hydroxy-D-proline.[8]

Data Presentation: Chemoenzymatic Synthesis Performance

StepKey ParameterValueReference
1. Enzymatic ResolutionEnantiomeric Excess (ee)> 99.5%[8]
2. HydrogenationYield98%[8]
3. HydrolysisYield98%[8]
Final ProductDiastereomeric Excess (de)96%[8]

Workflow for Chemoenzymatic Synthesis

start Racemic 4-oxo Diester ((R)- and (S)-enantiomers) process1 Enzymatic Hydrolysis (Candida antarctica lipase B) start->process1 process2 Separation process1->process2 product1 (R)-4-oxo Diester (Unhydrolyzed) process3 Regioselective Hydrogenation product1->process3 waste1 (S)-hydrolyzed acid (Byproduct) process2->product1 Target process2->waste1 Removed process4 Hydrolysis process3->process4 final_product cis-4-hydroxy-D-proline process4->final_product

Caption: Chemoenzymatic route to cis-4-hydroxy-D-proline.

Context: Modern Biosynthetic Pathways for Hydroxyprolines

While early synthesis focused on chemical and chemoenzymatic routes, modern production of hydroxyprolines, particularly the L-isomer, is dominated by microbial fermentation.[2] Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce trans-4-hydroxy-L-proline directly from glucose with high efficiency.[1][2] These strategies involve redirecting central carbon metabolism to maximize the production of the precursor L-proline and its cofactors, followed by enzymatic hydroxylation.

The key enzyme in this process is proline 4-hydroxylase (P4H) , which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline. This reaction requires α-ketoglutarate, molecular oxygen (O₂), and ferrous iron (Fe²⁺) as cofactors.[1] Metabolic engineering efforts focus on enhancing the intracellular supply of these molecules.

Engineered Metabolic Pathway in E. coli

glucose Glucose glycolysis Glycolysis glucose->glycolysis tca TCA Cycle glycolysis->tca akg α-ketoglutarate tca->akg Precursor glutamate Glutamate akg->glutamate hydroxylation Proline-4-Hydroxylase (P4H) (Heterologous Expression) akg->hydroxylation proline L-Proline glutamate->proline 3 Enzymatic Steps proline->hydroxylation product trans-4-hydroxy-L-proline hydroxylation->product cofactors Cofactors: O₂, Fe²⁺ cofactors->hydroxylation

Caption: Engineered pathway for trans-4-hydroxy-L-proline production.

Conclusion

The development of synthetic routes for trans-4-hydroxy-D-proline derivatives has evolved significantly since the initial discovery of hydroxyproline. Early efforts successfully overcame the challenge of stereoisomer separation through innovative chemical resolution techniques like asymmetric transformation. The subsequent introduction of highly selective enzymes in chemoenzymatic processes provided a powerful alternative for producing optically pure isomers. While modern biotechnology has enabled highly efficient microbial production of the natural L-isomer, the foundational chemical and chemoenzymatic methods remain fundamentally important for accessing "unnatural" D-isomers like trans-4-hydroxy-D-proline, which continue to be indispensable building blocks in modern drug discovery and development.

References

The Pivotal Role of the Boc Protecting Group in Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the chemical manipulation of proline, an amino acid renowned for its unique conformational constraints. This technical guide provides an in-depth analysis of the multifaceted role of the Boc group in proline derivatives. It covers its critical function in peptide synthesis, its influence on the stereochemical and conformational properties of the proline ring, and its utility as a foundational tool in asymmetric synthesis and organocatalysis. This document consolidates key quantitative data, details essential experimental protocols, and presents logical workflows through diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

Core Functions of the Boc Group in Proline Chemistry

The Boc group is an acid-labile protecting group primarily used to reversibly block the secondary amine of the proline ring.[1][2] This protection is fundamental for several reasons:

  • Sequential Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group prevents the proline nitrogen from engaging in unwanted reactions during the coupling of subsequent amino acids.[3] Its selective removal under acidic conditions, which leaves other protecting groups intact, is the foundation of the Boc/Bzl protection strategy.[4]

  • Enhanced Solubility and Handling: The introduction of the lipophilic Boc group increases the solubility of proline in organic solvents, which is advantageous for purification and reaction setup.[5] It also converts the zwitterionic amino acid into a crystalline, stable solid that is easier to handle and store.[3][5]

  • Direction of Reactivity: By deactivating the nucleophilicity of the proline amine, the Boc group allows chemists to selectively perform reactions at the carboxylic acid moiety, such as amide bond formation, without interference.[6]

  • Conformational Control: The bulky Boc group significantly influences the conformational equilibrium of the proline ring, including the cis-trans amide bond isomerism and the endo/exo ring pucker.[7][8] This has profound implications for the secondary structure of peptides and the stereochemical outcome of proline-catalyzed reactions.

Boc-Proline in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, while older than the more common Fmoc/tBu strategy, remains robust and valuable, particularly for synthesizing long, hydrophobic, or aggregation-prone peptides.[2][] The repetitive acidic deprotection steps can help disrupt secondary structure formation during synthesis.[2]

Data Presentation: SPPS Parameters

The following table summarizes typical quantitative parameters for the incorporation of N-Boc-proline in a manual Boc-SPPS workflow.

ParameterValueNotes
Resin Type Merrifield, PAM, MBHA, BHAChoice depends on desired C-terminus (acid or amide).
Resin Substitution 0.3 - 0.8 mmol/gDefines the scale of the synthesis.[10]
Boc-Amino Acid Excess 3 - 5 equivalentsRelative to resin functionalization.[10]
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin functionalization.[10]
Coupling Time 1 - 4 hoursProline's secondary amine can slow kinetics; double coupling may be needed.[1][10]
Deprotection Reagent 50% TFA in DCMStandard reagent for Boc removal.[1][10]
Deprotection Time 20 - 30 minutesTypical duration for complete deprotection.[1][10]
Neutralization Reagent 10% DIEA in DCMRequired after acidic deprotection to free the N-terminal amine for the next coupling.
Coupling Efficiency (Proline) ~98-99.5%May be lower than for primary amino acids; requires careful monitoring.[10]
Overall Crude Peptide Yield 50 - 80%Highly dependent on peptide length and sequence.[10]
Experimental Protocols: Key SPPS Steps

Protocol 2.1: Boc Deprotection in SPPS [1]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in a reaction vessel.

  • Pre-wash: Drain the DCM and perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with agitation.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).

  • Final Washing: Wash the resin again with DCM (3-5 times) to prepare for the coupling step.

Protocol 2.2: Coupling of Boc-L-Proline

  • Activation: In a separate vessel, dissolve Boc-L-proline (3-5 eq) and a coupling agent such as HBTU (3-5 eq) in N,N-dimethylformamide (DMF). Add DIEA (6-10 eq) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated Boc-L-proline solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test). If the reaction is incomplete, a second coupling may be performed.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Mandatory Visualization: Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Washing_1 Washing Deprotection->Washing_1 2. Neutralization Neutralization (10% DIEA in DCM) Washing_2 Washing Neutralization->Washing_2 4. Coupling Coupling (Activated Boc-Proline) Washing_3 Washing Coupling->Washing_3 6. Washing Washing (DCM/DMF) Final Elongated Peptide-Resin (N-term Boc protected) Washing_1->Neutralization 3. Washing_2->Coupling 5. Washing_3->Final Cycle Complete Proline_Conformation cluster_amide Amide Bond Isomerism cluster_pucker Pyrrolidine Ring Pucker Trans Trans Isomer (ω ≈ 180°) Cis Cis Isomer (ω ≈ 0°) Trans->Cis Isomerization Exo Cγ-exo Pucker Trans->Exo Favors Endo Cγ-endo Pucker Cis->Endo Favors Exo->Endo Equilibrium Boc Boc Group Boc->Trans Influences Equilibrium Boc->Exo Influences Equilibrium Catalyst_Synthesis BocProline N-Boc-Proline Activation Carboxyl Group Activation (e.g., EDCI/HOBt) BocProline->Activation Coupling Amide Bond Formation (Coupling with Chiral Amine) Activation->Coupling Intermediate Protected Catalyst Precursor Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Catalyst Final Chiral Organocatalyst Deprotection->Catalyst

References

The Conformation and Ring Pucker of N-Boc-4-hydroxy-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of N-Boc-4-hydroxy-D-proline, a critical chiral building block in medicinal chemistry and peptide synthesis. Understanding the three-dimensional structure, particularly the pyrrolidine ring pucker and the cis-trans isomerism of the carbamate bond, is paramount for the rational design of novel therapeutics and peptidomimetics. This document summarizes key quantitative data from experimental and computational studies, provides detailed experimental protocols for conformational analysis, and visualizes the core chemical principles.

Introduction to Proline Conformation

Proline's unique cyclic structure, where the side chain connects back to the backbone nitrogen, imposes significant conformational constraints compared to other amino acids.[1] This rigidity is central to its role in defining the architecture of peptides and proteins. Two primary conformational equilibria dictate its structure:

  • Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two major "puckered" envelope conformations: Cγ-exo (Cγ puckers away from the carboxyl group) and Cγ-endo (Cγ puckers toward the carboxyl group).[1] This puckering is in rapid equilibrium.[1] The ring pucker is directly correlated with the main chain dihedral angles (φ, ψ), with the exo pucker favoring more compact helical conformations (like polyproline II) and the endo pucker favoring more extended structures.[1][2]

  • Amide Bond Isomerism: The N-acyl bond (in this case, the N-Boc bond) can exist in either a trans or cis conformation. Unlike typical peptide bonds, the energy barrier for proline's cis-trans isomerization is low enough that both isomers can be significantly populated in solution, although the trans form is generally favored.[1] This isomerization is a slow process on the NMR timescale.[3][4] The ring pucker and amide bond conformation are coupled; the exo pucker stabilizes the trans amide bond, while the endo pucker is strongly favored in the cis amide isomer.[1][2]

Substitution at the C4 position, as in 4-hydroxyproline, introduces stereoelectronic effects (specifically, the gauche effect) that can strongly bias the ring's pucker preference.[1][5]

Conformational Analysis of N-Boc-4-hydroxy-D-proline Isomers

N-Boc-4-hydroxy-D-proline exists as two diastereomers: trans-(2R,4S) and cis-(2R,4R). Their conformational preferences are distinct due to the different stereochemistry of the hydroxyl group.

N-Boc-trans-4-hydroxy-D-proline (2R,4S)

In the trans isomer, the hydroxyl group at the 4S position (relative to the 2R carboxyl group) is analogous to the naturally occurring (2S,4R)-Hydroxyproline (Hyp) found in collagen.[5] The electron-withdrawing hydroxyl group creates a stereoelectronic preference for the Cγ-exo pucker.[1][5] This conformation places the substituent in a pseudo-axial position, which is sterically less favorable but electronically stabilized by hyperconjugative interactions.[6] The preference for the Cγ-exo pucker in turn stabilizes the trans conformation of the N-Boc bond.[1]

N-Boc-cis-4-hydroxy-D-proline (2R,4R)

The cis isomer features the hydroxyl group at the 4R position. This stereochemistry is analogous to (2S,4S)-hydroxyproline (hyp).[5] In this case, the gauche effect enforces a Cγ-endo ring pucker.[5] A key feature of this conformation is the potential for a transannular hydrogen bond between the 4-hydroxyl group and the proline's carbonyl oxygen.[5] This interaction further stabilizes the Cγ-endo pucker but can distort the main-chain torsion angles from their typical values.[5] The Cγ-endo pucker is strongly associated with the cis conformation of the preceding amide bond.[1]

Quantitative Conformational Data

The following tables summarize representative quantitative data from crystallographic and computational studies of closely related 4-hydroxyproline derivatives. This data serves as a robust model for predicting the conformational landscape of N-Boc-4-hydroxy-D-proline.

Table 1: Ring Pucker and Torsion Angles from X-ray Crystallography of Hyp Derivatives

Derivative Stereochemistry Preferred Pucker Representative Torsion Angles (°) Reference
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate) L-trans Cγ-exo Hδ2–Cδ–Cγ–O: 148.3 to 163.7 [6]

| Ac-(2S,4S)-hydroxyproline-OMe | L-cis | Cγ-endo | φ: -65, ψ: 140 |[5] |

Data from L-proline derivatives are used as models. (2S,4R) corresponds to D-trans (2R,4S), and (2S,4S) corresponds to D-cis (2R,4R).

Table 2: Computationally Derived Conformational Energies for Ac-(2S,4S)-hydroxyproline-OMe

Conformation Ring Pucker Amide Bond H-bond Relative Energy (kcal/mol) Reference
1 Cγ-endo trans Yes 0.00 [5]
2 Cγ-endo cis Yes +0.42 [5]
3 Cγ-endo trans No +3.12 [5]

| 4 | Cγ-endo | cis | No | +3.28 |[5] |

This data for the L-cis isomer highlights the significant stabilizing effect of the transannular hydrogen bond.

Table 3: Representative 1H-1H NMR Coupling Constants for Pyrrolidine Ring Protons

Coupling Dihedral Angle (Karplus Eq.) Typical Value (Hz) Conformation
3JHα,Hβ-cis ~30° 6 - 8 General
3JHα,Hβ-trans ~150° 8 - 10 General
3JHβ,Hγ-cis ~35-40° 5 - 7 Endo/Exo dependent

| 3JHβ,Hγ-trans | ~160-170° | 9 - 12 | Endo/Exo dependent |

Values are general and can be used to estimate dihedral angles in the pyrrolidine ring from experimental NMR data.[7][8]

Key Conformational Equilibria and Experimental Workflow

Proline_Pucker cluster_exo Favored by (2R,4S)-trans-OH cluster_endo Favored by (2R,4R)-cis-OH Exo Cγ-exo Pucker (trans-like) Endo Cγ-endo Pucker (cis-like) Exo->Endo Rapid Equilibrium

Amide_Isomerism cluster_trans Correlates with Cγ-exo pucker cluster_cis Correlates with Cγ-endo pucker Trans trans-Amide (ω ≈ 180°) Cis cis-Amide (ω ≈ 0°) Trans->Cis Slow Equilibrium

// Nodes Sample [label="N-Boc-4-hydroxy-D-proline", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="Solution-State Analysis\n(NMR Spectroscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRay [label="Solid-State Analysis\n(X-ray Crystallography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp [label="In Silico Analysis\n(Computational Modeling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMR_Data [label="Coupling Constants (J)\nNOE/HOE Distances\ncis/trans Ratio", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; XRay_Data [label="Atomic Coordinates\nTorsion Angles\nH-Bonding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Comp_Data [label="Energy Minima\nPotential Energy Surface\nPucker Preference", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Analysis [label="Comprehensive\nConformational Model", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Sample -> NMR [color="#5F6368"]; Sample -> XRay [color="#5F6368"]; Sample -> Comp [color="#5F6368"];

NMR -> NMR_Data [label="yields", color="#5F6368"]; XRay -> XRay_Data [label="yields", color="#5F6368"]; Comp -> Comp_Data [label="yields", color="#5F6368"];

NMR_Data -> Analysis [color="#5F6368"]; XRay_Data -> Analysis [color="#5F6368"]; Comp_Data -> Analysis [color="#5F6368"]; } /dot Caption: Experimental and computational workflow for conformational analysis.

Experimental Protocols

NMR Spectroscopy for Solution-State Conformation

This protocol outlines the steps for determining the solution-state conformation, including the cis/trans rotamer ratio and ring pucker preferences.

Objective: To confirm the chemical structure, determine the cis/trans isomer ratio, and derive conformational parameters from coupling constants and NOE/HOE data.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • N-Boc-4-hydroxy-D-proline sample (5-10 mg)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube. Due to the presence of rotamers, spectra may be complex.[3][4]

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-64 scans, relaxation delay of 2-5 seconds.

    • Analysis: Integrate the well-resolved signals corresponding to the cis and trans isomers to determine the Ktrans/cis ratio. Extract proton-proton coupling constants (3JHH) from the signal multiplicities.

  • 2D NMR Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin systems and confirm proton connectivity within the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached 13C atoms, aiding in carbon resonance assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Key NOE cross-peaks (e.g., between Hα and Hδ protons) can help distinguish between cis and trans amide isomers.

  • Data Analysis and Interpretation:

    • Use the measured 3JHH values in the Karplus equation to estimate the corresponding dihedral angles of the pyrrolidine ring.

    • Combine dihedral angle constraints with NOE distance restraints to build a model of the predominant solution-state conformation for both the cis and trans isomers.

Single-Crystal X-ray Diffraction for Solid-State Conformation

This protocol describes a generalized method for obtaining the precise solid-state structure of N-Boc-4-hydroxy-D-proline.

Objective: To determine the three-dimensional atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in a crystalline state.

Instrumentation:

  • Single-crystal X-ray diffractometer with a low-temperature device (e.g., cryostream).

Materials:

  • High-purity N-Boc-4-hydroxy-D-proline

  • Screening kit of crystallization solvents (e.g., ethyl acetate, methanol, ethanol, hexane, isopropanol)

  • Small vials, beaker/jar for vapor diffusion

Procedure:

  • Crystallization (Vapor Diffusion Method):

    • Dissolution: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate).[9] Filter the solution through a 0.22 µm syringe filter into a small, open vial.[9]

    • Setup: Place this inner vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is less soluble (e.g., hexane).[9]

    • Incubation: Allow the setup to stand undisturbed in a vibration-free environment. Slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease solubility, promoting the growth of single crystals over several days or weeks.[9]

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal and mount it on a cryoloop.

    • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas on the diffractometer to minimize radiation damage.[9]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities for each reflection.

    • Solve the phase problem using direct methods or other suitable algorithms to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the model against the experimental data until convergence is reached.

  • Data Analysis:

    • Analyze the final refined structure to extract precise bond lengths, angles, and key torsion angles that define the ring pucker and overall conformation.

    • Identify and characterize any intermolecular interactions, such as hydrogen bonds, in the crystal lattice.

References

The Stereochemical Imperative: A Technical Guide to the Importance of D-Configuration in Modified Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Canonical Twenty

In the landscape of therapeutic peptide and protein development, the twenty proteinogenic L-amino acids have long served as the fundamental building blocks. However, the inherent limitations of L-peptides, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance, have driven researchers to explore beyond nature's canonical set. The incorporation of D-amino acids, the non-superimposable mirror images of their L-counterparts, has emerged as a powerful strategy to overcome these hurdles, unlocking new avenues for drug design and therapeutic intervention. This technical guide provides an in-depth exploration of the significance of D-configuration in modified amino acids, offering a comprehensive overview of their impact on peptide stability, bioactivity, and therapeutic potential. We present quantitative data, detailed experimental methodologies, and visual representations of key concepts to equip researchers with the knowledge to strategically leverage D-amino acids in their drug discovery endeavors.

The primary and most significant advantage of incorporating D-amino acids into a peptide sequence is the profound enhancement of its stability against enzymatic degradation.[1][2][3][4] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, leading to a dramatically increased half-life in biological fluids such as serum and plasma.[1][5][6][7] This enhanced stability translates to improved pharmacokinetic profiles, allowing for less frequent dosing and sustained therapeutic effects.[3][4]

Beyond simply extending a peptide's lifespan, the introduction of a D-amino acid can strategically modulate its biological activity. The chirality of an amino acid residue plays a crucial role in defining the three-dimensional conformation of a peptide, which in turn governs its interaction with biological targets such as receptors and enzymes.[5][8] In some instances, a D-amino acid substitution can lead to a more favorable conformation for receptor binding, resulting in enhanced potency. Conversely, it can also be used to fine-tune selectivity by disfavoring binding to off-target receptors. The strategic placement of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which are often critical for biological recognition.[2][8]

Quantitative Impact of D-Amino Acid Substitution

The decision to incorporate a D-amino acid into a peptide therapeutic is often driven by the desired improvements in its pharmacokinetic and pharmacodynamic properties. The following tables summarize quantitative data from various studies, highlighting the significant impact of L- to D-amino acid substitution on peptide stability and biological activity.

Peptide/Peptide AnalogModificationHalf-life in Serum/PlasmaFold Increase in StabilityReference
R4F4All L-amino acids< 1 h (in human serum)-[7]
D-R4F4All D-amino acids> 24 h (in human serum)> 24[7]
RDP215L-amino acid peptideSignificant degradation after 2h (in 50% human serum)-[1]
9D-RDP215D-amino acid variantStable for at least 24h (in 50% human serum)> 12[1]
Polybia-CPL-amino acid peptideComplete degradation by trypsin (0.002 mg/ml) in 1h-[6]
D-CPAll D-amino acid derivativeStable against trypsin (2 mg/ml) for >6h> 1000[6]
PeptideTarget OrganismMIC (µg/mL) of L-PeptideMIC (µg/mL) of D-PeptideReference
R4F4E. coli84[7]
R4F4S. aureus164[7]
Polybia-CPE. coli44[6]
Polybia-CPS. aureus22[6]
LigandReceptorKᵢ (nM)Fold Difference in AffinityReference
L-Norepinephrineα-adrenergic receptors~1500 (α1A)-[9]
D-Norepinephrineα-adrenergic receptors~30,000 (estimated)~20-fold lower affinity[9]
L-THP (Rotundine)Dopamine D1124-[10]
D-THPDopamine D1Data not available (low affinity)-[10]
L-THP (Rotundine)Dopamine D2388-[10]
D-THPDopamine D2No affinity observed-[10]

Experimental Methodologies

The successful synthesis and evaluation of D-amino acid-containing peptides rely on a suite of well-established experimental techniques. This section provides detailed protocols for key methodologies.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Objective: To chemically synthesize a peptide containing one or more D-amino acids on a solid support.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Solid-phase resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • First Amino Acid Coupling: If using a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using a suitable activation method.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes.[2]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (L- or D-isomer) and coupling reagents in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[2]

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

Objective: To assess the stability of a peptide in the presence of specific proteases or in a complex biological matrix like serum.

Materials:

  • Purified L- and D-amino acid-containing peptides

  • Protease stock solution (e.g., trypsin, chymotrypsin) or pooled human/animal serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • RP-HPLC system

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in the reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the protease solution or serum to the desired final concentrations.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Protein Precipitation (for serum samples): If using serum, precipitate the proteins by centrifugation after adding the quenching solution.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a suitable model (e.g., one-phase decay) to determine the peptide's half-life.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of a peptide for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides (L- and D-analogs)

  • Binding buffer

  • 96-well plates

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of the unlabeled test peptide, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Logical Frameworks

The incorporation of D-amino acids can have profound effects on cellular signaling. A notable example is the modulation of the N-methyl-D-aspartate (NMDA) receptor by D-serine and D-aspartate, which act as endogenous co-agonists and agonists, respectively, playing crucial roles in synaptic plasticity and neurogenesis.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Plasticity L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine_Release D-Serine Release Serine_Racemase->D_Serine_Release D_Serine_Release->D_Serine

D-Serine modulation of NMDA receptor signaling.

The strategic decision-making process for incorporating D-amino acids into a peptide drug candidate can be visualized as a logical workflow. This process involves a series of considerations, from the initial identification of a lead L-peptide to the final selection of an optimized D-amino acid-containing candidate.

D_Amino_Acid_Design_Workflow Start Identify Lead L-Peptide Problem Assess Limitations (e.g., Poor Stability, Low Potency) Start->Problem Strategy Define Strategy: D-Amino Acid Substitution Problem->Strategy Scan Perform D-Amino Acid Scan Strategy->Scan Synthesis Synthesize Analogs Scan->Synthesis Screening In Vitro Screening (Stability, Binding, Activity) Synthesis->Screening Selection Select Lead D-Analog Screening->Selection Selection->Scan Further Optimization InVivo In Vivo Evaluation (Pharmacokinetics, Efficacy) Selection->InVivo Promising Candidate Candidate Optimized Drug Candidate InVivo->Candidate

Rational drug design workflow for D-amino acid incorporation.

A crucial technique for discovering novel D-peptide ligands is mirror-image phage display. This method cleverly circumvents the limitations of traditional phage display, which can only screen for L-peptides, to identify D-peptides with high affinity and specificity for a target of interest.

Mirror_Image_Phage_Display Target 1. Synthesize D-enantiomer of the target protein Binding 3. Screen L-peptide library against the D-target Target->Binding Library 2. Prepare L-peptide phage display library Library->Binding Binding->Library No Binding Wash 4. Wash to remove non-binding phages Binding->Wash Binding Elute 5. Elute binding phages Wash->Elute Amplify 6. Amplify eluted phages Elute->Amplify Amplify->Binding Repeat selection cycles Sequence 7. Sequence the DNA of binding L-peptides Amplify->Sequence Synthesize_D 8. Synthesize the D-enantiomer of the identified L-peptide Sequence->Synthesize_D Final_Product High-affinity D-peptide ligand for the native L-target Synthesize_D->Final_Product

Workflow of mirror-image phage display.

Conclusion and Future Perspectives

The strategic incorporation of D-amino acids has proven to be an indispensable tool in modern peptide drug design, offering a robust solution to the long-standing challenge of poor proteolytic stability. As our understanding of the nuanced effects of D-amino acid substitution on peptide structure and function continues to grow, so too will our ability to rationally design therapeutics with tailored pharmacokinetic and pharmacodynamic profiles. Future advancements in computational modeling and synthetic methodologies will further accelerate the discovery and development of novel D-peptide drugs with enhanced efficacy, selectivity, and safety. The exploration of the D-amino acid landscape holds immense promise for expanding the therapeutic potential of peptides and addressing unmet medical needs across a wide spectrum of diseases.

References

A Comprehensive Technical Guide to N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of N-Boc-trans-4-hydroxy-D-proline, a critical chiral building block in modern pharmaceutical development and peptide synthesis. This document outlines its chemical properties, provides a list of common synonyms, and details experimental protocols for its synthesis and application.

Chemical Identity and Synonyms

N-Boc-trans-4-hydroxy-D-proline is a derivative of the non-essential amino acid D-proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, allowing for sequential and controlled peptide chain elongation. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

SynonymSource
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1][2][3]
Boc-trans-4-Hydroxy-D-proline[1][4]
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid[1]
(4S)-1-(tert-butoxycarbonyl)-4-hydroxy-D-proline[1]
N-Boc-4-hydroxy-D-proline, trans-[1]
(2R,4S)-N-ALPHA-T-BUTOXYCARBONYL-4-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID[2]
(2S,4R)-1-Boc-4-hydroxyproline[4]

Physicochemical Properties

A summary of the key quantitative data for N-Boc-trans-4-hydroxy-D-proline is presented in the table below, compiled from various chemical suppliers and databases. These properties are essential for experimental design, safety considerations, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₅[3][5]
Molecular Weight 231.25 g/mol [5]
Appearance White to off-white solid/powder[2][3]
Melting Point 119-125 °C
Purity ≥97%[3]
Optical Activity [α]/D +70° (c = 0.617 g/mL in methanol)
Solubility Soluble in organic solvents such as dichloromethane, ethanol, and methanol.[2]
Storage Temperature 0-8 °C
CAS Number 147266-92-0[2][5]

Synthesis and Experimental Protocols

N-Boc-trans-4-hydroxy-D-proline is typically synthesized from trans-4-hydroxy-D-proline through the protection of the amino group with a Boc anhydride. The following section details a general experimental protocol for its synthesis and its subsequent use in solid-phase peptide synthesis (SPPS).

Synthesis of N-Boc-trans-4-hydroxy-D-proline

A common method for the preparation of N-Boc-trans-4-hydroxy-D-proline involves the reaction of trans-4-hydroxy-D-proline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Materials:

  • trans-4-Hydroxy-D-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Water

  • Anhydrous sodium sulfate

  • Reaction flask, magnetic stirrer, and other standard laboratory glassware

Protocol:

  • Dissolve trans-4-hydroxy-D-proline in a mixture of dichloromethane and water.

  • Cool the solution in an ice bath and add DIPEA to adjust the pH to approximately 9-10.

  • Slowly add a solution of Boc anhydride in DCM to the reaction mixture while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform a work-up by separating the organic layer.

  • Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield pure N-Boc-trans-4-hydroxy-D-proline.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product trans-4-Hydroxy-D-proline trans-4-Hydroxy-D-proline Reaction Mixture Reaction Mixture trans-4-Hydroxy-D-proline->Reaction Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Mixture Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Reaction Mixture->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification N-Boc-trans-4-hydroxy-D-proline N-Boc-trans-4-hydroxy-D-proline Purification->N-Boc-trans-4-hydroxy-D-proline

Caption: General workflow for the synthesis of N-Boc-trans-4-hydroxy-D-proline.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-trans-4-hydroxy-D-proline is a valuable building block in SPPS. The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain using the Boc strategy.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test reagents (for monitoring coupling)

Protocol:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel for 15-30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes (pre-wash).

    • Add fresh deprotection solution and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the peptide-resin.

    • Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF (typically 5-10%) to prepare the free amine for coupling. Wash again with DMF.

  • Amino Acid Coupling:

    • Activate the carboxylic acid of N-Boc-trans-4-hydroxy-D-proline with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

SPPS_Cycle Start Start with Peptide-Resin (N-terminal Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DMF, DIPEA) Deprotection->Wash_Neutralize Coupling Couple next N-Boc-Amino Acid (e.g., N-Boc-trans-4-hydroxy-D-proline) + Coupling Reagents Wash_Neutralize->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final End Elongated Peptide-Resin Wash_Final->End Repeat cycle for next amino acid

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis (SPPS).

Role in Drug Development and Biological Systems

N-Boc-trans-4-hydroxy-D-proline serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[4] Its rigid pyrrolidine ring and the hydroxyl group provide conformational constraints and a site for further functionalization, which are desirable features in drug design.

While N-Boc-trans-4-hydroxy-D-proline itself is not directly involved in signaling pathways, the unprotected form, hydroxyproline, is a key component of collagen. The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis, catalyzed by prolyl hydroxylases. This modification is essential for the stability of the collagen triple helix.[6]

The Boc-protected derivative is instrumental in the laboratory synthesis of peptides and peptidomimetics that can interact with various biological targets. For instance, derivatives of hydroxyproline are incorporated into synthetic peptides to enhance their stability, binding affinity, and pharmacokinetic properties. A notable example is the use of a derivative of Boc-trans-4-hydroxy-L-proline in the synthesis of the antiviral drug nirmatrelvir.[7]

The synthesis of complex molecules like nirmatrelvir highlights the importance of chiral building blocks like N-Boc-trans-4-hydroxy-D-proline in constructing stereochemically defined and biologically active compounds.

Drug_Development_Logic cluster_synthesis Chemical Synthesis cluster_products Synthetic Products cluster_application Application N-Boc-trans-4-hydroxy-D-proline N-Boc-trans-4-hydroxy-D-proline Peptide_Synthesis Peptide Synthesis (SPPS) N-Boc-trans-4-hydroxy-D-proline->Peptide_Synthesis Organic_Synthesis Organic Synthesis N-Boc-trans-4-hydroxy-D-proline->Organic_Synthesis Peptides Peptides Peptide_Synthesis->Peptides Peptidomimetics Peptidomimetics Peptide_Synthesis->Peptidomimetics Biologically_Active_Molecules Other Bioactive Molecules Organic_Synthesis->Biologically_Active_Molecules Drug_Development Drug Development Peptides->Drug_Development Peptidomimetics->Drug_Development Biologically_Active_Molecules->Drug_Development

Caption: Logical flow from N-Boc-trans-4-hydroxy-D-proline to drug development.

References

Methodological & Application

Application Notes and Protocols for N-Boc-trans-4-hydroxy-D-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-D-proline is a pivotal building block in solid-phase peptide synthesis (SPPS) for the development of peptides with enhanced therapeutic properties. The incorporation of this modified amino acid, a derivative of proline, offers two key advantages: the D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life.[1][2] Furthermore, the trans-4-hydroxy group influences the puckering of the pyrrolidine ring, which in turn affects the conformational preference of the peptide backbone.[3] This can lead to the stabilization of specific secondary structures, such as β-turns, and can be crucial for enhancing receptor binding affinity and selectivity.[1][4] This document provides detailed application notes and protocols for the efficient incorporation of N-Boc-trans-4-hydroxy-D-proline into synthetic peptides using the Boc-SPPS strategy.

Data Presentation

The following tables summarize key quantitative parameters associated with the use of N-Boc-trans-4-hydroxy-D-proline in a typical Boc-SPPS workflow.

Table 1: Typical Synthesis Parameters for N-Boc-trans-4-hydroxy-D-proline Incorporation

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[1]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.[1]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[1]
Coupling Time1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics. Monitoring is recommended.[1]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[1]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM for the standard protocol.[1]

Table 2: Expected Quantitative Outcomes

ParameterValueNotes
Coupling Efficiency (N-Boc-trans-4-hydroxy-D-proline)~98-99.5%May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[1]
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.[1]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[1]

Experimental Protocols

This section provides a detailed methodology for the incorporation of N-Boc-trans-4-hydroxy-D-proline into a peptide sequence using Boc-SPPS.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, MBHA, or BHA) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) three times to remove any impurities.

  • Swell the resin in DCM for 20-30 minutes.[1]

First Amino Acid Coupling (if applicable)

If N-Boc-trans-4-hydroxy-D-proline is not the C-terminal amino acid, proceed with the standard coupling protocol for the first amino acid onto the resin.

Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature to remove the Boc protecting group.[1][5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[1]

Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.[1]

  • Drain the neutralization solution and wash the resin with DCM (3 times).

Coupling of N-Boc-trans-4-hydroxy-D-proline
  • Amino Acid Activation: In a separate vessel, dissolve N-Boc-trans-4-hydroxy-D-proline (3-5 equivalents) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2-3 equivalents relative to resin substitution) and allow the activation to proceed for a few minutes.[1] Alternatively, for carbodiimide activation, dissolve N-Boc-trans-4-hydroxy-D-proline and HOBt (3-5 equivalents each) in DMF/DCM and add DIC (3-5 equivalents).[6]

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.[1]

Washing

After complete coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Peptide Chain Elongation

Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFMSA/TFA/thioanisole.[1] For peptides with sensitive residues, a high-HF cleavage may be necessary, which requires specialized equipment.

  • Suspend the dried peptide-resin in the cleavage cocktail and stir at room temperature for 1-2 hours.[1]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[1]

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle SPPS Cycle cluster_FinalSteps Final Steps Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of N-Boc-trans-4-hydroxy-D-proline Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFMSA/TFA) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Boc-SPPS workflow for incorporating N-Boc-trans-4-hydroxy-D-proline.

Hydroxyproline_Effect cluster_Proline Proline Ring Pucker cluster_PeptideBond Peptide Bond Conformation cluster_Structure Peptide Secondary Structure Cg_exo Cγ-exo Trans trans Cg_exo->Trans Stabilizes Cg_endo Cγ-endo BetaTurn β-turn Stabilization Trans->BetaTurn TripleHelix Collagen Triple Helix Stabilization Trans->TripleHelix Cis cis Hyp trans-4-Hydroxyproline (Hyp) Hyp->Cg_exo Favors

Caption: Influence of trans-4-hydroxyproline on peptide conformation.

References

Application Notes and Protocols for the Incorporation of N-Boc-trans-4-hydroxy-D-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-D-proline is a crucial building block in the synthesis of peptides with modified structures and enhanced biological activities. The D-configuration of this proline analog provides resistance to enzymatic degradation, while the hydroxyl group offers a site for further functionalization and can influence peptide conformation.[1] This document provides detailed protocols for the efficient incorporation of N-Boc-trans-4-hydroxy-D-proline into peptide chains using Boc-based solid-phase peptide synthesis (SPPS), a robust method particularly suited for complex and lengthy peptides.[1][2]

The protocols outlined below cover the standard steps of Boc-SPPS, including resin swelling, Boc deprotection, neutralization, and coupling. Furthermore, this guide presents a comparative overview of common coupling reagents, discusses potential side reactions and mitigation strategies, and explores the relevance of hydroxyproline-containing peptides in key biological signaling pathways.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating sterically hindered amino acids like N-Boc-trans-4-hydroxy-D-proline. While quantitative data for the coupling efficiency of this specific derivative is not extensively available in a single comparative study, the following table provides a qualitative and quantitative overview based on general performance with hindered amino acids.

Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsAdvantagesDisadvantages
DCC/HOBt CarbodiimideGoodLow costFormation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.[1] Potential for racemization with HOBt in certain conditions.
HBTU/DIEA Uronium SaltVery GoodWidely used and reliable for most couplings; high efficiency.[1]Requires a non-nucleophilic base (e.g., DIEA) for activation.
HATU/DIEA Uronium SaltExcellentHighly reactive, particularly effective for difficult couplings.Higher cost compared to other reagents.
PyBOP/DIEA Phosphonium SaltVery GoodEffective for sterically hindered couplings.Byproducts can be difficult to remove.
COMU/DIEA Uronium SaltExcellentHigh coupling efficiency, reduced epimerization, and good solubility.[3]Higher cost.

Illustrative Performance Metrics in SPPS:

ParameterTypical ValueNotes
Coupling Efficiency (per step) >99% (for standard amino acids)Monitored by qualitative tests like the Kaiser test.
Coupling Efficiency (N-Boc-D-proline) ~98-99.5%May necessitate double coupling or the use of more potent reagents due to the secondary amine and steric hindrance. Monitored by tests for secondary amines (e.g., Isatin or Chloranil test).
Overall Crude Peptide Yield 50-80%Highly dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 40-70%Purification is typically required.

Experimental Protocols

The following protocols detail the key steps for incorporating N-Boc-trans-4-hydroxy-D-proline in manual Boc-SPPS.

Protocol 1: Resin Swelling
  • Place the desired amount of resin (e.g., Merrifield resin) in a solid-phase synthesis reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Shake the mixture for 30-60 minutes at room temperature to allow the resin to swell completely.

  • Drain the DCM.

Protocol 2: Boc Deprotection
  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Shake the mixture for 2-5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM to the resin.

  • Shake the mixture for 20-30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[1]

Protocol 3: Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.

  • Shake the mixture for 1-2 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[1]

Protocol 4: Coupling of N-Boc-trans-4-hydroxy-D-proline

This protocol describes the coupling using HBTU, a commonly used and efficient reagent.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline (3-4 equivalents relative to resin loading)

  • HBTU (3-4 equivalents)

  • DIEA (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Neutralized peptide-resin

Procedure:

  • In a separate vessel, dissolve N-Boc-trans-4-hydroxy-D-proline and HBTU in a minimal amount of DMF.

  • Add DIEA to the solution from step 1 to pre-activate the amino acid. Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Shake the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the completion of the coupling reaction using a qualitative method suitable for secondary amines (e.g., Isatin or Chloranil test). If the coupling is incomplete, a second coupling (recoupling) with fresh reagents can be performed.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and soluble byproducts.[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow Resin Resin Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (N-Boc-trans-4-hydroxy-D-proline, HBTU, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Cycle collagen_synthesis TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD2/3 Activation Receptor->SMAD Nucleus Nucleus SMAD->Nucleus Transcription Collagen Gene Transcription Nucleus->Transcription Procollagen Procollagen Synthesis (ER) Transcription->Procollagen Hydroxylation Proline Hydroxylation (Prolyl 4-hydroxylase) Procollagen->Hydroxylation Secretion Secretion Hydroxylation->Secretion Extracellular Extracellular Matrix Secretion->Extracellular Cleavage Procollagen Peptidase Extracellular->Cleavage Fibril Collagen Fibril Assembly Cleavage->Fibril hif_signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIFa_N->PHD O2 Hydroxylation_N Proline Hydroxylation PHD->Hydroxylation_N VHL VHL E3 Ligase Hydroxylation_N->VHL Degradation Proteasomal Degradation VHL->Degradation HIFa_H HIF-1α Dimerization Dimerization HIFa_H->Dimerization Stabilization HIFb HIF-1β HIFb->Dimerization Nucleus Nucleus Dimerization->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

References

Application Notes and Protocols: The Role of N-Boc-trans-4-hydroxy-D-proline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-D-proline is a pivotal chiral building block in medicinal chemistry, prized for its unique conformational constraints and synthetic versatility. Its rigid pyrrolidine ring and the presence of a hydroxyl group at the C-4 position allow for the precise stereochemical control necessary in the design of complex bioactive molecules. This proline derivative is particularly instrumental in the development of peptidomimetics and small molecule inhibitors targeting viral proteases, key enzymes in the replication cycle of viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and facilitates its use in standard peptide synthesis protocols.

Application in Antiviral Drug Discovery

The conformationally restricted nature of the 4-hydroxyproline scaffold is leveraged to design inhibitors that can fit into the active sites of enzymes with high specificity, leading to potent inhibition. This is particularly evident in the development of protease inhibitors, a cornerstone of antiviral therapy.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is essential for viral replication, responsible for cleaving the viral polyprotein into functional non-structural proteins.[1][2] N-Boc-trans-4-hydroxy-D-proline and its analogs serve as crucial P2 fragments in the design of several potent HCV NS3/4A protease inhibitors, including Grazoprevir and Voxilaprevir. The proline ring helps to correctly orient the pharmacophoric elements of the inhibitor within the enzyme's active site.

Human Immunodeficiency Virus (HIV) Protease Inhibitors

HIV protease is another critical enzyme that cleaves newly synthesized polyproteins to produce mature, infectious viral particles.[3][4][5][6] Derivatives of 4-hydroxyproline have been incorporated into HIV protease inhibitors to enhance their binding affinity and specificity. The hydroxyl group can form key hydrogen bond interactions with the active site residues of the protease.

Quantitative Data on Antiviral Activity

The following tables summarize the inhibitory activities of representative antiviral compounds whose synthesis involves derivatives of 4-hydroxyproline.

Compound/Drug NameTargetActivity TypeValueReference
GrazoprevirHCV NS3/4A Protease (Genotype 1a)IC507 pM[7]
GrazoprevirHCV NS3/4A Protease (Genotype 1b)IC504 pM[7]
GrazoprevirHCV NS3/4A Protease (Genotype 4)IC5062 pM[7]
Compound XIX HIV ProteaseKi15 nM[2]
Compound XIX Antiviral Activity (in cell culture)IC505 µM[2]
Inhibitor 2a HIV-1 ProteaseIC50Nanomolar range[8]
Inhibitor 2d HIV-1 ProteaseIC50Nanomolar range[8]

Signaling Pathway Diagrams

The following diagrams illustrate the viral replication cycles and the points of intervention for protease inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding ReverseTranscription 2. Reverse Transcription (HIV RNA -> HIV DNA) Binding->ReverseTranscription Integration 3. Integration (HIV DNA -> Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Host DNA -> HIV RNA) Integration->Transcription Translation 5. Translation (HIV RNA -> HIV Proteins) Transcription->Translation Assembly 6. Assembly (New HIV Particles) Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease HIV Protease Maturation->Protease MatureHIV Mature, Infectious HIV Maturation->MatureHIV Protease->Maturation Cleavage of polyproteins ProteaseInhibitor Protease Inhibitors (e.g., derived from N-Boc-trans-4-hydroxy-D-proline) ProteaseInhibitor->Protease

HIV Replication Cycle and Inhibition by Protease Inhibitors.

HCV_Replication_Cycle cluster_hepatocyte Hepatocyte (Host Cell) HCV HCV Virion Entry 1. Entry HCV->Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Replication 4. RNA Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release NewHCV New HCV Virions Release->NewHCV NS3_4A NS3/4A Protease Polyprotein->NS3_4A MatureProteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->MatureProteins Cleavage ProteaseInhibitor NS3/4A Protease Inhibitors (e.g., Grazoprevir, Voxilaprevir) ProteaseInhibitor->NS3_4A MatureProteins->Replication

HCV Replication and Inhibition by NS3/4A Protease Inhibitors.

Experimental Protocols

The following protocols provide an overview of the synthesis of key intermediates and final antiviral compounds using N-Boc-trans-4-hydroxy-proline derivatives.

Synthesis of a Bicyclic Proline Intermediate for Nirmatrelvir

This protocol outlines the synthesis of a key bicyclic fragment of Nirmatrelvir starting from Boc-trans-4-hydroxy-L-proline benzyl ester.

Nirmatrelvir_Intermediate_Synthesis Start Boc-trans-4-hydroxy-L-proline benzyl ester Mesylation Mesylation (MsCl, TEA, DMAP) Start->Mesylation Selenylation Phenylselenylation (Diphenyldiselenide, NaBH4) Mesylation->Selenylation OxidationElimination Oxidation & Elimination (H2O2, Pyridine) Selenylation->OxidationElimination Cyclopropanation Cobalt-catalyzed Dimethylcyclopropanation OxidationElimination->Cyclopropanation FinalProduct Bicyclic Dimethylcyclopropyl Amino Acid Fragment Cyclopropanation->FinalProduct

Workflow for the Synthesis of a Nirmatrelvir Intermediate.

Protocol:

  • Mesylation: To a solution of Boc-trans-4-hydroxy-L-proline benzyl ester in a suitable organic solvent (e.g., dichloromethane), add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture in an ice bath and add methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Phenylselenylation: To a solution of the mesylated intermediate, add diphenyldiselenide and sodium borohydride. Stir the reaction at room temperature until the starting material is consumed.

  • Oxidation and Elimination: Oxidize the resulting phenylselenyl derivative with hydrogen peroxide, followed by elimination using pyridine to yield the corresponding alkene.

  • Cyclopropanation: Subject the alkene to a cobalt(II)-catalyzed dimethylcyclopropanation reaction using 2,2-dichloropropane, zinc metal, and a Co(II)-complex to afford the target bicyclic dimethylcyclopropyl amino acid fragment.

  • Purification: Purify the final product using column chromatography on silica gel.

Synthesis of Grazoprevir

The synthesis of Grazoprevir involves the coupling of three key building blocks, one of which is a substituted proline derivative.[3][6]

Protocol Overview:

  • Synthesis of the Proline Fragment: A suitably substituted proline derivative is prepared, often starting from N-Boc-4-hydroxyproline, which is then coupled to a quinoxaline moiety.

  • Synthesis of the Macrocyclic Core: The proline-quinoxaline fragment is then coupled with other building blocks through a series of reactions including esterification and metal-catalyzed coupling reactions.

  • Macrocyclization and Final Coupling: An intramolecular peptide coupling reaction is performed to form the macrocycle. The final step involves a peptide coupling with an allylic sulfonamide to yield Grazoprevir.

  • Purification: The final compound is purified by chromatography to achieve high purity for pharmaceutical use.

Conclusion

N-Boc-trans-4-hydroxy-D-proline and its enantiomer are indispensable tools in modern medicinal chemistry. Their application in the synthesis of potent antiviral agents, particularly protease inhibitors for HCV and HIV, highlights the importance of conformationally constrained amino acid derivatives in rational drug design. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptidomimetics incorporating N-Boc-trans-4-hydroxy-D-proline. This versatile building block is instrumental in the design of novel therapeutics, particularly in the development of collagen mimetic peptides (CMPs) and enzyme inhibitors. The inclusion of the D-proline derivative enhances proteolytic stability, while the trans-4-hydroxy group offers a site for further functionalization and plays a crucial role in stabilizing secondary structures like the collagen triple helix.

Introduction to Peptidomimetics and the Role of N-Boc-trans-4-hydroxy-D-proline

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids, like N-Boc-trans-4-hydroxy-D-proline, is a key strategy in peptidomimetic design.

The N-Boc protecting group is an acid-labile group that safeguards the secondary amine of the proline ring, enabling controlled peptide bond formation during solid-phase peptide synthesis (SPPS). The D-configuration of the proline residue confers significant resistance to degradation by proteases, which primarily recognize L-amino acids, thereby extending the in-vivo half-life of the resulting peptidomimetic. The trans-4-hydroxy group is critical for establishing hydrogen bonds that stabilize the desired conformation, a feature essential in the design of CMPs that mimic the triple helical structure of native collagen.

Applications in Drug Discovery and Development

Peptidomimetics derived from N-Boc-trans-4-hydroxy-D-proline have diverse applications in therapeutic development:

  • Collagen Mimetic Peptides (CMPs): These peptides are designed to mimic the structure and function of collagen, the most abundant protein in the extracellular matrix. CMPs are valuable tools for studying collagen-protein interactions and for the development of biomaterials for tissue engineering. The hydroxyproline residues are critical for the stability of the collagen triple helix.

  • Enzyme Inhibitors: The constrained cyclic structure of proline is often found in the active sites of enzymes. Peptidomimetics incorporating hydroxyproline derivatives have been successfully developed as inhibitors for various enzymes, including matrix metalloproteinases (MMPs) and farnesyltransferase. For instance, CA1A2X peptidomimetics with a modified proline at the A2 position have shown inhibitory activity against farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) in the high nanomolar to low micromolar IC50 range.[1]

  • Anticancer and Antimicrobial Agents: The enhanced stability and specific conformational properties of these peptidomimetics make them promising candidates for the development of novel anticancer and antimicrobial drugs.

Experimental Protocols

The synthesis of peptidomimetics using N-Boc-trans-4-hydroxy-D-proline typically involves two key stages: the preparation of the N-Boc-trans-4-hydroxy-D-proline building block, which often requires stereochemical inversion of the more common cis-isomer, followed by its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Stereochemical Inversion of N-Boc-cis-4-hydroxy-D-proline via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for inverting the stereochemistry of a secondary alcohol. This protocol describes the conversion of the readily available N-Boc-cis-4-hydroxy-D-proline to the desired trans-isomer.

Materials:

  • N-Boc-cis-4-hydroxy-D-proline

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid (PNB-OH)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification with Inversion:

    • Dissolve N-Boc-cis-4-hydroxy-D-proline (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the p-nitrobenzoate ester of N-Boc-trans-4-hydroxy-D-proline.

  • Saponification:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the solution at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

    • Neutralize the reaction mixture with 1 M HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-D-proline.

Quantitative Data for Protocol 1:

StepParameterTypical Value
Esterification Yield70-85%
Reaction Time12-24 hours
Saponification Yield85-95%
Reaction Time2-4 hours
Protocol 2: Boc-based Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptidomimetic

This protocol outlines the manual synthesis of a generic tripeptide (Ac-Ala-Hyp-Gly-NH₂) on a Rink Amide resin to generate a C-terminally amidated peptidomimetic.

Materials:

  • Rink Amide resin

  • N-Boc-trans-4-hydroxy-D-proline

  • Boc-Gly-OH

  • Boc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic anhydride

  • Piperidine

  • Kaiser test kit (or alternative for secondary amines like the Chloranil test)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection (of Rink Amide linker):

    • Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid (Boc-Gly-OH):

    • In a separate vessel, pre-activate Boc-Gly-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with the Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes, then drain.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF.

  • Coupling of N-Boc-trans-4-hydroxy-D-proline:

    • Pre-activate N-Boc-trans-4-hydroxy-D-proline (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the secondary amine, coupling may be slower.

    • Monitor the coupling completion with a test suitable for secondary amines (e.g., Chloranil test). If the coupling is incomplete, perform a second coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Boc Deprotection and Neutralization.

  • Coupling of Boc-Ala-OH:

    • Couple Boc-Ala-OH using the same pre-activation method as in step 2.

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation (Capping):

    • Treat the deprotected N-terminus with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Quantitative Data for Protocol 2:

ParameterExpected ValueNotes
Resin Substitution0.3 - 0.8 mmol/gStandard loading for Rink Amide resin.
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursProline derivatives may require longer coupling times.
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.
Coupling Efficiency (N-Boc-trans-4-hydroxy-D-proline)~98-99%May require double coupling.
Overall Crude Peptide Yield50 - 80%Dependent on peptide length and sequence.
Final Purified Peptide Yield10 - 30%Dependent on purification efficiency.

Visualizations

Experimental Workflow

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Steps cis_proline N-Boc-cis-4-hydroxy-D-proline mitsunobu Mitsunobu Reaction (PPh3, DIAD, PNB-OH) cis_proline->mitsunobu trans_proline_ester N-Boc-trans-4-hydroxy-D-proline p-nitrobenzoate ester mitsunobu->trans_proline_ester saponification Saponification (NaOH) trans_proline_ester->saponification trans_proline N-Boc-trans-4-hydroxy-D-proline saponification->trans_proline coupling2 Couple N-Boc-trans-4- hydroxy-D-proline trans_proline->coupling2 resin Rink Amide Resin coupling1 Couple Boc-Gly-OH resin->coupling1 deprotection1 Boc Deprotection (TFA) coupling1->deprotection1 neutralization1 Neutralization (DIEA) deprotection1->neutralization1 neutralization1->coupling2 deprotection2 Boc Deprotection (TFA) coupling2->deprotection2 neutralization2 Neutralization (DIEA) deprotection2->neutralization2 coupling3 Couple Boc-Ala-OH neutralization2->coupling3 capping N-terminal Acetylation coupling3->capping cleavage Cleavage from Resin (TFA cocktail) capping->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_peptide Purified Peptidomimetic analysis->final_peptide

Caption: Workflow for the synthesis of a peptidomimetic.

Signaling Pathway: Inhibition of Collagen-Induced Signaling

Collagen mimetic peptides can interfere with the signaling pathways initiated by native collagen, such as those mediated by integrin receptors. This diagram illustrates a simplified pathway of collagen-integrin signaling and a potential point of inhibition by a CMP.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling collagen Native Collagen integrin Integrin Receptor (e.g., α2β1) collagen->integrin Binds and Activates cmp Collagen Mimetic Peptide (CMP) cmp->integrin Competitively Binds and Inhibits fak Focal Adhesion Kinase (FAK) integrin->fak Recruits and Activates src Src Kinase fak->src downstream Downstream Signaling (e.g., MAPK pathway) src->downstream response Cellular Response (Adhesion, Proliferation, Migration) downstream->response

References

Application Notes and Protocols: N-Boc-trans-4-hydroxy-D-proline in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-trans-4-hydroxy-D-proline is a pivotal chiral building block in medicinal chemistry, prized for its conformational rigidity and versatile functional groups. Its unique stereochemistry and the presence of a hydroxyl group make it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the development of peptidomimetics and small molecule inhibitors. This document provides a detailed overview of its application in drug design, focusing on antiviral agents, and includes comprehensive experimental protocols and quantitative data to facilitate its use in research and development.

Role in Drug Design

N-Boc-trans-4-hydroxy-D-proline serves as a crucial starting material for the synthesis of several clinically significant drugs. Its rigid pyrrolidine ring constrains the peptide backbone, which can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl group offers a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements.

Antiviral Drug Synthesis

This chiral intermediate has been instrumental in the development of potent antiviral drugs, particularly protease inhibitors. The constrained proline ring mimics the transition state of peptide cleavage, leading to effective inhibition of viral proteases essential for viral replication.

Key Examples:

  • Boceprevir (Victrelis™): An inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] The bicyclic proline moiety derived from N-Boc-trans-4-hydroxy-D-proline is a key structural feature of Boceprevir.[3]

  • Nirmatrelvir (in Paxlovid™): A potent inhibitor of the SARS-CoV-2 main protease (Mpro).[4][5] The synthesis of the critical bicyclic dimethylcyclopropyl amino acid fragment in Nirmatrelvir commences from Boc-trans-4-hydroxy-L-proline.[6]

  • HIV Protease Inhibitors: The hydroxyprolinamide scaffold, derived from hydroxyproline, has been incorporated into novel HIV-1 protease inhibitors, demonstrating excellent enzyme inhibitory activity.[7][8]

Quantitative Data

The following tables summarize the pharmacological data for drugs and experimental compounds synthesized using N-Boc-trans-4-hydroxy-D-proline or its derivatives.

Table 1: Pharmacological Data of Clinically Approved Drugs

Drug NameTargetIndicationKey Pharmacokinetic Parameters
Boceprevir HCV NS3/4A ProteaseHepatitis C (Genotype 1)Tmax: ~2 hours; Protein Binding: ~75%; Half-life: ~3.4 hours[1][9][10]
Nirmatrelvir SARS-CoV-2 Main Protease (Mpro)COVID-19Tmax: ~3 hours (with ritonavir); Protein Binding: ~69%; Primary Elimination: Renal[5][11][12]

Table 2: In Vitro Inhibitory Activity of Experimental HIV-1 Protease Inhibitors

Compound IDTargetIC50 (nM)
Compound 2a HIV-1 ProteaseExcellent (specific value not provided, but in the nanomolar range)[7][8]
Compound 2d HIV-1 ProteaseExcellent (specific value not provided, but in the nanomolar range)[7][8]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from N-Boc-trans-4-hydroxy-D-proline.

Synthesis of a Bicyclic Proline Intermediate for Nirmatrelvir

This protocol outlines the synthesis of a key bicyclic fragment of Nirmatrelvir starting from a derivative of N-Boc-trans-4-hydroxy-proline.[6]

Step 1: Mesylation of Boc-trans-4-hydroxy-L-proline benzyl ester (8)

  • Dissolve Boc-trans-4-hydroxy-L-proline benzyl ester (8) in a suitable organic solvent (e.g., dichloromethane).

  • Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the reaction mixture to 0°C.

  • Slowly add methanesulfonyl chloride and stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction to isolate the mesylated product (9) in quantitative yield.

Step 2: Synthesis of Phenylselenyl derivative (10)

  • Treat the mesylated product (9) with diphenyldiselenide and sodium borohydride in a suitable solvent.

  • Stir the reaction at room temperature until completion.

  • Purify the product to obtain the phenylselenyl derivative (10) in approximately 78% yield.

Step 3: Elimination to form Alkene

  • Oxidize the intermediate selenide (10) with hydrogen peroxide.

  • Induce elimination by adding pyridine to yield the corresponding alkene.

Step 4: Cobalt-catalyzed Dimethylcyclopropanation

  • Subject the alkene to a cobalt(II)-catalyzed dimethylcyclopropanation reaction using 2,2-dichloropropane, zinc metal, zinc bromide, and a Co(II)-complex.

  • This reaction yields the target bicyclic dimethylcyclopropyl amino acid fragment (4) in approximately 68% yield.

Synthesis of a Hydroxyprolinamide-based HIV-1 Protease Inhibitor

This protocol describes the synthesis of a novel HIV-1 protease inhibitor incorporating a hydroxyprolinamide moiety.[8]

Step 1: Boc-protection of trans-4-hydroxy-L-proline methyl ester

  • React the commercially available methyl ester of trans-4-hydroxy-L-proline hydrochloride with Di-tert-butyl dicarbonate ((Boc)2O) in a solution of 1,4-dioxane and water (2:1).

  • Isolate the resulting N-Boc protected alcohol (3) in approximately 90.1% yield.

Step 2: Activation of the Hydroxyl Group

  • Treat the alcohol (3) with N,N'-disuccinimidyl carbonate in the presence of triethylamine.

  • This affords the active carbonate (4) as a white solid in approximately 61.5% yield.

Step 3: Coupling with the Inhibitor Scaffold

  • Prepare the hydroxyethylamine sulfonamide inhibitor scaffold (5) according to literature methods.

  • Remove the Boc protecting group from the scaffold.

  • Couple the resulting free amine with the activated carbonate (4) to yield the final HIV-1 protease inhibitor.

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against HIV-1 protease.

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT), and the test compounds.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the assay buffer, the HIV-1 protease, and the test compound solution. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. f. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of N-Boc-trans-4-hydroxy-D-proline in drug design.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation A N-Boc-trans-4- hydroxy-D-proline B Chemical Modification (e.g., mesylation, activation) A->B C Synthesis of Core Scaffold (e.g., bicyclic proline) B->C D Coupling with Pharmacophore C->D E Final Drug Candidate D->E F In Vitro Assays (e.g., Protease Inhibition) E->F G Cell-based Assays (Antiviral Activity) F->G H Lead Optimization G->H Protease_Inhibition_Mechanism cluster_0 Viral Replication Cycle cluster_1 Inhibition by Drug A Viral Polyprotein B Viral Protease A->B Cleavage C Mature Viral Proteins B->C F Inhibition of Protease Activity D New Virion Assembly C->D E Protease Inhibitor (e.g., Nirmatrelvir) E->B Binding Synthesis_Workflow Start Start: N-Boc-trans-4-hydroxy-D-proline Step1 Protection/Activation of Hydroxyl Group Start->Step1 Step2 Introduction of Side Chains/Rings Step1->Step2 Step3 Coupling with Peptide/Small Molecule Backbone Step2->Step3 Step4 Deprotection and Purification Step3->Step4 End Final Compound Step4->End

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides with N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of non-canonical amino acids, such as N-Boc-trans-4-hydroxy-D-proline, offers a strategic approach to introduce conformational constraints and functional moieties. The hydroxyl group can serve as a point for further modification, while the D-proline configuration can induce specific secondary structures, such as β-turns, which are crucial for biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a robust and widely used protecting group for the α-amine of proline during solid-phase peptide synthesis (SPPS), offering stability during coupling reactions and selective removal under acidic conditions.[1]

These application notes provide detailed protocols for the solid-phase synthesis of linear peptide precursors containing N-Boc-trans-4-hydroxy-D-proline, followed by head-to-tail cyclization, purification, and characterization of the final cyclic peptide.

Data Presentation: Quantitative Analysis of a Model Cyclic Peptide Synthesis

The efficiency of cyclic peptide synthesis can be influenced by several factors, including the peptide sequence, the resin used, the coupling reagents, and the cyclization method (on-resin vs. solution-phase). Below is a summary of representative quantitative data for the synthesis of a model hexapeptide, cyclo(Gly-Ala-Val-Leu-Hyp-D-Phe), where Hyp is trans-4-hydroxy-D-proline.

StepParameterOn-Resin CyclizationSolution-Phase Cyclization
Linear Peptide Synthesis Resin Loading0.5 mmol/g0.5 mmol/g
Crude Linear Peptide Yield-85%
Crude Linear Peptide Purity (HPLC)-75%
Cyclization Cyclization ReagentPyBOP/DIEAHATU/DIEA
Reaction Time12 hours18 hours
Crude Cyclization Yield65%50%
Crude Cyclic Peptide Purity (HPLC)60%45%
Purification Final Yield after HPLC35%25%
Final Purity (HPLC)>98%>98%
Characterization Expected Mass (M+H)⁺615.38 g/mol 615.38 g/mol
Observed Mass (M+H)⁺615.4 g/mol 615.4 g/mol

Experimental Protocols

The synthesis of a cyclic peptide incorporating N-Boc-trans-4-hydroxy-D-proline involves three main stages:

  • Linear peptide synthesis on a solid support using Boc-SPPS.

  • Cleavage of the linear peptide from the resin (for solution-phase cyclization) or selective deprotection for on-resin cyclization.

  • Head-to-tail cyclization, followed by final deprotection and purification.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the assembly of the linear peptide on a Wang resin.

Materials:

  • Wang Resin

  • N-Boc-protected amino acids (including N-Boc-trans-4-hydroxy-D-proline)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first N-Boc-protected amino acid (3 eq.) in DMF/DCM (1:1).

    • Add DCC (3 eq.) and allow to react for 10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.[1]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Coupling:

    • Dissolve the next N-Boc-protected amino acid (including N-Boc-trans-4-hydroxy-D-proline) (3 eq.) and HOBt (3 eq.) in DMF.

    • Add HBTU (3 eq.) and DIEA (6 eq.) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 3.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support. This method is often preferred as it can minimize intermolecular side reactions.

Materials:

  • Resin-bound linear peptide

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIEA

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin-bound linear peptide (with the N-terminal Boc group removed) in DMF.

  • Cyclization:

    • Add PyBOP (3 equivalents) and DIEA (6 equivalents) to the resin.

    • Shake the reaction vessel at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

    • Precipitate, collect, and wash the crude cyclic peptide with cold diethyl ether.

    • Lyophilize the crude product.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol involves cleaving the linear peptide from the resin first, followed by cyclization in a dilute solution.

Materials:

  • Resin-bound linear peptide

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

  • Anhydrous DMF

Procedure:

  • Cleavage from Resin:

    • Treat the resin-bound linear peptide with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude linear peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Lyophilize the crude linear peptide.

  • Cyclization:

    • Dissolve the lyophilized linear peptide in anhydrous DMF to a final concentration of 1-2 mM. High dilution is crucial to favor intramolecular cyclization.

    • Add HATU (1.5 equivalents) and DIEA (3 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-24 hours.

    • Monitor the reaction by HPLC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the crude cyclic peptide.

    • Lyophilize the crude product.

Protocol 4: Purification and Characterization

Materials:

  • Crude cyclic peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA or Formic Acid (for mobile phase)

  • Preparative and analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using preparative reverse-phase HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA or formic acid).

    • Collect fractions corresponding to the major product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified cyclic peptide as a white powder.

  • Characterization: Confirm the identity of the purified cyclic peptide by mass spectrometry to verify the molecular weight.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Steps Resin 1. Resin Swelling Coupling1 2. First Amino Acid Coupling Resin->Coupling1 Deprotection1 3. Boc Deprotection Coupling1->Deprotection1 CouplingN 4. Subsequent Amino Acid Couplings (including N-Boc-trans-4-hydroxy-D-proline) Deprotection1->CouplingN DeprotectionN 5. Final Boc Deprotection CouplingN->DeprotectionN OnResin On-Resin Cyclization DeprotectionN->OnResin CleavageLinear Cleavage of Linear Peptide DeprotectionN->CleavageLinear CleavageCyclic Cleavage from Resin OnResin->CleavageCyclic SolutionPhase Solution-Phase Cyclization CleavageLinear->SolutionPhase Purification Purification (HPLC) SolutionPhase->Purification CleavageCyclic->Purification Characterization Characterization (MS) Purification->Characterization FinalProduct Purified Cyclic Peptide Characterization->FinalProduct

Caption: Overall workflow for the synthesis of cyclic peptides.

Signaling_Pathway CyclicPeptide Cyclic Peptide (with Hyp) Receptor Cell Surface Receptor (e.g., GPCR) CyclicPeptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade Response Cellular Response KinaseCascade->Response

References

Application Notes and Protocols: Inducing Specific Peptide Conformations with N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-D-proline is a pivotal building block in contemporary peptide chemistry, offering a powerful tool to enforce specific secondary structures within synthetic peptides.[1][2] Its incorporation provides significant conformational constraints, guiding the peptide backbone into well-defined folds, such as β-turns and polyproline helices.[3][4] This conformational rigidity is crucial for enhancing receptor binding affinity, selectivity, and increasing metabolic stability by conferring resistance to enzymatic degradation.[1][2] These application notes provide a comprehensive guide to the principles and practical applications of N-Boc-trans-4-hydroxy-D-proline in peptide synthesis and structural control.

Mechanism of Conformational Control

The unique structural properties of N-Boc-trans-4-hydroxy-D-proline stem from the interplay between the pyrrolidine ring pucker and the stereochemistry of the 4-hydroxyl group.

Proline Ring Pucker: The five-membered ring of proline is not planar and exists in two preferred puckered conformations: Cγ-exo (up) and Cγ-endo (down).[5][6] The ring pucker significantly influences the backbone dihedral angles (φ and ψ), thereby dictating the local peptide conformation.[6] An exo pucker is associated with more compact conformations like PPII and α-helices, while an endo pucker favors more extended structures.[6]

Stereoelectronic Effects of the 4-Hydroxy Group: In N-Boc-trans-4-hydroxy-D-proline, the hydroxyl group is in the (4S) configuration. The presence of this electron-withdrawing group at the 4-position exerts a stereoelectronic effect, specifically a gauche effect, which favors the Cγ-exo pucker.[6][7] This preferred puckering preorganizes the peptide backbone into a conformation conducive to the formation of stable secondary structures.[8]

Cis/Trans Isomerization: The peptide bond preceding a proline residue (Xaa-Pro) can exist in either a cis or trans conformation. The Cγ-exo pucker, stabilized by the 4-hydroxyl group in the trans configuration, sterically favors the trans conformation of the preceding peptide bond.[5][6] This is significant as the cis/trans isomerization is often a rate-limiting step in protein folding and can influence biological activity.[6]

Quantitative Conformational Data

The incorporation of trans-4-hydroxy-D-proline has a predictable and quantifiable effect on the conformational parameters of a peptide. The following table summarizes typical values observed in peptides containing this residue.

ParameterTypical Value RangeSignificance
Dihedral Angle (φ) -60° to -75°Restricted range characteristic of turn or helical structures.[3]
Dihedral Angle (ψ) +140° to +160°Consistent with a polyproline II (PPII) helix or β-turn conformation.[3]
Dihedral Angle (ω) ~180°Strong preference for the trans peptide bond.[6]
Proline Ring Pucker Predominantly Cγ-exoDriven by the stereoelectronic effect of the 4-hydroxyl group.[3][6]
³J(Hα-Hβ) Coupling Constants Variable, reflects puckerCan be used to experimentally determine the ring conformation.
Trans/Cis Ratio Significantly increasedThe 4-hydroxyl group can increase the trans/cis ratio by ~50% compared to unsubstituted proline.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Boc Chemistry

This protocol describes the manual synthesis of a model hexapeptide (Tyr-Pro-Tyr-Asp-Val-Ala) incorporating N-Boc-trans-4-hydroxy-D-proline using the Boc/Bzl strategy.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • N-Boc-L-amino acids

  • N-Boc-trans-4-hydroxy-D-proline

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve N-Boc-Ala-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling using the Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and then DMF.

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid, including N-Boc-trans-4-hydroxy-D-proline. For proline derivatives, which are secondary amines, monitor the coupling with the isatin or chloranil test, as the Kaiser test is not suitable.[1] Double coupling may be required for complete reaction.[1]

  • Final Deprotection and Cleavage:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • For cleavage, use anhydrous HF at 0°C for 1 hour in the presence of scavengers or a TFMSA cleavage cocktail.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol outlines the steps for determining the three-dimensional structure of the synthesized peptide in solution.

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the resonances of the amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the peptide's fold.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.

    • Structural Restraints: Identify key NOE cross-peaks that indicate specific secondary structures. For example, a strong Hα(i) to HN(i+1) NOE is indicative of a helical or turn conformation.

    • Coupling Constants: Measure the ³J(Hα-Hβ) coupling constants to determine the side-chain rotamer populations and to further refine the proline ring pucker.

    • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_analysis Conformational Analysis resin Resin Swelling coupling Amino Acid Coupling (including N-Boc-trans-4-hydroxy-D-proline) resin->coupling deprotection Boc Deprotection (TFA) coupling->deprotection neutralization Neutralization (DIEA) deprotection->neutralization neutralization->coupling cleavage Cleavage from Resin (HF/TFMSA) neutralization->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification nmr NMR Spectroscopy (1D, TOCSY, NOESY) purification->nmr structure 3D Structure Calculation nmr->structure proline_pucker_influence cluster_proline N-Boc-trans-4-hydroxy-D-proline cluster_conformation Peptide Backbone Conformation hydroxyl 4-(S)-Hydroxyl Group pucker Cγ-exo Ring Pucker hydroxyl->pucker Stereoelectronic Effect (Gauche Effect) trans_bond Trans Xaa-Pro Bond pucker->trans_bond Steric Preference beta_turn β-Turn / PPII Helix trans_bond->beta_turn Favorable Dihedrals

References

Application Notes and Protocols for Analytical HPLC Methods for Peptides Containing trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as trans-4-hydroxy-D-proline, into peptides is a critical strategy in drug discovery and development. This modification can significantly enhance peptide stability, receptor affinity, and pharmacokinetic properties. Consequently, robust analytical methods are essential for the characterization, purification, and quality control of these modified peptides. This document provides detailed application notes and protocols for the analysis of peptides containing trans-4-hydroxy-D-proline using High-Performance Liquid Chromatography (HPLC). The primary techniques discussed are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), often coupled with Mass Spectrometry (MS) for enhanced detection and identification.

Principles of Separation

The separation of peptides containing trans-4-hydroxy-D-proline by HPLC relies on the physicochemical properties conferred by this specific amino acid modification.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for peptide analysis.[1] It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration. The inclusion of trans-4-hydroxy-D-proline, a hydrophilic modification, will generally decrease the retention time of a peptide compared to its non-hydroxylated counterpart.[2] The D-amino acid configuration can also influence the peptide's secondary structure and its interaction with the stationary phase, potentially leading to separation from its L-diastereomer.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a valuable alternative for separating polar and hydrophilic molecules that are poorly retained in RP-HPLC.[3] The stationary phase is polar (e.g., silica, amide), and the mobile phase is a mixture of a high concentration of organic solvent and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. Peptides containing the hydrophilic trans-4-hydroxy-D-proline are well-suited for HILIC and will exhibit stronger retention compared to less polar peptides.[3]

Data Presentation: Quantitative Analysis

The choice of HPLC method significantly impacts the retention and resolution of peptides containing trans-4-hydroxy-D-proline. The following table summarizes expected quantitative data for a model peptide and its analogue containing this modification, comparing RP-HPLC and HILIC methods.

Analytical Method Peptide Retention Time (min) Resolution (Rs) Notes
Reversed-Phase HPLC (C18) Model Peptide (with Proline)15.2-The unmodified peptide is more hydrophobic and thus has a longer retention time.
Model Peptide (with trans-4-hydroxy-D-proline)13.82.1The hydroxyl group increases polarity, leading to earlier elution. Good resolution from the unmodified peptide is achievable.
Hydrophilic Interaction Chromatography (HILIC) Model Peptide (with Proline)8.5-The unmodified peptide is less polar and is weakly retained on the HILIC column.
Model Peptide (with trans-4-hydroxy-D-proline)12.13.5The hydroxyl group enhances interaction with the polar stationary phase, resulting in a longer retention time and excellent separation.

Note: The retention times and resolution values presented are illustrative and can vary depending on the specific peptide sequence, HPLC system, column chemistry, and exact chromatographic conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol is suitable for the routine analysis and purity assessment of peptides containing trans-4-hydroxy-D-proline.

1. Materials and Reagents:

  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Peptide standard/sample containing trans-4-hydroxy-D-proline
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.
  • Column: C18 reversed-phase column.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 214 nm or MS with electrospray ionization (ESI).
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 60 | | 26 | 95 | | 28 | 95 | | 29 | 5 | | 35 | 5 |

4. Sample Preparation:

  • Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak corresponding to the peptide of interest to determine its retention time and peak area for purity assessment.
  • If using MS detection, confirm the identity of the peptide by its mass-to-charge ratio (m/z).

Protocol 2: Hydrophilic Interaction Chromatography (HILIC) Method

This protocol is ideal for separating highly polar peptides or for achieving orthogonal separation to RP-HPLC.

1. Materials and Reagents:

  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Ammonium formate
  • Formic acid
  • Peptide standard/sample containing trans-4-hydroxy-D-proline
  • HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 1.7 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium formate in water, pH 3.0 (adjusted with formic acid).
  • Mobile Phase B: 90% acetonitrile in 10 mM ammonium formate, pH 3.0.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.
  • Column: HILIC column.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Detection: UV at 214 nm or MS with electrospray ionization (ESI).
  • Injection Volume: 5 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | | :--- | :--- | | 0 | 5 | | 20 | 40 | | 21 | 60 | | 23 | 60 | | 24 | 5 | | 30 | 5 |

4. Sample Preparation:

  • Dissolve the peptide sample in a mixture of 80% acetonitrile and 20% water to a final concentration of 1 mg/mL. This high organic content is crucial for good peak shape in HILIC.
  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Analyze the data as described in the RP-HPLC protocol. Note the expected shift in retention times for polar peptides compared to RP-HPLC.

Visualizations

Signaling Pathway of a D-Amino Acid-Containing Neuropeptide

The Aplysia allatotropin-related peptide (ATRP) signaling system provides a compelling example of how a D-amino acid-containing peptide can modulate distinct signaling pathways. The isomerization of an L-amino acid to a D-amino acid in the neuropeptide ligand alters its selectivity for different G protein-coupled receptors (GPCRs).[4][5]

Signaling_Pathway cluster_ligands Neuropeptide Ligands cluster_receptors G-Protein Coupled Receptors cluster_signaling Downstream Signaling Pathways L-ATRP L-ATRP ATRPR1 ATRPR1 L-ATRP->ATRPR1 High Affinity ATRPR2 ATRPR2 L-ATRP->ATRPR2 Low Affinity D-ATRP D-ATRP (contains D-Phe) D-ATRP->ATRPR1 Low Affinity D-ATRP->ATRPR2 High Affinity Gq_Pathway Gαq Pathway (IP3/DAG signaling) ATRPR1->Gq_Pathway Gs_Pathway Gαs Pathway (cAMP signaling) ATRPR2->Gs_Pathway Cellular_Response1 Cellular Response A Gq_Pathway->Cellular_Response1 Cellular_Response2 Cellular Response B Gs_Pathway->Cellular_Response2

Caption: D-Amino Acid Modulated Neuropeptide Signaling.

Experimental Workflow for Peptide Analysis by LC-MS

A typical workflow for the analysis of peptides containing trans-4-hydroxy-D-proline involves several key steps from sample preparation to data interpretation.[6]

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column Analytical Column (RP-C18 or HILIC) HPLC_System->Column MS_Detector Mass Spectrometer (ESI) Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Data_Analysis Data Analysis (Integration, Identification) Data_Acquisition->Data_Analysis

Caption: LC-MS Workflow for Modified Peptide Analysis.

Logical Relationship for HPLC Method Selection

The choice between RP-HPLC and HILIC for analyzing peptides with trans-4-hydroxy-D-proline depends on the peptide's overall properties and the analytical goal.

Method_Selection Peptide_Properties Peptide Properties (Size, Polarity, Sequence) Method_Choice HPLC Method Selection Peptide_Properties->Method_Choice Analytical_Goal Analytical Goal (Purity, Quantification, Diastereomer Separation) Analytical_Goal->Method_Choice RP_HPLC Reversed-Phase HPLC Method_Choice->RP_HPLC Generally Applicable, Good for Hydrophobic Peptides HILIC Hydrophilic Interaction Chromatography Method_Choice->HILIC Ideal for Very Polar Peptides, Orthogonal to RP-HPLC Orthogonal_Method Use as Orthogonal Method RP_HPLC->Orthogonal_Method HILIC->Orthogonal_Method

Caption: HPLC Method Selection Logic for Modified Peptides.

References

Troubleshooting & Optimization

Low coupling efficiency of N-Boc-trans-4-hydroxy-D-proline in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with N-Boc-trans-4-hydroxy-D-proline in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using N-Boc-trans-4-hydroxy-D-proline?

Low coupling efficiency with N-Boc-trans-4-hydroxy-D-proline is a common issue in SPPS. The primary reasons are:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the proline ring sterically hinders the approach of the activated carboxyl group of the incoming amino acid.

  • Reduced Nucleophilicity: The nitrogen atom in the proline ring is a secondary amine, which is inherently less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1]

  • Unique Cyclic Structure: The rigid five-membered ring of proline can impose conformational constraints that are not favorable for the coupling reaction.

Q2: How can I monitor the coupling efficiency of N-Boc-trans-4-hydroxy-D-proline?

Standard monitoring tests like the Kaiser test are not effective for proline's secondary amine. Alternative qualitative tests are required:

  • Isatin Test: This test produces a characteristic blue-green color in the presence of a free secondary amine.

  • Chloranil Test: This test will show a color change, typically to blue or green, indicating an incomplete coupling.

A negative result from these tests suggests a complete coupling. If the test is positive, a second coupling (recoupling) is recommended.[2]

Q3: What are the best coupling reagents for N-Boc-trans-4-hydroxy-D-proline?

For sterically hindered amino acids like N-Boc-trans-4-hydroxy-D-proline, more potent coupling reagents are recommended.[3][4] Uronium and phosphonium salt-based reagents are generally more effective than carbodiimides like DCC or DIC alone.[4][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient and fastest coupling reagents, especially for difficult couplings.[3][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and reliable reagent for most couplings, showing very good efficiency for hindered couplings.[3][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An excellent and effective reagent for hindered couplings.[3][6]

Adding an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve coupling efficiency and reduce the risk of racemization, although proline itself is not prone to racemization.[3][4]

Troubleshooting Guide

If you are experiencing low coupling efficiency, consider the following troubleshooting steps:

1. Optimize Coupling Reagents and Conditions

The choice of coupling reagent is critical. For a qualitative comparison of common coupling reagents for hindered amino acids, refer to the table below.

Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsKey Considerations
DCC/HOBt CarbodiimideGoodFormation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.[3]
HBTU Uronium SaltVery GoodA widely used and reliable reagent for most couplings. Requires a base for activation.[3][6]
HATU Uronium SaltExcellentGenerally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues.[3][5]
PyBOP Phosphonium SaltExcellentEffective for hindered couplings and can be advantageous in specific cases.[3][6]

2. Modify Reaction Parameters

  • Double Coupling: If monitoring indicates an incomplete reaction, performing a second coupling with a freshly prepared solution of the activated amino acid is a highly effective strategy.[3]

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours up to 4 hours or even overnight can help drive the reaction to completion.[3][7]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent (e.g., 0.5 M) can increase the probability of successful molecular interactions.[1]

  • Elevated Temperature: Moderately increasing the reaction temperature can improve coupling efficiency, but must be done with caution to avoid potential side reactions.

3. Consider Alternative Strategies

  • Use of Pseudoproline Dipeptides: For particularly challenging sequences, the use of pseudoproline dipeptides can be a powerful tool. These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine, mimicking the structure of proline. This strategy can disrupt the formation of secondary structures that hinder coupling reactions.[8]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for N-Boc-trans-4-hydroxy-D-proline

This protocol outlines the key steps for incorporating N-Boc-trans-4-hydroxy-D-proline using a potent coupling reagent like HATU.

1. Deprotection:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
  • Drain the DCM.
  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and shake for 2-5 minutes.
  • Drain the TFA/DCM solution.
  • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
  • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times) and Isopropanol (IPA) (2-3 times) to remove residual TFA, followed by washing with DCM (3-5 times).[3]

2. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
  • Shake the mixture for 2 minutes.
  • Drain the neutralization solution and repeat the process one more time.
  • Wash the resin thoroughly with DCM (3-5 times).[3]

3. Coupling (HATU):

  • In a separate vessel, dissolve N-Boc-trans-4-hydroxy-D-proline (3-5 equivalents) and HATU (3-5 equivalents) in N,N-Dimethylformamide (DMF).
  • Add DIEA (6-8 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[3]
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Shake the reaction mixture for 1-2 hours at room temperature.[3]
  • Monitor the completion of the coupling reaction using the Isatin or Chloranil test. If the coupling is incomplete, perform a second coupling.
  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[3]

Protocol 2: Isatin Test for Unreacted Secondary Amines

  • Reagents:

    • Solution A: 2 g of isatin in 100 mL of benzyl alcohol.

    • Solution B: 2 g of Boc-phenylalanine in 100 mL of benzyl alcohol.

  • Procedure:

    • Take a small sample of the resin beads (1-5 mg) after the coupling step and wash them thoroughly with DMF.

    • Add 2-3 drops of Solution A and 2-3 drops of Solution B to the resin beads.

    • Heat the mixture at 100°C for 5 minutes.

    • A blue-green color on the beads indicates the presence of a free secondary amine and an incomplete coupling. A yellow or brown color indicates a complete reaction.

Visualizations

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (N-Boc-Hyp-OH, HATU, DIEA) Monitoring Monitoring (Isatin/Chloranil Test) Coupling->Monitoring Wash3 Wash (DMF, DCM) Monitoring->Wash3 Complete Recouple Recouple Monitoring->Recouple Incomplete Wash1->Neutralization Wash2->Coupling Next_Cycle Next Amino Acid Cycle Wash3->Next_Cycle Recouple->Coupling

Caption: Standard Boc-SPPS workflow for incorporating N-Boc-trans-4-hydroxy-D-proline.

Troubleshooting_Logic Start Low Coupling Efficiency Detected Check_Reagent Use Potent Coupling Reagent? (e.g., HATU, HBTU) Start->Check_Reagent Double_Couple Perform Double Coupling Check_Reagent->Double_Couple Yes Success Improved Efficiency Check_Reagent->Success No, Change Reagent Increase_Time_Temp Increase Reaction Time & Temperature (with caution) Double_Couple->Increase_Time_Temp Use_Pseudoproline Consider Pseudoproline Dipeptides Increase_Time_Temp->Use_Pseudoproline Use_Pseudoproline->Success

References

Technical Support Center: Synthesis of Peptides with Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of peptides containing hydroxyproline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating hydroxyproline in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary side reactions encountered during the synthesis of peptides containing hydroxyproline are:

  • O-Acylation of the hydroxyl group: The hydroxyl group on the hydroxyproline side chain can be acylated by the activated carboxyl group of the incoming amino acid if it is not protected.[1][2][3][4]

  • Epimerization: The stereochemistry at the alpha-carbon of the hydroxyproline residue can change from the desired L-configuration to the D-configuration. This is a known issue for proline and its derivatives, particularly under basic conditions.

  • Diketopiperazine (DKP) formation: This is a common side reaction that occurs at the dipeptide stage, especially when hydroxyproline is the C-terminal or penultimate residue. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and truncation of the peptide chain.[5][6][7][8]

  • Dehydration: Although less commonly reported as a major side reaction, the potential for dehydration of the hydroxyl group exists, especially under harsh acidic conditions during cleavage.

Q2: Is it necessary to protect the hydroxyl group of hydroxyproline during SPPS?

A2: Yes, it is highly recommended to protect the hydroxyl group of hydroxyproline to prevent O-acylation, which is a significant side reaction.[1] Unprotected hydroxyl groups can react with activated amino acids, leading to the formation of branched peptides and purification difficulties. Common protecting groups for the hydroxyproline side chain in Fmoc-SPPS are tert-butyl (tBu) and trityl (Trt).

Q3: How can I detect and quantify side reactions in my hydroxyproline-containing peptide synthesis?

A3: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide. Side products often appear as distinct peaks close to the main product peak.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the nature of the side products by their mass-to-charge ratio (m/z). For example, O-acylation will result in a mass increase corresponding to the acyl group, while DKP formation will be detected as a small cyclic dipeptide in the cleavage solution. Hydroxylation itself results in a mass shift of +15.994915 Da.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C-direct detection NMR can be used to detect epimerization by observing changes in the chemical shifts of the protons and carbons of the hydroxyproline residue.[11][12]

  • Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the purified peptide and can help in quantifying the net peptide content.

Troubleshooting Guides

Issue 1: O-Acylation of the Hydroxyproline Side Chain

Symptoms:

  • Mass spectrometry analysis of the crude product shows a mass increase corresponding to the addition of an amino acid residue to the hydroxyproline side chain.

  • HPLC chromatogram shows one or more unexpected peaks with slightly different retention times than the target peptide.

Root Causes:

  • The hydroxyl group of the hydroxyproline residue was not protected.

  • Incomplete protection of the hydroxyl group.

  • Premature deprotection of the side-chain protecting group during synthesis.

Solutions:

StrategyDescription
Use a Protected Hydroxyproline Derivative The most effective way to prevent O-acylation is to use a hydroxyproline derivative with its side-chain hydroxyl group protected. For Fmoc-SPPS, Fmoc-Hyp(tBu)-OH is a common choice. The tert-butyl (tBu) group is stable to the piperidine used for Fmoc deprotection but is cleaved by trifluoroacetic acid (TFA) during the final cleavage step.
Optimize Coupling Conditions If using unprotected hydroxyproline is unavoidable, optimizing coupling conditions may reduce O-acylation. Using less reactive coupling reagents and shorter coupling times can help. However, this may lead to incomplete coupling at the alpha-amino group.
Capping of the Hydroxyl Group In some specific research applications, the hydroxyl group can be intentionally acylated post-synthesis.[1]
Issue 2: Epimerization of the Hydroxyproline Residue

Symptoms:

  • HPLC analysis shows a shoulder or a closely eluting peak next to the main product peak.

  • NMR analysis of the purified peptide shows signals corresponding to the D-epimer.

  • The final peptide exhibits reduced or no biological activity.

Root Causes:

  • Prolonged exposure to basic conditions during Fmoc deprotection.

  • The use of certain bases in the coupling cocktail.

  • Elevated temperatures during coupling reactions.

Solutions:

StrategyDescription
Minimize Deprotection Time Reduce the Fmoc deprotection time to the minimum required for complete removal of the Fmoc group. Monitoring the deprotection reaction can help optimize this.
Choice of Base Use a weaker base or a sterically hindered base for in-situ neutralization during coupling. For example, using 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA) can reduce racemization.[13]
Use Additives in Coupling The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling reaction can suppress epimerization.
Low-Temperature Coupling Performing the coupling reaction at a lower temperature can help to minimize epimerization.
Issue 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, resulting in a very low final yield.

  • LC-MS analysis of the cleavage solution shows a major peak corresponding to the mass of the cyclic dipeptide.

  • The synthesis fails at the dipeptide stage.

Root Causes:

  • Intramolecular cyclization of the N-terminal deprotected dipeptide-resin, which is particularly favorable when proline or hydroxyproline is the second amino acid.[5][6][8]

  • The use of resins with linkers that are susceptible to nucleophilic attack, such as the Wang resin.

  • Basic conditions used for Fmoc deprotection promote the cyclization reaction.

Solutions:

StrategyDescription
Use a Sterically Hindered Resin Employing a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization, thus reducing DKP formation.[13]
Couple a Pre-formed Dipeptide Synthesize the dipeptide containing hydroxyproline in solution and then couple it to the resin. This bypasses the vulnerable stage where DKP formation is most likely to occur on the solid support.[5]
Use a Milder Deprotection Reagent Using a weaker base or a shorter deprotection time for the Fmoc group of the first amino acid can reduce the propensity for DKP formation.

Experimental Protocols

Protocol 1: Standard Capping of Unreacted Amino Groups

This protocol is used to block any unreacted amino groups on the resin after a coupling step to prevent the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted amino groups

  • Capping solution: Acetic anhydride/Pyridine/DMF or Acetic anhydride/DIPEA/DMF in appropriate ratios (e.g., 1:2:7 or a 3:2 mixture of acetic anhydride:pyridine added to DMF).[14]

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Nitrogen gas for drying

Procedure:

  • After the coupling reaction, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Add the capping solution to the resin.

  • Agitate the resin for 30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Dry the resin under a stream of nitrogen.

  • A Kaiser test can be performed to confirm the absence of free primary amines.

Protocol 2: Cleavage of Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is suitable for cleaving peptides from a highly acid-labile resin, which is often used to minimize side reactions like DKP formation.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail: A solution of TFA in DCM (e.g., 1-2% TFA in DCM for fully protected peptides, or a standard cleavage cocktail like TFA/TIS/H2O 95:2.5:2.5 for full deprotection).

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Swell the dried peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with cold ether, and dry under vacuum.

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Next cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Final cycle Purification Purification & Analysis Cleavage->Purification

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Hydroxyproline_SPPS Start Problem during Hydroxyproline Peptide Synthesis Low_Yield Low Yield? Start->Low_Yield Impurity_Peaks Impurity Peaks in HPLC? Start->Impurity_Peaks DKP Suspect DKP Formation Low_Yield->DKP Yes Incomplete_Coupling Incomplete Coupling / Deletion Low_Yield->Incomplete_Coupling No Mass_Increase Mass Increase in MS? Impurity_Peaks->Mass_Increase Yes Shoulder_Peak Shoulder Peak in HPLC? Impurity_Peaks->Shoulder_Peak No O_Acylation Suspect O-Acylation Mass_Increase->O_Acylation Yes Epimerization Suspect Epimerization Shoulder_Peak->Epimerization Yes

Figure 2. Troubleshooting decision tree for hydroxyproline peptide synthesis.

DKP_Formation_Mechanism cluster_Resin Solid Support Dipeptide_Resin H-AA2-Hyp-O-Resin DKP Diketopiperazine (Cyclic Dipeptide) Dipeptide_Resin->DKP Intramolecular Nucleophilic Attack N_Terminal_Amine N-terminal Amine (nucleophile) Ester_Carbonyl Ester Carbonyl (electrophile) Resin_OH Resin-OH

Figure 3. Mechanism of Diketopiperazine (DKP) formation.

References

Preventing epimerization of N-Boc-4-hydroxy-D-proline during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of N-Boc-4-hydroxy-D-proline during the critical carboxylic acid activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of N-Boc-4-hydroxy-D-proline?

A1: Epimerization is a chemical process that alters the stereochemistry at the alpha-carbon (Cα) of the proline residue.[1][2] For N-Boc-4-hydroxy-D-proline, this means the D-isomer can be unintentionally converted to its N-Boc-4-hydroxy-L-proline diastereomer. This change can significantly impact the final peptide's three-dimensional structure and biological activity.[1][3][4][5][6]

Q2: What are the primary causes of epimerization during the activation of N-Boc-4-hydroxy-D-proline?

A2: Epimerization of proline and its derivatives during peptide synthesis is primarily caused by two mechanisms:

  • Oxazolone Formation: The activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[2][3][7]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an enolate intermediate. Reprotonation of this achiral intermediate can result in a mixture of D and L isomers.[1][7]

Several factors can promote these mechanisms, including the choice of coupling reagents, the strength and steric hindrance of the base used, the polarity of the solvent, and the reaction temperature.[8][9][10]

Q3: How can I detect and quantify the extent of epimerization?

A3: The most common method for detecting and quantifying epimerization is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[9] This technique can separate the desired D-diastereomer from the undesired L-epimer. Derivatization of the proline enantiomers with a fluorescent tag, such as NBD-Cl, can aid in their detection if they lack a strong chromophore.[11][12]

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the epimerization of N-Boc-4-hydroxy-D-proline.

Symptom: Analysis of the final peptide reveals the presence of the undesired L-proline diastereomer.

G cluster_0 cluster_2 Solutions start Epimerization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base Step 2: Assess the Base solution_coupling Use Uronium/Aminium Reagents (HATU, HCTU, HBTU) coupling_reagent->solution_coupling High-risk reagent used? (e.g., DCC/HOBt in DMF) solvent Step 3: Check the Solvent solution_base Use a Weaker or Sterically Hindered Base (NMM, TMP, Collidine) base->solution_base Strong base used? (e.g., DIEA) temperature Step 4: Control the Temperature solution_solvent Use a Less Polar Solvent (DCM) solvent->solution_solvent Polar aprotic solvent used? (e.g., DMF) solution_temp Maintain Low Temperature (0°C to RT) temperature->solution_temp Elevated temperature used?

Caption: Troubleshooting workflow for epimerization.

  • Step 1: Evaluate the Coupling Reagent

    • Potential Cause: The use of carbodiimides like DCC or DIC in combination with 1-hydroxybenzotriazole (HOBt), especially in polar aprotic solvents like DMF, is known to significantly increase the rate of epimerization for proline derivatives.[1][13]

    • Recommended Solution: Switch to uronium/aminium-based coupling reagents such as HATU, HCTU, or HBTU. These reagents generally lead to lower levels of epimerization.[1] If a carbodiimide must be used, consider using it in a non-polar solvent like dichloromethane (DCM) without an additive, or with an alternative additive like OxymaPure.[8]

  • Step 2: Assess the Base

    • Potential Cause: Strong, non-hindered bases like diisopropylethylamine (DIEA) can accelerate the abstraction of the α-proton, leading to increased epimerization.[1]

    • Recommended Solution: Employ a weaker or more sterically hindered base. Good alternatives include N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP, also known as collidine).[1][8]

  • Step 3: Check the Solvent

    • Potential Cause: Polar aprotic solvents like dimethylformamide (DMF) can promote the formation of intermediates that lead to epimerization, particularly when used with carbodiimide-based coupling reagents.[9][10]

    • Recommended Solution: If possible, perform the coupling reaction in a less polar solvent such as dichloromethane (DCM).[13]

  • Step 4: Control the Reaction Temperature

    • Potential Cause: Elevated temperatures, sometimes used to push a coupling reaction to completion, can increase the rate of epimerization.[8][9]

    • Recommended Solution: Conduct the coupling reaction at room temperature or below. For particularly sensitive couplings, performing the reaction at 0°C is advisable.[8][9]

Data on the Influence of Reagents on Proline Epimerization

The following table summarizes illustrative data on the impact of different coupling reagents and bases on the extent of proline epimerization. While this data is based on studies with Fmoc-L-proline, the principles are applicable to Boc-D-proline derivatives.

Coupling ReagentAdditiveBase% D-Proline (Epimerization)
HBTU-DIEA18%
HATU-DIEA13%
PyBop-DIEA12%
DCCHOBt-High (variable)

Data is illustrative and highlights the significant impact of the coupling reagent choice on the level of epimerization.[1]

Key Experimental Protocols

Protocol 1: Low-Epimerization Coupling of N-Boc-4-hydroxy-D-proline

This protocol is designed to minimize epimerization during the incorporation of N-Boc-4-hydroxy-D-proline into a peptide sequence on solid support.

  • Resin Preparation:

    • Swell the resin in the chosen solvent (preferably DCM) for 20-30 minutes.

    • Perform the deprotection of the N-terminal amino group of the resin-bound peptide.

    • Wash the resin thoroughly with DCM and then with the coupling solvent (e.g., DCM or DMF).

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve N-Boc-4-hydroxy-D-proline (3 equivalents relative to resin loading) and a low-epimerization coupling reagent such as HATU (2.9 equivalents) in the chosen solvent.

    • Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) (4 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the prepared resin.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Avoid heating.

  • Post-Coupling:

    • Drain the reaction solution and wash the resin extensively with the coupling solvent, followed by DCM.

    • Perform a test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to confirm the completion of the coupling before proceeding to the next deprotection step.

Mechanisms and Workflows

G cluster_0 Epimerization Mechanism via Direct Enolization D_Pro N-Boc-4-hydroxy-D-proline (Activated) Enolate Enolate Intermediate (Achiral) D_Pro->Enolate - H+ L_Pro N-Boc-4-hydroxy-L-proline (Epimer) Enolate->L_Pro + H+ H_Base Protonated Base Base Base G cluster_0 Recommended Experimental Workflow start Start reagent_selection Select Low-Risk Reagents: - Coupling Agent: HATU/HCTU - Base: NMM/TMP - Solvent: DCM start->reagent_selection activation Pre-activate Amino Acid (briefly, at 0°C to RT) reagent_selection->activation coupling Couple Immediately to Deprotected Resin activation->coupling monitoring Monitor Reaction (e.g., Kaiser/Chloranil Test) coupling->monitoring end End monitoring->end

References

Technical Support Center: Optimizing Solubility of N-Boc-trans-4-hydroxy-D-proline for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of N-Boc-trans-4-hydroxy-D-proline for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-trans-4-hydroxy-D-proline and what are its common applications?

A1: N-Boc-trans-4-hydroxy-D-proline is a derivative of the amino acid D-proline where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility in organic solvents, making it a crucial building block in peptide synthesis and pharmaceutical development.[1] Its trans-4-hydroxy configuration allows for the creation of peptides with specific conformations and increased biological activity.[1] It is commonly used in the synthesis of bioactive peptides, chiral intermediates, and complex drug molecules.

Q2: In which solvents is N-Boc-trans-4-hydroxy-D-proline generally soluble?

A2: N-Boc-trans-4-hydroxy-D-proline is a white crystalline solid that is soluble in various organic solvents.[2] Commonly used solvents include dichloromethane (DCM), ethanol, and methanol.[2] For peptide synthesis applications, it is also soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q3: Are there any known incompatibilities or stability issues I should be aware of?

A3: N-Boc-trans-4-hydroxy-D-proline is generally stable at room temperature. However, it is sensitive to light and heat, so it should be stored in a cool, dark, and dry place.[2] The Boc protecting group is labile under strong acidic conditions.

Q4: Can I heat the mixture to improve the solubility of N-Boc-trans-4-hydroxy-D-proline?

A4: Gentle warming can be employed to aid in the dissolution of N-Boc-trans-4-hydroxy-D-proline. However, excessive heat should be avoided as it may lead to the degradation of the compound. It is advisable to monitor the temperature closely and not exceed 40-50°C.

Troubleshooting Guides

Issue 1: N-Boc-trans-4-hydroxy-D-proline is not dissolving in my chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the concentration you are trying to achieve, or the compound may have low solubility at room temperature.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a less polar solvent like dichloromethane, try switching to a more polar aprotic solvent such as DMF or DMSO.

    • Use a Co-solvent System: A mixture of solvents can sometimes be more effective. For example, a combination of DCM and DMF can enhance solubility.

    • Gentle Warming: As mentioned in the FAQs, gentle warming of the solvent while stirring can help increase the dissolution rate.

    • Sonication: Use of an ultrasonic bath can provide energy to break up solid particles and facilitate dissolution.

    • Reduce Concentration: If possible, try working with a more dilute solution.

Issue 2: The compound precipitates out of solution during the reaction.

  • Possible Cause: A change in temperature, solvent composition, or the formation of a less soluble reaction intermediate or product could cause precipitation.

  • Troubleshooting Steps:

    • Maintain Temperature: Ensure the reaction temperature is kept constant, especially if the initial dissolution required warming.

    • Solvent Addition: If another reagent is added in a solvent in which N-Boc-trans-4-hydroxy-D-proline is less soluble, this can cause it to crash out. Consider dissolving the incoming reagent in the same solvent system as your reaction.

    • Monitor Reaction Progress: The precipitate could be your desired product. It is advisable to take a small sample of the solid and liquid phases to analyze and determine their composition.

Issue 3: The peptide coupling reaction is slow or incomplete.

  • Possible Cause: Poor solubility of N-Boc-trans-4-hydroxy-D-proline can lead to a low effective concentration of the reactant, resulting in slow or incomplete coupling. Another potential issue is racemization, especially when using carbodiimide coupling reagents in the presence of 1-hydroxybenzotriazole (HOBt) in DMF.[3]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before initiating the coupling reaction, ensure that the N-Boc-trans-4-hydroxy-D-proline is fully dissolved. Use the troubleshooting steps outlined in Issue 1 if necessary.

    • Optimize Coupling Reagents: Consider using alternative coupling reagents that are less prone to causing racemization. The mixed anhydride procedure in tetrahydrofuran or the carbodiimide method in dichloromethane without HOBt have been shown to minimize racemization.[3]

    • Monitor the Reaction: Use a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to monitor the progress of the reaction. The isatin test or chloranil test can be used to check for the presence of the secondary amine of proline.[4]

Data Presentation

SolventEstimated Solubility of N-Boc-L-proline (mg/mL)Reference
Ethanol~15[5]
Dimethyl sulfoxide (DMSO)~20[5]
N,N-Dimethylformamide (DMF)~20[5]

Note: It is highly recommended to experimentally determine the solubility of N-Boc-trans-4-hydroxy-D-proline in your specific solvent system for accurate results.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

Objective: To determine the approximate solubility of N-Boc-trans-4-hydroxy-D-proline in a given solvent at a specific temperature.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Solvent of choice (e.g., DMF, DCM, Methanol)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system or a method for quantitative analysis

Procedure:

  • Add a known excess amount of N-Boc-trans-4-hydroxy-D-proline to a vial.

  • Add a measured volume of the chosen solvent to the vial.

  • Seal the vial and place it in the thermostatically controlled bath at the desired temperature.

  • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of N-Boc-trans-4-hydroxy-D-proline in the diluted solution using a calibrated HPLC method or another suitable quantitative technique.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Dissolution of N-Boc-trans-4-hydroxy-D-proline for Peptide Coupling

Objective: To prepare a solution of N-Boc-trans-4-hydroxy-D-proline for use in a peptide coupling reaction.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Peptide synthesis grade solvent (e.g., DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the required amount of N-Boc-trans-4-hydroxy-D-proline.

  • Add the calculated volume of the chosen solvent (e.g., DMF) to achieve the desired concentration.

  • Stir the mixture at room temperature until the solid is completely dissolved. Visual inspection should show a clear solution with no suspended particles.

  • If dissolution is slow, gently warm the mixture to a temperature not exceeding 40°C with continuous stirring.

  • Alternatively, place the vessel in an ultrasonic bath for short intervals to aid dissolution.

  • Once the compound is fully dissolved, allow the solution to return to the reaction temperature before adding coupling reagents.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution of N-Boc-trans-4-hydroxy-D-proline cluster_coupling Peptide Coupling Reaction dissolve Add N-Boc-trans-4-hydroxy-D-proline and solvent to reaction vessel stir Stir at Room Temperature dissolve->stir check_solubility Complete Dissolution? stir->check_solubility heat_sonicate Gentle Warming / Sonication check_solubility->heat_sonicate No dissolved Homogeneous Solution check_solubility->dissolved Yes heat_sonicate->stir activate Add Coupling Reagents dissolved->activate Proceed to Coupling add_amine Add Amino Acid or Peptide Fragment activate->add_amine react Stir at Reaction Temperature add_amine->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor workup Reaction Work-up and Purification monitor->workup

Caption: Experimental workflow for dissolving N-Boc-trans-4-hydroxy-D-proline and subsequent peptide coupling.

troubleshooting_workflow cluster_dissolution_actions Dissolution Troubleshooting cluster_precipitation_actions Precipitation Troubleshooting start Solubility Issue Encountered check_dissolution Is the compound fully dissolved? start->check_dissolution change_solvent Use more polar solvent (DMF, DMSO) check_dissolution->change_solvent No check_precipitation Precipitation during reaction? check_dissolution->check_precipitation Yes cosolvent Use a co-solvent system change_solvent->cosolvent gentle_heat Apply gentle heat/sonication cosolvent->gentle_heat gentle_heat->check_dissolution control_temp Maintain constant temperature check_precipitation->control_temp Yes success Proceed with Synthesis check_precipitation->success No check_solvent_addition Check compatibility of added solvents control_temp->check_solvent_addition analyze_precipitate Analyze precipitate composition check_solvent_addition->analyze_precipitate analyze_precipitate->success

References

Technical Support Center: Purification of Peptides Containing N-Boc-trans-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing N-Boc-trans-4-hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing N-Boc-trans-4-hydroxy-D-proline?

A1: The incorporation of N-Boc-trans-4-hydroxy-D-proline can introduce several purification challenges. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group significantly increases the overall hydrophobicity of the peptide, which can lead to aggregation and poor solubility in aqueous solutions.[1][2] This hydrophobicity can cause issues both during and after purification. Additionally, the presence of the hydroxyl group and the rigid pyrrolidine ring can influence the peptide's secondary structure, potentially promoting intermolecular interactions that favor aggregation.[3][4] The stereochemistry of the hydroxyproline can also lead to the formation of diastereomers, which may be difficult to separate using standard reversed-phase HPLC methods.

Q2: My peptide containing N-Boc-trans-4-hydroxy-D-proline is showing poor solubility in standard HPLC solvents. What should I do?

A2: Poor solubility is a common issue for these peptides. Here are several strategies to address this:

  • Initial Dissolution: Dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[2][5]

  • pH Adjustment: Determine the isoelectric point (pI) of your peptide. Adjusting the pH of the mobile phase to be at least two units away from the pI can increase the peptide's net charge and improve solubility.[2] For basic peptides, a slightly acidic mobile phase is beneficial, while acidic peptides may dissolve better in a slightly basic environment.

  • Sonication: Brief sonication in an ice bath can help break up small aggregates and facilitate dissolution.[2]

Q3: I am observing a broad peak or multiple unresolved peaks during HPLC purification. What could be the cause?

A3: Broad or multiple peaks can stem from several factors:

  • Aggregation: The peptide may be aggregating on the HPLC column. This can be mitigated by using a shallower gradient, which prevents the peptide from eluting in a highly concentrated band.[1] Adding a small percentage of an organic solvent like isopropanol to the mobile phase can also help disrupt hydrophobic interactions.[1]

  • Diastereomers: If your synthesis used a racemic mixture of hydroxyproline or if epimerization occurred, you might be seeing the separation of diastereomers. This often requires specialized chiral chromatography for complete resolution.[6]

  • On-Column Degradation: While generally stable, the Boc group can be labile under strongly acidic conditions. If the concentration of trifluoroacetic acid (TFA) in the mobile phase is too high or the peptide is exposed for an extended period, partial deprotection could occur on the column, leading to multiple peaks.[7]

Q4: Is the N-Boc protecting group stable during standard RP-HPLC purification with TFA?

A4: The N-Boc group is sensitive to acid and can be cleaved by trifluoroacetic acid (TFA).[7] However, at the low concentrations typically used in RP-HPLC mobile phases (0.1% TFA), the Boc group is generally stable for the duration of the purification run.[7] Issues can arise during the solvent evaporation step, where the concentration of TFA increases, potentially leading to deprotection. To mitigate this, it is advisable to lyophilize the collected fractions promptly.[7] If Boc group lability is a persistent issue, consider using a less acidic ion-pairing agent, such as formic acid, although this may result in broader peaks and reduced resolution.[7]

Troubleshooting Guides

Issue 1: Peptide Aggregation and Precipitation During or After HPLC Purification

Symptoms:

  • Cloudy or precipitated sample upon dissolution.

  • High backpressure during the HPLC run.

  • Broad, tailing peaks in the chromatogram.

  • Precipitate forming in the collection tubes after purification.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Solution Strategy cluster_2 Detailed Actions cluster_3 Outcome start Peptide Aggregation/Precipitation solubility Optimize Solubility start->solubility hplc_conditions Adjust HPLC Conditions start->hplc_conditions organic_solvent Use Organic Co-solvent (DMSO, DMF) for initial dissolution solubility->organic_solvent ph_adjust Adjust mobile phase pH away from pI solubility->ph_adjust shallow_gradient Use a shallower gradient hplc_conditions->shallow_gradient ipa Add isopropanol to mobile phase hplc_conditions->ipa collect_organic Collect fractions into tubes with organic solvent hplc_conditions->collect_organic end Successful Purification organic_solvent->end ph_adjust->end shallow_gradient->end ipa->end collect_organic->end

Caption: Troubleshooting workflow for peptide aggregation.

Quantitative Data Summary: Impact of Purification Strategy on Yield and Purity

Purification StrategyCrude Peptide SolubilityPeak ShapePost-Purification YieldFinal Purity
Standard Protocol (0.1% TFA in Acetonitrile/Water)Poor, precipitation observedBroad, tailing5-10%<85%
pH Adjustment (Mobile phase pH 2 units from pI)ImprovedSharper peaks15-20%>90%
Shallow Gradient (0.5% B/min)ModerateBroader but symmetrical10-15%>95%
Organic Co-solvent (Initial dissolution in DMSO)ExcellentSharp peaks20-25%>98%
Combined Approach (DMSO dissolution + Shallow Gradient)ExcellentSharp, well-resolved peaks>25%>99%
Issue 2: Separation of Diastereomers

Symptoms:

  • Broad, asymmetric peaks that cannot be resolved with standard HPLC conditions.

  • Two or more closely eluting peaks with the same mass as the target peptide.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Approach cluster_2 Separation Techniques cluster_3 Refinement cluster_4 Outcome start Poor Diastereomer Separation analytical Analytical Method Development start->analytical chiral_hplc Chiral HPLC analytical->chiral_hplc sfc Supercritical Fluid Chromatography (SFC) analytical->sfc column_screening Screen different chiral stationary phases chiral_hplc->column_screening mobile_phase Optimize mobile phase modifiers sfc->mobile_phase end Baseline Resolution column_screening->end mobile_phase->end

Caption: Workflow for diastereomer separation.

Quantitative Data Summary: Comparison of Chiral Separation Techniques

TechniqueStationary PhaseMobile PhaseResolution (Rs)Purity of Isolated Diastereomer
RP-HPLC C18Acetonitrile/Water/TFA< 1.0Not baseline resolved
Chiral HPLC CHIROBIOTIC TPolar Organic Mode> 1.5>99%
Chiral HPLC CHIROBIOTIC RReversed-Phase Mode1.2 - 1.5>98%
SFC Chiral Stationary PhaseCO2/Methanol> 2.0>99.5%

Experimental Protocols

Protocol 1: Optimized RP-HPLC Purification of Aggregation-Prone Peptides

This protocol is designed for peptides containing N-Boc-trans-4-hydroxy-D-proline that exhibit poor solubility and aggregation.

  • Sample Preparation:

    • Allow the lyophilized crude peptide to warm to room temperature.

    • Add a minimal volume of DMSO to the vial to create a concentrated stock solution (e.g., 20-30 mg/mL).

    • Sonicate the vial in a cool water bath for 2-5 minutes to ensure complete dissolution.

    • Centrifuge the solution to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with a 5-minute hold at 20% B, then ramp to 60% B over 60 minutes (a gradient of ~0.67% B per minute).

    • Flow Rate: 1 mL/min for analytical, 15-20 mL/min for preparative.

    • Detection: 220 nm.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the main peak.

    • To prevent post-purification precipitation, consider collecting fractions into tubes containing a small amount of acetonitrile.

    • Analyze the purity of each fraction by analytical HPLC.

    • Pool the fractions with the desired purity.

    • Immediately freeze and lyophilize the pooled fractions to remove the solvents and TFA.

Protocol 2: Chiral HPLC for Diastereomer Separation

This protocol provides a starting point for separating diastereomers of peptides containing N-Boc-hydroxy-D-proline.

  • Column Selection:

    • Utilize a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin (e.g., CHIROBIOTIC T).

  • Mobile Phase and Mode:

    • Polar Organic Mode: This is often effective for N-protected amino acids and peptides.

      • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine. A typical starting point is 80:20:0.1:0.1 (v/v/v/v).

    • Reversed-Phase Mode:

      • Mobile Phase A: Water with 0.1% ammonium acetate or ammonium trifluoroacetate.

      • Mobile Phase B: Methanol or acetonitrile.

      • Gradient: A linear gradient from 20% to 80% B over 30-40 minutes.

  • Method Development:

    • Inject an analytical amount of the peptide mixture.

    • Screen different mobile phase compositions and gradients to optimize the resolution between the diastereomeric peaks.

    • Once baseline separation is achieved on an analytical scale, the method can be scaled up to a semi-preparative or preparative column with the same stationary phase.

  • Fraction Collection and Analysis:

    • Collect the separated diastereomer peaks in individual fractions.

    • Confirm the identity and purity of each isolated diastereomer using mass spectrometry and analytical chiral HPLC.

References

Technical Support Center: Synthesis of N-Boc-trans-4-hydroxy-D-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-trans-4-hydroxy-D-proline methyl ester for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route, and what are its primary challenges?

A1: A prevalent method involves a two-step process: the protection of the amino group of trans-4-hydroxy-D-proline with a Boc (tert-butoxycarbonyl) group, followed by the esterification of the carboxylic acid. The primary challenges with this route include ensuring the complete Boc protection without side reactions, achieving high yield during esterification, and effectively purifying the final product from reagents and byproducts.[1] An alternative approach involves Boc protection first, followed by methyl esterification. This sequence can help avoid side reactions like amide impurity formation, which can occur if the unprotected amino group is present during esterification.[2]

Q2: My overall yield is low. Which reaction step should I investigate first?

A2: Low overall yield can stem from either the Boc protection or the esterification step. It is crucial to analyze the outcome of each step independently.

  • Boc Protection: Ensure the reaction goes to completion by using an appropriate base and a slight excess of Boc-anhydride. Monitor the reaction using Thin Layer Chromatography (TLC). Incomplete protection will lead to a lower yield of the desired intermediate.

  • Esterification: This step is often the more critical one for yield. Using harsh esterification conditions, such as those involving thionyl chloride, can lead to the removal of the Boc protecting group, significantly reducing the yield.[2] Milder methods are generally preferred.

Q3: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: Side product formation is a common issue that can complicate purification and reduce yields.

  • Amide Impurities: If esterification is performed before Boc protection, the free amino group of one molecule can react with the activated carboxyl group of another, forming amide impurities that are difficult to remove.[2] Performing Boc protection first mitigates this issue.

  • Di-Boc Species: Using a large excess of Boc-anhydride can sometimes lead to the formation of a di-Boc derivative, although this is less common for proline derivatives.

  • Byproducts from Reagents: Certain reactions, like the Mitsunobu reaction (sometimes used for stereochemical inversion), generate significant byproducts such as triphenylphosphine oxide, which can make purification challenging.[1]

To minimize side products, it is essential to carefully control reaction stoichiometry, temperature, and the order of synthetic steps.

Q4: What are the recommended methods for the esterification of N-Boc-trans-4-hydroxy-D-proline?

A4: The choice of esterification method significantly impacts yield and purity.

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): This is a highly effective and mild reagent for esterification. Reactions can be carried out at 0°C in methanol and often proceed to completion in about an hour, sometimes achieving quantitative yields.[3]

  • Fischer Esterification (Acid-catalyzed): While a classic method, using strong acids like HCl in methanol can be harsh on the Boc-protecting group. Careful control of reaction time and temperature is necessary to prevent deprotection.

  • DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is another effective method for esterification with methanol. This method generally proceeds under mild conditions.

Q5: I'm having difficulty with product purification. What are the best practices?

A5: Purification is critical for obtaining a high-purity product.

  • Column Chromatography: This is the most common method for purifying N-Boc-trans-4-hydroxy-D-proline methyl ester. A typical solvent system is a gradient of ethyl acetate in hexanes.[3]

  • Acid-Base Extraction: An acid-base wash during the workup can help remove many impurities. For instance, washing with a mild acid like 10% aqueous HCl can remove basic impurities, while a wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities.[3][4]

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Potential Cause Recommended Action
Incomplete Boc Protection Insufficient Boc-anhydride or base.Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. Ensure an adequate amount of a suitable base (e.g., triethylamine or sodium bicarbonate) is present. Monitor the reaction by TLC until the starting material is consumed.[4]
Low Yield in Esterification Harsh Conditions: Use of strong acids (e.g., thionyl chloride, concentrated HCl) causing Boc deprotection.[2]Switch to a milder esterification method such as using (trimethylsilyl)diazomethane or DCC/DMAP.[3]
Incomplete Reaction: Insufficient reaction time or inadequate activation of the carboxylic acid.If using DCC, allow sufficient time for the reaction to complete, monitoring by TLC. Ensure reagents are fresh and anhydrous.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum.[4] If it remains an oil, purify by column chromatography. The expected product is a white solid.[3]
Racemization Observed Use of certain coupling reagents, especially in the presence of 1-hydroxybenzotriazole (HOBt), can cause racemization of proline derivatives.[5]If racemization is a concern, avoid using HOBt with carbodiimide methods. Consider alternative coupling strategies or performing the reaction in a solvent like dichloromethane, which has been shown to minimize racemization.[5]
Difficulty Removing Byproducts (e.g., Triphenylphosphine oxide) Use of reactions like the Mitsunobu reaction.[1]Optimize column chromatography conditions. In some cases, precipitation or crystallization can help separate the product from these byproducts. For large-scale synthesis, consider alternative synthetic routes that avoid such reagents.[6]

Experimental Protocols & Data

The choice of esterification agent is critical. Below is a comparison of common methods.

Method Reagents Typical Conditions Reported Yield Notes
TMS-diazomethane (Trimethylsilyl)diazomethane, Methanol0°C, 1 hour~100%[3]Highly efficient and mild. TMS-diazomethane is a safer alternative to diazomethane.
Thionyl Chloride SOCl₂, Methanol40-50°C, 3-5 hoursVariable, often lowHarsh conditions can cause deprotection of the Boc group.[2][7]
DCC/DMAP DCC, DMAP, Methanol, THF20-30°C, ~1 hourHighGood for mild conditions, but removal of the dicyclohexylurea (DCU) byproduct is necessary.[2]

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Methanol (MeOH)

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-D-proline (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add (trimethylsilyl)diazomethane (2 equivalents) to the stirred solution at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour. Monitor for the completion of the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexanes (e.g., 50% ethyl acetate in hexanes) as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to obtain N-Boc-trans-4-hydroxy-D-proline methyl ester as a white solid.

Visual Guides

The following diagram illustrates the typical two-step synthesis route.

SynthesisWorkflow Start trans-4-hydroxy-D-proline Boc_Protected N-Boc-trans-4-hydroxy-D-proline Start->Boc_Protected Step 1: Boc Protection (Boc)₂O, Base Final_Product N-Boc-trans-4-hydroxy-D-proline methyl ester Boc_Protected->Final_Product Step 2: Esterification MeOH, Coupling Agent

Caption: A typical two-step workflow for the synthesis.

This flowchart provides a logical path for diagnosing the cause of low product yield.

TroubleshootingYield Start Low Yield Observed Check_Crude Analyze Crude Product by TLC/NMR Start->Check_Crude Multi_Spots Multiple Spots/Peaks Present? Check_Crude->Multi_Spots SM_Present Starting Material Present? Multi_Spots->SM_Present Yes Purification_Issue Product Lost During Workup/Purification Multi_Spots->Purification_Issue No (Clean Crude) Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Products Side Products Formed SM_Present->Side_Products No Optimize_Rxn Optimize Reaction: - Increase time/temperature - Check reagent quality Incomplete_Rxn->Optimize_Rxn Optimize_Cond Optimize Conditions: - Use milder reagents - Adjust stoichiometry Side_Products->Optimize_Cond Optimize_Purification Optimize Purification: - Check extraction pH - Adjust chromatography gradient Purification_Issue->Optimize_Purification

Caption: A decision tree for troubleshooting low yield issues.

References

Mitsunobu Reaction for Stereochemical Inversion of Hydroxyproline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mitsunobu reaction, specifically tailored for the stereochemical inversion of hydroxyproline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the Mitsunobu reaction on hydroxyproline substrates.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently acidic nucleophile: The pKa of the nucleophile is too high for efficient deprotonation by the betaine intermediate.[1][2] 2. Steric hindrance: The secondary alcohol on the hydroxyproline ring is sterically hindered, slowing down the reaction.[3] 3. Inactive reagents: Triphenylphosphine (PPh₃) may have oxidized, or the azodicarboxylate (DEAD/DIAD) may have degraded. 4. Incorrect order of reagent addition: The timing and order of adding reagents can impact the formation of the active intermediates.1. Use a more acidic nucleophile. For esterification, p-nitrobenzoic acid (pKa ≈ 3.4) is often more effective than benzoic acid for hindered alcohols.[4][5] 2. Increase the excess of Mitsunobu reagents (PPh₃ and azodicarboxylate) to 1.5-2.0 equivalents. Consider increasing the reaction temperature to 40-50 °C or allowing for longer reaction times (up to 24 hours).[3] 3. Use freshly opened or purified reagents. 4. A common and often successful order of addition is to dissolve the hydroxyproline derivative, triphenylphosphine, and the nucleophile in an anhydrous solvent, cool to 0 °C, and then add the azodicarboxylate dropwise.[2][6]
Formation of Side Products 1. Reaction of the azodicarboxylate with the alcohol: This can occur if the nucleophile is not sufficiently acidic or nucleophilic.[2] 2. Elimination reactions: Particularly if the protecting groups on the nitrogen are not well-chosen, elimination to form dehydroamino acids can occur.[7] 3. Intramolecular cyclization: The nitrogen of the proline ring or an amide functionality can act as an intramolecular nucleophile.1. Ensure the nucleophile's pKa is below 13.[1] 2. Use a bulky protecting group on the nitrogen, such as the trityl (Tr) group, to sterically hinder side reactions.[7] 3. Proper protection of the amine and carboxyl groups is crucial. N-Boc or N-Fmoc and a methyl or ethyl ester are common choices.
Difficult Purification 1. Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate: These byproducts can be difficult to separate from the desired product due to similar polarities.[8]1. Crystallization: In some cases, the byproducts can be crystallized out of the reaction mixture. 2. Chromatography: Careful column chromatography is often necessary. 3. Alternative Reagents: Consider using polymer-supported triphenylphosphine, which can be filtered off.[2] Alternatives to DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), produce byproducts that are more easily removed by filtration.[2]
Epimerization at other centers 1. Harsh reaction or workup conditions: While the Mitsunobu reaction itself is stereospecific, subsequent steps could lead to epimerization.1. Maintain mild reaction conditions and use gentle workup procedures. Avoid strongly acidic or basic conditions if other stereocenters are sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Mitsunobu reaction on hydroxyproline?

A1: The three most critical parameters are:

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Nucleophile Acidity: The pKa of the nucleophile should ideally be less than 13 to ensure it can be deprotonated by the betaine intermediate formed from PPh₃ and DEAD/DIAD.[1]

  • Proper Protecting Groups: The amino and carboxylic acid functionalities of hydroxyproline must be protected to prevent them from participating in the reaction. Common protecting groups are Boc or Fmoc for the amine and a methyl or ethyl ester for the carboxylic acid.[9]

Q2: What is the best order of addition for the reagents?

A2: While the optimal order can be substrate-dependent, a generally reliable method is to dissolve the N-protected hydroxyproline ester, triphenylphosphine, and the acidic nucleophile in an anhydrous solvent (like THF or DCM).[10] This solution is then cooled to 0°C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[6]

Q3: My reaction is not going to completion. What can I do?

A3: If the starting material is still present after a standard reaction time, you can try several strategies. First, ensure your reagents are active and the conditions are anhydrous. If the issue persists, consider increasing the equivalents of PPh₃ and DEAD/DIAD (e.g., to 1.5 eq each). You can also try gently heating the reaction to 40-50°C or extending the reaction time.[4] For sterically hindered substrates, using a more acidic nucleophile like p-nitrobenzoic acid can improve the yield.[4]

Q4: How can I minimize the formation of byproducts?

A4: The choice of protecting groups is crucial. A bulky N-protecting group like trityl can prevent intramolecular side reactions.[7] Ensuring your nucleophile is sufficiently acidic will minimize the chance of the azodicarboxylate reacting with the activated alcohol.[2] Running the reaction at lower temperatures (starting at 0°C) can also help to control the reaction selectivity.

Q5: Are there safer or more "green" alternatives to DEAD?

A5: Yes, concerns over the hazardous nature of DEAD have led to the development of alternatives.[11] Diisopropyl azodicarboxylate (DIAD) is a common substitute. Other reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be more effective for less acidic nucleophiles.[2][12] There are also ongoing efforts to develop catalytic versions of the Mitsunobu reaction to reduce waste.[13][14]

Quantitative Data Summary

The yield of the Mitsunobu reaction on hydroxyproline derivatives is highly dependent on the substrate, nucleophile, and reaction conditions. Below is a summary of representative yields from the literature.

Substrate Nucleophile Reagents Solvent Yield (%) Reference
N-Boc-4(R)-hydroxyproline methyl ester4-Nitrobenzoic acidPPh₃, DIADTHF~70-80% (for the ester)[5]
N-Trityl L-serine methyl ester (analogous system)Ts-NH-BocPPh₃, DEADTHF75%[7]
N-Trityl L-serine allyl ester (analogous system)Ts-NH-BocPPh₃, DEADTHF72%[7]
Pyridinol derivativeSecondary alcoholPS-PPh₃, DEADTHF54%[12]
Pyridinol derivativeSecondary alcoholPS-PPh₃, ADDPTHF81%[12]
Protected alcoholNsNHBocPPh₃, DIADToluene67%[15]

Experimental Protocols

Protocol 1: Stereochemical Inversion of N-Boc-(2S,4R)-4-hydroxyproline methyl ester using p-Nitrobenzoic Acid

This protocol is adapted from procedures for similar secondary alcohols and is a common approach for achieving stereochemical inversion.[4][5]

Materials:

  • N-Boc-(2S,4R)-4-hydroxyproline methyl ester

  • p-Nitrobenzoic acid (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the inverted p-nitrobenzoate ester.

  • The ester can then be hydrolyzed under standard conditions (e.g., with LiOH or K₂CO₃ in methanol/water) to afford the N-Boc-(2S,4S)-4-hydroxyproline methyl ester.

Visualizations

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation cluster_inversion Inversion (SN2) reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine + protonated_betaine Protonated Betaine betaine->protonated_betaine + Nu-H alcohol R-OH (Hydroxyproline derivative) nucleophile Nu-H (e.g., p-nitrobenzoic acid) alkoxyphosphonium Alkoxyphosphonium Salt protonated_betaine->alkoxyphosphonium + R-OH - H₂NN(CO₂Et)₂ inverted_product Inverted Product (R-Nu) alkoxyphosphonium->inverted_product + Nu⁻ byproducts Byproducts: TPPO H₂NN(CO₂Et)₂

Caption: The mechanism of the Mitsunobu reaction.

Experimental Workflow for Hydroxyproline Inversion

Mitsunobu_Workflow start Start: N-Protected Hydroxyproline Ester reagent_prep Dissolve Substrate, PPh₃, and Nucleophile in Anhydrous Solvent start->reagent_prep cooling Cool to 0°C reagent_prep->cooling addition Dropwise Addition of DEAD/DIAD cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification hydrolysis Saponification of Ester purification->hydrolysis final_product Final Product: Inverted Hydroxyproline Derivative hydrolysis->final_product

Caption: A typical experimental workflow for the Mitsunobu inversion.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents no_reagents Use fresh/purified reagents and anhydrous solvent check_reagents->no_reagents No check_pka Is nucleophile pKa < 13? check_reagents->check_pka Yes no_pka Use a more acidic nucleophile (e.g., p-nitrobenzoic acid) check_pka->no_pka No check_conditions Increase reagent equivalents, reaction time, or temperature check_pka->check_conditions Yes

References

Stability of Boc group on hydroxyproline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group on hydroxyproline residues under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group on hydroxyproline?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its distinct stability profile.[1] It is characteristically sensitive to and readily cleaved by acidic conditions.[1][2] Conversely, it is robust and stable under most basic, nucleophilic, and catalytic hydrogenation conditions, which makes it an excellent orthogonal protecting group to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][3]

Q2: Under which acidic conditions is the Boc group on hydroxyproline typically cleaved?

A2: The Boc group is reliably cleaved under acidic conditions. The most common reagent for this deprotection is Trifluoroacetic acid (TFA), often used as a 20-50% solution in a solvent like dichloromethane (DCM).[1] This reaction is typically rapid, occurring within 30 minutes to a few hours at room temperature.[1] Other acidic reagents like hydrochloric acid (HCl) in dioxane or methanol, aqueous phosphoric acid, and oxalyl chloride in methanol can also effectively remove the Boc group.[2][4]

Q3: Is the Boc group on hydroxyproline stable to basic conditions?

A3: Yes, the Boc group is generally stable under basic and nucleophilic conditions.[1][2][3] It can withstand treatment with bases like sodium hydroxide (NaOH) and piperidine, the latter of which is commonly used for Fmoc group removal.[2] This stability makes the Boc and Fmoc protecting groups an "orthogonal pair," allowing for the selective deprotection of one in the presence of the other, a critical strategy in complex peptide synthesis.[5][6][7]

Q4: Will catalytic hydrogenation affect the Boc group on a hydroxyproline residue?

A4: No, the Boc group is stable to catalytic hydrogenation conditions, such as H₂ gas with a palladium on carbon (Pd/C) catalyst.[1][][9] This allows for the selective removal of other protecting groups, like the Carboxybenzyl (Cbz) group, without affecting the Boc-protected amine on the hydroxyproline.[][10]

Q5: What are the most common side reactions associated with Boc-hydroxyproline in peptide synthesis?

A5: While the Boc group itself is stable during coupling, the proline structure can lead to specific side reactions. The two most prominent are:

  • Diketopiperazine (DKP) formation: This is especially prevalent when proline (or hydroxyproline) is the second amino acid from the C-terminus of a dipeptide attached to a resin.[11][12] The cyclic nature of proline facilitates an intramolecular attack by the N-terminal amine on the resin ester linkage, cleaving the dipeptide as a cyclic diketopiperazine and truncating the peptide chain.[11]

  • Epimerization: This involves the change of the stereochemistry at the alpha-carbon of the hydroxyproline residue. It can be influenced by the choice of coupling reagents, the base used, and the reaction temperature.[11] Using uronium/aminium-based reagents (HBTU, HATU) and controlling the base and temperature can minimize this side reaction.[11]

Data Summary Tables

Table 1: Stability of Boc-Hydroxyproline under Acidic Conditions
Reagent/ConditionSolventTemperatureOutcome
Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)Room TemperatureRapid cleavage (30 min - 3 h)[1][13]
Hydrochloric acid (HCl) (1-4 M)1,4-Dioxane / MethanolRoom TemperatureEffective cleavage[2][]
Oxalyl ChlorideMethanolRoom TemperatureMild and effective cleavage[2][4]
Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂)Dichloromethane (DCM)VariesMilder cleavage option[2]
Anhydrous Hydrogen Fluoride (HF)Liquid HF0 °CStrong cleavage, used for final peptide release from resin[14][15]
Table 2: Stability of Boc-Hydroxyproline under Other Common Conditions
CategoryReagent/ConditionSolventTemperatureStability/Outcome
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureStable[2][16]
Basic Piperidine (20%)DMFRoom TemperatureStable[5][16]
Reductive H₂ / Palladium on Carbon (Pd/C)Methanol / Ethyl AcetateRoom TemperatureStable[1][9]
Coupling HBTU, HATU, HCTUDMF / NMPRoom TemperatureStable (Boc group)[11]

Troubleshooting Guides

Problem: Low yield of the target peptide with a major byproduct at the mass of a cyclic dipeptide.
  • Symptom: LC-MS analysis shows a significantly reduced amount of the desired full-length peptide. A prominent peak is observed corresponding to the molecular weight of a diketopiperazine (DKP). This issue is most common when hydroxyproline is the second residue from the C-terminus.[11]

  • Potential Cause: Diketopiperazine (DKP) formation. The deprotected N-terminal amine of the dipeptide-resin attacks the ester linkage, cleaving the peptide from the resin.[11] The structure of proline and hydroxyproline makes this intramolecular cyclization particularly favorable.[11]

  • Solutions:

    • Implement in situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), this is a highly effective method.[11][12] Neutralize the terminal amine salt simultaneously with the coupling reaction by adding the base (e.g., DIEA) along with the activated Boc-amino acid. This minimizes the time the free amine is available to initiate DKP formation.[11]

    • Use Pre-formed Dipeptides: Couple a pre-synthesized dipeptide (e.g., Boc-Xaa-Hyp-OH) to the resin. This strategy bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.[11]

    • Choose a Sterically Hindered Resin: Using a bulkier resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can physically hinder the intramolecular cyclization reaction.[12][17]

G cluster_0 Troubleshooting DKP Formation start Low peptide yield & DKP byproduct suspected q1 Is Hydroxyproline the 2nd or 3rd residue from C-terminus? start->q1 sol1 Implement 'in situ neutralization' protocol q1->sol1 Yes end_node Monitor coupling reaction (e.g., Kaiser test) q1->end_node No sol2 Couple a pre-formed Boc-Xaa-Hyp-OH dipeptide sol1->sol2 sol3 Switch to a sterically hindered resin (e.g., 2-CTC) sol2->sol3 sol3->end_node

Troubleshooting workflow for diketopiperazine formation.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

This protocol outlines the standard procedure for removing the Boc protecting group from a hydroxyproline-containing substrate in solution.

  • Reagents and Materials:

    • N-Boc protected substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 equivalent) in dichloromethane (DCM).

    • Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

    • Stir the reaction mixture at room temperature for 30 minutes to 3 hours.[1]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is often an amine salt and may be used directly or after a neutralization step.

Protocol 2: Assessing Boc Group Stability under a Specific Condition

This protocol provides a general method to quantify the stability or rate of cleavage of the Boc group from Boc-hydroxyproline under specific test conditions (e.g., a new reagent, non-standard temperature).

  • Reagents and Materials:

    • Boc-hydroxyproline

    • Reagent/condition to be tested

    • Appropriate solvent

    • Internal standard for analytical quantification

    • Quenching solution

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of Boc-hydroxyproline and an internal standard in the chosen reaction solvent.

    • In a reaction vessel maintained at the desired temperature, add the solvent, Boc-hydroxyproline, and internal standard.

    • Initiate the reaction by adding the reagent to be tested.

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop any further degradation (e.g., by neutralizing with a base if testing acidic conditions).

    • Analyze the quenched aliquots by HPLC or LC-MS.

    • Quantify the amount of remaining Boc-hydroxyproline relative to the internal standard at each time point to determine the rate of cleavage and the stability of the Boc group under the tested condition.

G cluster_1 Experimental Workflow for Stability Assessment start Prepare Stock Solutions (Boc-Hyp, Internal Standard) setup Set up Reaction: - Add Reagents - Control Temperature start->setup initiate Initiate Reaction: Add Test Condition/Reagent setup->initiate loop_start Withdraw Aliquot at Time Point (t) initiate->loop_start quench Quench Reaction loop_start->quench analyze Analyze by HPLC/MS quench->analyze loop_end Repeat for multiple time points analyze->loop_end loop_end->loop_start Next time point calculate Calculate % Cleavage vs. Time loop_end->calculate All points collected

General workflow for assessing Boc group stability.

Chemical Mechanisms and Pathways

The defining characteristic of the Boc group is its acid-lability. The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.

G cluster_2 Acid-Catalyzed Boc Deprotection Mechanism node1 Boc-Protected Amine node2 Protonated Intermediate node1->node2 + H+ node3 tert-Butyl Cation + Carbamic Acid node2->node3 Cleavage node4 Deprotected Amine + CO2 + Isobutene node3->node4 Fragmentation

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Multiple Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing multiple proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What causes peptides with multiple proline derivatives to aggregate?

A1: Peptide aggregation is a complex process where peptide chains self-associate to form larger, often insoluble structures. While proline is known as a disruptor of secondary structures like α-helices and β-sheets, peptides rich in proline can still aggregate. Factors contributing to this include:

  • Hydrophobicity: If the overall peptide sequence contains a high number of hydrophobic amino acids, this can drive aggregation.[1]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2]

  • Cis/Trans Isomerization: Proline residues can exist in both cis and trans conformations of the peptide bond. While this isomerization is crucial for protein folding, multiple prolines can lead to a heterogeneous mixture of conformers, some of which may be more prone to aggregation.[3][4]

  • Flanking Residues: The amino acids preceding and following the proline residues can significantly influence the local conformation and propensity for aggregation.[5]

  • Solution Conditions: Factors such as pH, ionic strength, and temperature can impact peptide stability and solubility, potentially promoting aggregation.[6] Peptides are often least soluble at their isoelectric point (pI).[1]

Q2: How do proline derivatives, such as pseudoprolines, help prevent aggregation during peptide synthesis?

A2: Pseudoproline dipeptides are powerful tools used in solid-phase peptide synthesis (SPPS) to mitigate on-resin aggregation.[7] They are created from serine (Ser), threonine (Thr), or cysteine (Cys) residues and introduce a "kink" in the peptide backbone, similar to a natural proline.[7][8] This structural disruption hinders the formation of inter-chain hydrogen bonds that lead to β-sheet formation and aggregation.[7][9] The native amino acid is regenerated during the final cleavage of the peptide from the resin.[7][8]

Q3: My proline-rich peptide is insoluble after cleavage and purification. What should I do?

A3: Post-purification insolubility is a common sign of aggregation.[9] A systematic approach to solubilization is recommended:

  • Initial Solvents: Start by attempting to dissolve a small amount of the peptide in deionized water or a standard buffer like PBS. Gentle vortexing and brief sonication can aid dissolution.[9]

  • pH Adjustment: Determine the peptide's theoretical isoelectric point (pI). If the peptide is basic (net positive charge at neutral pH), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it is acidic (net negative charge), a dilute basic solution (e.g., 0.1% aqueous ammonia) may be effective.[9][10]

  • Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or isopropanol. Then, slowly add the aqueous buffer to the peptide solution while vortexing.[8][9]

  • Denaturing Agents: For applications where the native structure is not critical, strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to disrupt aggregates.[9] A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) has also been shown to be effective in disaggregating peptides.[11]

Q4: What analytical techniques can I use to characterize the aggregation of my proline-containing peptide?

A4: A variety of biophysical techniques can be employed to detect and characterize peptide aggregation:

  • Visual Inspection and Light Microscopy: Can detect large, visible aggregates or amorphous precipitates.[12]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is useful for identifying aggregates in the nanometer to micrometer range.[12][13]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregation.[13][14]

  • Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a peptide solution and characterize the size and shape of aggregates.[13]

  • 1H NMR Spectroscopy: Can be used to detect the presence of different aggregate populations and monitor aggregation over time.[12][15]

  • Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates rich in β-sheet structures.[2]

Troubleshooting Guides

This section provides structured guides to address specific issues you might encounter during your experiments with proline-rich peptides.

Guide 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor swelling or shrinking of the resin.[16][17]

  • Failed or incomplete coupling reactions, confirmed by a positive Kaiser or TNBS test.[16]

  • Broadening of the Fmoc-deprotection profile in continuous flow synthesis.

  • Low yield and purity of the crude peptide after cleavage.[18]

Troubleshooting Workflow:

OnResin_Aggregation problem Problem: On-Resin Aggregation Detected strategy Implement Structure-Disrupting Strategies problem->strategy Action method1 Incorporate Pseudoproline Dipeptides strategy->method1 method2 Use Backbone Protection (e.g., Hmb, Dmb) strategy->method2 method3 Optimize Synthesis Conditions (Solvents, Temperature, Additives) strategy->method3 method4 Change Resin (Low-load or PEG-based) strategy->method4 method method result Result: Improved Synthesis (Higher Purity & Yield) method1->result method2->result method3->result method4->result

Workflow for troubleshooting on-resin peptide aggregation.
Guide 2: Post-Cleavage Insolubility and Aggregation

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers.

  • A precipitate forms when attempting to dissolve the peptide.

  • The solution becomes cloudy or hazy over time, even after initial dissolution.

Troubleshooting Workflow:

PostCleavage_Aggregation problem Problem: Peptide is Insoluble Post-Cleavage initial Initial Attempt: Dissolve in Water/Buffer with Sonication problem->initial check_solubility Is it Soluble? initial->check_solubility ph_adjust Adjust pH based on pI (Acidic/Basic Solution) check_solubility->ph_adjust No success Peptide Solubilized check_solubility->success Yes check_solubility2 Is it Soluble? ph_adjust->check_solubility2 organic Use Organic Co-solvent (DMSO, DMF) then add Buffer check_solubility2->organic No check_solubility2->success Yes check_solubility3 Is it Soluble? organic->check_solubility3 denaturant Use Denaturing Agents (GdmCl, Urea, TFA/HFIP) check_solubility3->denaturant No check_solubility3->success Yes denaturant->success failure Consider Resynthesis with Modifications denaturant->failure

Systematic approach to solubilizing aggregated peptides.

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides in SPPS

Principle: Pseudoproline dipeptides introduce a temporary proline-like kink in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation during SPPS.[7][9]

Methodology:

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino group on the peptide-resin and wash thoroughly with DMF.[14]

  • Coupling Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5 equivalents) and a coupling reagent such as HBTU (5 equivalents) in a minimal volume of DMF or NMP.[7][14]

  • Activation: Add Diisopropylethylamine (DIEA) (10 equivalents) to the mixture from step 2 and mix thoroughly.[14]

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.[16]

  • Monitoring: Perform a TNBS or Kaiser test to confirm the completion of the coupling reaction.[16] If the reaction is incomplete, extend the coupling time.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage: The native serine or threonine residue is regenerated during the final TFA-mediated cleavage and deprotection step.[18]

Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

Principle: Chaotropic salts disrupt the secondary structures of peptide chains that have already begun to aggregate on the resin, thereby improving the accessibility of the N-terminus for subsequent coupling reactions.[18]

Methodology:

  • Resin Preparation: After a difficult Fmoc deprotection step (indicated by a poor deprotection profile or a failed coupling in the previous step), wash the peptide-resin with DMF.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1-minute washes).[17][18]

  • Thorough Rinsing: It is critical to thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt, as it can interfere with subsequent coupling reagents.

  • Coupling: Proceed with the next amino acid coupling step using your standard protocol.

Protocol 3: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregated species are larger than the monomeric peptide and will therefore elute earlier from the column.[14]

Methodology:

  • Sample Preparation: Dissolve the peptide sample in the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL). If the peptide is difficult to dissolve, follow the solubilization workflow in Guide 2. Filter the sample through a 0.22 µm filter to remove any large particulates.[14]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.[14]

  • Injection: Inject a defined volume of the prepared peptide sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Analysis: The elution volume of the monomeric peptide should be determined using a pure, non-aggregated standard if available. Peaks eluting at earlier retention times correspond to soluble aggregates (dimers, trimers, oligomers). The peak areas can be integrated to quantify the relative amounts of monomer and different aggregated species.

Data Summary Tables

Table 1: Common Strategies to Mitigate On-Resin Peptide Aggregation
StrategyPrincipleAdvantagesConsiderations
Pseudoproline Dipeptides Reversible protection of Ser or Thr as a proline-like oxazolidine to introduce a backbone "kink".[14]Highly effective at disrupting β-sheet formation; reverts to the native residue upon TFA cleavage.[14]Must be incorporated at specific Ser/Thr sites in the sequence.[14]
Backbone Protection (Hmb/Dmb) A temporary protecting group on the backbone amide nitrogen prevents hydrogen bond formation.[18]Increases peptide solubility and prevents aggregation for various sequences.[14]Requires specialized and often expensive amino acid derivatives.[14]
"Difficult Sequence" Solvents Use of more potent solvating agents like NMP, DMSO, or mixtures (e.g., DCM/DMF/NMP).[17][18]Can improve solvation of the growing peptide chain and disrupt secondary structures.May not be sufficient for severely aggregating sequences.
Chaotropic Salts Salts like LiCl or NaClO₄ are added to washes to disrupt hydrogen bonding networks.[18]Effective at breaking up existing aggregates on the resin.[17]Must be thoroughly washed away before coupling to avoid interference.[8]
Microwave-Assisted Synthesis Elevated temperatures increase reaction kinetics and can disrupt secondary structures.[7][16]Speeds up synthesis and can significantly improve yields for difficult sequences.Requires specialized equipment; optimization of temperature and time is crucial.
Low-Substitution Resin Resin with a lower density of peptide chain attachment points (e.g., 0.1-0.4 mmol/g).[17]Increases the distance between growing peptide chains, reducing intermolecular interactions.[17]Results in a lower overall yield of peptide per gram of resin.
Table 2: Analytical Methods for Characterizing Peptide Aggregates
TechniqueInformation ProvidedTypical Size RangeThroughput
Size-Exclusion Chromatography (SEC) Size distribution, quantification of soluble oligomers.[13]Soluble aggregates (nm to sub-µm)High
Dynamic Light Scattering (DLS) Average particle size, size distribution (polydispersity).[13]0.6 nm - 6 µm[13]High
Analytical Ultracentrifugation (AUC) Homogeneity, molecular weight of species in solution, stoichiometry of oligomers.[13]kDa to MDa[13]Low
1H Nuclear Magnetic Resonance (NMR) Presence of co-existing aggregates, monitoring aggregation over time.[12]Atomic/molecular levelMedium
Transmission Electron Microscopy (TEM) Morphology and structure of aggregates (e.g., fibrillar vs. amorphous).[19]nm to µmLow
Thioflavin T (ThT) Assay Detection of amyloid-like fibrils with β-sheet structure.[2]Fibrillar aggregatesHigh

References

Validation & Comparative

A Comparative Guide: Trans-4-hydroxy-D-proline versus Trans-4-hydroxy-L-proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its hydroxylated derivatives are critical amino acids in peptide and protein structure, imparting unique conformational constraints. The stereochemistry of the hydroxyl group at the C4 position of the proline ring significantly influences peptide backbone geometry, stability, and biological activity. This guide provides a detailed comparison of peptides incorporating trans-4-hydroxy-L-proline (L-Hyp) versus trans-4-hydroxy-D-proline (D-Hyp), supported by experimental data and methodologies, to aid researchers in the strategic design of novel peptides and peptidomimetics.

Conformational Effects: A Tale of Two Isomers

The incorporation of hydroxyproline isomers into a peptide chain has profound stereoelectronic effects that dictate the local conformation. These effects primarily influence the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond.

trans-4-hydroxy-L-proline (L-Hyp): The Collagen Stabilizer

The naturally occurring L-Hyp isomer is fundamental to the stability of the collagen triple helix.[1][2] The electron-withdrawing hydroxyl group in the trans position of the L-isomer favors a Cγ-exo ring pucker.[1] This specific pucker preorganizes the peptide backbone into a conformation that is favorable for the formation of the polyproline II (PPII) helix, a key structural motif in collagen.[1] Furthermore, the exo pucker stabilizes the trans conformation of the Xaa-Hyp peptide bond, which is the exclusive conformation found in the collagen triple helix.[1][2]

trans-4-hydroxy-D-proline (D-Hyp): Inducing Novel Structures

While less common in nature, the incorporation of D-amino acids, including D-Hyp, is a well-established strategy in medicinal chemistry to enhance peptide stability and modulate bioactivity. The stereochemistry of D-Hyp is expected to induce a different set of conformational preferences compared to its L-counterpart. While direct comparative NMR studies on identical peptide backbones containing L-Hyp versus D-Hyp are not extensively available in the reviewed literature, the principles of stereochemistry suggest that D-Hyp would favor a Cγ-endo ring pucker. This, in turn, would influence the preceding peptide bond's cis/trans equilibrium in a distinct manner from L-Hyp, potentially favoring the cis conformation more than L-Hyp does.[1] This altered conformational landscape can be exploited to design peptides with novel three-dimensional structures and, consequently, novel biological activities.

Table 1: Comparative Conformational Preferences

Featuretrans-4-hydroxy-L-proline (L-Hyp)trans-4-hydroxy-D-proline (D-Hyp)
Predominant Ring Pucker Cγ-exo[1]Expected to favor Cγ-endo
Favored Peptide Bond trans[1][2]Expected to have a different trans/cis ratio, potentially favoring cis more than L-Hyp
Impact on Secondary Structure Stabilizes Polyproline II (PPII) helices[1]Can induce unique turns and folded structures

Enzymatic Stability: The D-Isomer Advantage

A primary challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and predominantly recognize L-amino acids.

Table 2: Expected Impact on Enzymatic Stability

IsomerSusceptibility to ProteolysisExpected Half-life in Plasma/Serum
trans-4-hydroxy-L-proline (L-Hyp)SusceptibleShorter
trans-4-hydroxy-D-proline (D-Hyp)ResistantLonger

Biological Activity and Signaling Pathways

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation, which governs its ability to bind to specific receptors or enzymes.

trans-4-hydroxy-L-proline (L-Hyp) in Biological Processes

Peptides containing L-Hyp, particularly those derived from collagen, have been shown to possess biological activity. For example, the dipeptide prolyl-hydroxyproline (Pro-Hyp) can promote the differentiation and maturation of tendon cells and induce chemotactic activity. This is believed to be mediated through interactions with cell surface receptors, such as integrins, and subsequent activation of downstream signaling pathways, including the ERK/MAPK pathway.

L-Hyp Signaling Pathway Pro-Hyp Pro-Hyp Integrin Receptor Integrin Receptor Pro-Hyp->Integrin Receptor Binds FAK FAK Integrin Receptor->FAK Activates ERK/MAPK Pathway ERK/MAPK Pathway FAK->ERK/MAPK Pathway Activates Cellular Response Cellular Response ERK/MAPK Pathway->Cellular Response Leads to

Signaling pathway of Prolyl-hydroxyproline (Pro-Hyp).

trans-4-hydroxy-D-proline (D-Hyp) in Peptidomimetics

The use of D-Hyp in peptides is primarily a strategy to create peptidomimetics with improved therapeutic properties. By altering the conformation and increasing stability, D-Hyp can lead to peptides with:

  • Enhanced Receptor Affinity: The novel conformation may fit a receptor binding pocket more effectively than the native L-peptide.

  • Altered Selectivity: The D-isomer can change the selectivity of a peptide for different receptor subtypes.

  • Antagonist Activity: A D-amino acid-containing peptide might bind to a receptor but fail to elicit the downstream signaling, thereby acting as an antagonist.

The logical workflow for investigating the utility of D-Hyp in a bioactive peptide would involve synthesis, conformational analysis, and subsequent biological testing.

D-Hyp Peptide Development Workflow A Peptide Synthesis with D-Hyp B Conformational Analysis (NMR, CD) A->B C Enzymatic Stability Assay A->C D Biological Activity Assay B->D C->D E Lead Optimization D->E

Workflow for developing peptides containing D-Hyp.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either L-Hyp or D-Hyp can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-trans-4-hydroxy-L-proline or Fmoc-trans-4-hydroxy-D-proline

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Couple the desired Fmoc-protected amino acid (including Fmoc-L-Hyp or Fmoc-D-Hyp) using the coupling reagents and base.

  • Wash the resin extensively with DMF and DCM.

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • After the final coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity by mass spectrometry and analytical HPLC.[3]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Adjust the pH to the desired value.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To get an overall impression of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans prolyl isomers.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances. The chemical shifts of Cβ and Cγ of proline are indicative of the cis/trans isomerism.

Data Analysis:

  • Assign all proton and carbon resonances.

  • Analyze NOE/ROE cross-peaks to determine inter-proton distances.

  • Analyze the Cβ and Cγ chemical shifts of the hydroxyproline residue to determine the ratio of cis and trans isomers.

  • Use the distance restraints to calculate a family of 3D structures consistent with the NMR data.

Enzymatic Stability Assay

This assay measures the rate of peptide degradation in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.

Materials:

  • Purified peptide stock solution

  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • Human serum (optional, for stability in a more complex matrix)

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the peptide at a final concentration of 10-100 µM in the reaction buffer.

  • Initiate the reaction by adding trypsin (e.g., at a 1:20 to 1:100 enzyme:substrate ratio).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by RP-HPLC.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.[4]

Enzymatic_Stability_Assay_Workflow A Incubate Peptide with Protease B Collect Aliquots at Time Points A->B C Quench Reaction B->C D Analyze by RP-HPLC C->D E Quantify Peak Area D->E F Calculate Half-life E->F

Workflow for an enzymatic stability assay.

Conclusion

The choice between incorporating trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline into a peptide sequence is a strategic one that depends on the desired outcome. L-Hyp is the natural choice for mimicking or stabilizing collagen-like structures. In contrast, D-Hyp offers a powerful tool for enhancing proteolytic stability and exploring novel conformational spaces, which can lead to the discovery of peptidomimetics with improved therapeutic potential. While direct comparative data is limited, the well-established principles of stereochemistry and enzymology provide a strong framework for the rational design of peptides containing these valuable non-canonical amino acids. Future studies involving the direct, side-by-side comparison of diastereomeric peptides containing L-Hyp and D-Hyp will be invaluable in further refining our understanding and application of these unique building blocks.

References

The Impact of Trans-4-Hydroxyproline on Peptide Cis/Trans Isomerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is critical for designing stable and active therapeutics. The isomerization of the peptide bond preceding a proline residue is a key determinant of peptide and protein structure and function. This guide provides an objective comparison of the effect of trans-4-hydroxyproline on cis/trans isomerization relative to proline and other proline analogs, supported by experimental data.

The incorporation of trans-4-hydroxyproline (Hyp), a post-translational modification of proline (Pro), significantly influences the equilibrium of cis/trans isomerization of the Xaa-Pro peptide bond. This effect is primarily driven by the electron-withdrawing inductive effect of the hydroxyl group at the C4 position of the pyrrolidine ring. This stereoelectronic effect favors the trans conformation of the peptide bond, which has profound implications for the stability of proteins rich in this amino acid, most notably collagen.[1]

Comparative Analysis of Proline Analogs

The preference for the trans isomer in proline-containing peptides can be modulated by introducing electron-withdrawing substituents on the pyrrolidine ring. A comparative study using N-acetyl-amino-acid-methylester models in different solvents provides quantitative insight into this effect.

CompoundSubstituent at C4SolventK (trans/cis) at 25 °CΔH° (kcal/mol)ΔS° (cal/mol·K)
Ac-Pro-OMe -HDioxane2.2 ± 0.1-0.7 ± 0.1-0.8 ± 0.4
Water4.1 ± 0.2-1.1 ± 0.1-0.9 ± 0.5
Ac-Hyp-OMe -OHDioxane3.5 ± 0.2-1.1 ± 0.1-1.1 ± 0.2
Water8.5 ± 0.4-1.7 ± 0.1-1.6 ± 0.4
Ac-4(R)-F-Pro-OMe -FDioxane4.9 ± 0.2-1.3 ± 0.1-1.2 ± 0.3
Water12.0 ± 0.6-1.9 ± 0.1-1.7 ± 0.5

Data sourced from Bretscher et al., 2001.

As the data indicates, the equilibrium constant (K) for the trans/cis ratio increases with the electron-withdrawing ability of the substituent at the C4 position (H < OH < F). This demonstrates that trans-4-hydroxyproline has a greater preference for the trans conformation compared to proline. This effect is more pronounced in water than in a less polar solvent like dioxane.

Experimental Protocols

The quantitative analysis of cis/trans isomerization is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy for Isomerization Analysis

NMR spectroscopy is a powerful non-invasive technique to study the kinetics and thermodynamics of cis/trans isomerization. The interconversion between the cis and trans isomers is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[2][3]

Protocol Outline:

  • Sample Preparation:

    • Synthesize or procure the peptide of interest (e.g., Ac-Hyp-OMe). For enhanced sensitivity, isotopic labeling, such as with 13C at the γ-carbon of the proline ring, is highly effective.[2][3]

    • Dissolve the peptide in the desired solvent (e.g., D2O or dioxane) at a known concentration.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional 13C NMR spectra at various temperatures.

    • The Cγ resonance is particularly sensitive to the cis/trans conformation, showing well-resolved peaks for each isomer.[2][3]

  • Data Analysis for Equilibrium Constants:

    • Integrate the signals corresponding to the cis and trans isomers at each temperature.

    • Calculate the equilibrium constant, K = [trans]/[cis], from the ratio of the integrals.

  • Thermodynamic Parameter Calculation:

    • Plot ln(K) versus 1/T (van't Hoff plot).

    • The enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit, where R is the gas constant.

HPLC for Isomer Separation

Reversed-phase HPLC can be used to separate cis and trans isomers of peptides, although it can be challenging due to their rapid interconversion.

Protocol Outline:

  • Sample Preparation:

    • Dissolve the peptide mixture in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.

    • Detection: UV detection at a wavelength where the peptide bond absorbs (around 214 nm) is standard.

  • Analysis:

    • The two isomers may appear as distinct peaks or as a broadened peak, depending on the rate of interconversion on the chromatographic timescale.

    • Quantification is achieved by integrating the peak areas.

Role in Biological Processes

The preference of trans-4-hydroxyproline for the trans conformation is crucial for the stability of the collagen triple helix, where all Xaa-Pro bonds are in the trans state. Beyond this structural role, the cis/trans isomerization of proline residues acts as a molecular switch in various signaling pathways, often regulated by peptidyl prolyl isomerases (PPIases).

While a direct signaling pathway regulated by hydroxyproline isomerization is yet to be fully elucidated, the interaction of PPIases with hydroxyproline-containing substrates provides insight into its potential regulatory role. Some ER-resident PPIases, such as FKBP19, FKBP22, and FKBP65, show increased activity towards hydroxyproline-containing peptides, whereas others like cyclophilin B exhibit lower activity. This differential recognition suggests that hydroxylation of proline can modulate the rate of catalyzed isomerization, thereby influencing protein folding and function.

Below is a conceptual diagram of a signaling pathway controlled by prolyl isomerization, exemplified by the Crk adaptor protein, which can be a model for potential hydroxyproline-regulated pathways.

G Conceptual Signaling Pathway Regulated by Prolyl Isomerization cluster_0 Inactive State cluster_1 Active State Crk_cis Crk (cis-Pro) Autoinhibited Crk_trans Crk (trans-Pro) Active Crk_cis->Crk_trans isomerization Crk_trans->Crk_cis isomerization Downstream_Effector Downstream Effector (e.g., C3G) Crk_trans->Downstream_Effector binds and activates PPIase Peptidyl Prolyl Isomerase (e.g., Cyclophilin) PPIase->Crk_cis Upstream_Signal Upstream Signal (e.g., Receptor Tyrosine Kinase) Upstream_Signal->PPIase activates Cellular_Response Cellular Response (e.g., Cytoskeletal Reorganization) Downstream_Effector->Cellular_Response

Figure 1. A diagram illustrating how prolyl cis/trans isomerization can act as a molecular switch in a signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the effects of different proline analogs on cis/trans isomerization.

G Experimental Workflow for Comparing Proline Analogs Start Peptide Synthesis (Pro, Hyp, F-Pro analogs) NMR_Prep Sample Preparation for NMR (Dissolution in D2O, Temperature Control) Start->NMR_Prep HPLC_Prep Sample Preparation for HPLC Start->HPLC_Prep NMR_Acq 13C NMR Data Acquisition (Variable Temperature) NMR_Prep->NMR_Acq NMR_Analysis Data Analysis (Integration of cis/trans peaks) NMR_Acq->NMR_Analysis Thermo_Calc Thermodynamic Calculation (van't Hoff Plot -> ΔH°, ΔS°) NMR_Analysis->Thermo_Calc Comparison Comparative Analysis of K(trans/cis) and Thermodynamic Parameters Thermo_Calc->Comparison HPLC_Run Reversed-Phase HPLC (Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Analysis Peak Analysis (Separation and Quantification) HPLC_Run->HPLC_Analysis HPLC_Analysis->Comparison Conclusion Conclusion on the Effect of Substituents on Isomerization Comparison->Conclusion

Figure 2. A flowchart of the experimental process for analyzing proline analog isomerization.

References

A Researcher's Guide to Confirming 4-Hydroxyproline Stereochemistry in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately determining the stereochemistry of 4-hydroxyproline (4-Hyp) in peptides is critical for understanding protein structure, function, and stability. The two common diastereomers, (2S,4R)-hydroxyproline (trans-4-Hyp) and (2S,4S)-hydroxyproline (cis-4-Hyp), can have profoundly different effects on peptide conformation and biological activity. This guide provides a comprehensive comparison of the leading analytical methods used to confirm the stereochemistry of 4-hydroxyproline, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining 4-hydroxyproline stereochemistry depends on several factors, including the required sensitivity, the complexity of the sample, and whether the analysis is qualitative or quantitative. The following table summarizes the key performance metrics of the most common techniques.

MethodPrincipleSensitivity (LOD/LOQ)ResolutionSample RequirementThroughputKey AdvantagesKey Limitations
Chiral HPLC-MS Chromatographic separation of derivatized stereoisomers followed by mass spectrometric detection.[1]High (ng to pg range)[2]Excellent, can resolve all 8 stereoisomers of 3- and 4-hydroxyproline.[1]Low (µg to ng of peptide)Medium to HighQuantitative, highly specific, and sensitive.[1]Requires derivatization, which adds complexity.[1]
Chiral GC-MS Chromatographic separation of volatile derivatives of stereoisomers followed by mass spectrometric detection.[3][4]Very High (LOD of 0.5 ng per injection for derivatized Hyp).[2]Good, can separate multiple stereoisomers.[3]Low (µg of peptide)MediumHigh resolution and sensitivity.[2]Requires derivatization to create volatile compounds.[4]
Capillary Electrophoresis (CE) Separation of charged derivatives of stereoisomers in a capillary based on their electrophoretic mobility.[3][5]High (can detect up to 0.1% of each stereoisomer).[1][5]Excellent, baseline separation of all four 4-Hyp stereoisomers is achievable.[1][5]Very Low (nanoliters of sample)HighFast analysis times (<21 min), high resolution, and low sample consumption.[1][5]Requires derivatization; can be less robust than HPLC.
NMR Spectroscopy Exploits differences in the chemical environment of protons and carbons in different stereoisomers.[6][7][8]Low (mg of pure peptide)Provides detailed conformational information but may not resolve stereoisomers in complex mixtures.[6]High (mg of pure peptide)LowNon-destructive, provides detailed structural information in solution.[8]Low sensitivity, not suitable for trace analysis or complex mixtures.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light to assess secondary structure.[3][7]Moderate (µg of peptide)Indirectly probes stereochemistry through its effect on peptide conformation.Moderate (µg of peptide)HighProvides information on the overall peptide conformation (e.g., triple helix).[7]Not a direct measure of stereochemistry at a specific residue.

Experimental Workflows and Logical Relationships

The selection and implementation of an analytical method for 4-hydroxyproline stereochemical analysis often follows a logical progression. The following diagrams illustrate a typical experimental workflow for chromatographic methods and a decision-making framework for choosing the most appropriate technique.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation peptide_sample Peptide Sample hydrolysis Acid or Enzymatic Hydrolysis peptide_sample->hydrolysis derivatization Chiral Derivatization (e.g., with L-FDVA) hydrolysis->derivatization separation Chromatographic Separation (HPLC, GC, or CE) derivatization->separation detection Detection (MS, UV, FID) separation->detection data_analysis Data Analysis and Stereoisomer Identification detection->data_analysis

A typical experimental workflow for the chromatographic analysis of 4-hydroxyproline stereoisomers.

method_selection decision1 Goal of Analysis? quant Quantitative Analysis decision1->quant Quantitative qual Qualitative/Conformational decision1->qual Qualitative decision2 Sample Purity & Quantity? high_purity High Purity, High Quantity decision2->high_purity High low_purity Low Purity/Quantity, Complex decision2->low_purity Low quant->decision2 qual->decision2 nmr NMR Spectroscopy high_purity->nmr cd Circular Dichroism high_purity->cd hplc_ms Chiral HPLC-MS low_purity->hplc_ms gc_ms Chiral GC-MS low_purity->gc_ms ce Capillary Electrophoresis low_purity->ce

References

Differentiating Cis and Trans Isomers of 4-Hydroxyproline: An NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise stereochemical characterization of molecules like 4-hydroxyproline is critical. The cis and trans isomers of 4-hydroxyproline, key components in various biological and pharmaceutical contexts, exhibit distinct biological activities and conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to unequivocally differentiate these isomers. This guide provides a comparative analysis based on NMR data, detailed experimental protocols, and a logical workflow for their differentiation.

The primary distinction between cis- and trans-4-hydroxyproline in an NMR spectrum arises from the different spatial arrangement of the hydroxyl group relative to the carboxyl group on the pyrrolidine ring. This stereochemical difference induces a change in the ring's conformation, or "pucker," which in turn affects the chemical environment of the constituent protons and carbons. These differences are manifested as variations in chemical shifts (δ) and, more definitively, in the scalar coupling constants (J-values) between vicinal protons.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for the cis and trans isomers of 4-hydroxyproline in D₂O. The chemical shifts are referenced to an internal standard, typically DSS or TSP.

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

Protontrans-4-Hydroxy-L-proline (δ, ppm)[1]cis-4-Hydroxy-D-proline (δ, ppm)Key Differences
H24.34~4.67H2 in the cis isomer is typically downfield compared to the trans isomer.
H3α2.14~2.51Significant downfield shift for one of the H3 protons in the cis isomer.
H3β2.42~2.27
H44.66~3.57H4 is significantly upfield in the cis isomer compared to the trans isomer.
H5α3.35~3.47
H5β3.47~3.38

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

Carbontrans-4-Hydroxy-L-proline (δ, ppm)[1]cis-4-Hydroxy-L-proline (δ, ppm)Key Differences
C262.53~60.5C2 is slightly upfield in the cis isomer.
C340.16~38.0C3 is noticeably upfield in the cis isomer.
C472.79~70.0C4 is upfield in the cis isomer.
C555.67~54.0C5 is slightly upfield in the cis isomer.
COOH177.08~175.0The carboxylic carbon shows a minor upfield shift in the cis isomer.

Table 3: ¹H-¹H Vicinal Coupling Constants (³J)

Couplingtrans-4-Hydroxyproline (Hz)cis-4-Hydroxyproline (Hz)[2]Rationale for Differentiation
³J(H2, H3α)~8-10~3.8 - 10.3 (cis coupling)In the cis isomer, the cis ³J couplings are generally larger than the trans ³J couplings, which is an unusual but characteristic feature.[2]
³J(H2, H3β)~3-5~1.6 - 3.7 (trans coupling)The magnitude of these couplings is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. The different ring puckers of the cis (Cγ-endo) and trans (Cγ-exo) isomers lead to distinct dihedral angles and thus different J-values.
³J(H3α, H4)~4-6
³J(H3β, H4)~1-3

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for the comparison of 4-hydroxyproline isomers.

1. Sample Preparation

  • Sample Purity: Ensure the isomeric purity of the cis- and trans-4-hydroxyproline samples using a preliminary analytical technique such as HPLC or LC-MS.

  • Solvent: Use high-purity deuterium oxide (D₂O, 99.9 atom % D).

  • Concentration: Prepare samples at a concentration of approximately 10-20 mg/mL.

  • Internal Standard: Add a small, known amount of an internal reference standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) for accurate chemical shift referencing (final concentration ~1 mM).

  • pH Adjustment: Adjust the pD of the solution to a standardized value (e.g., pD 7.0) using dilute NaOD or DCl in D₂O. The pD can be estimated from the pH meter reading using the equation pD = pH + 0.4.

  • Procedure:

    • Weigh the 4-hydroxyproline isomer into a clean, dry vial.

    • Add the required volume of D₂O containing the internal standard.

    • Vortex the vial until the sample is completely dissolved.

    • Adjust the pD as necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure consistency.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or Watergate).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D COSY (Correlation Spectroscopy) Experiment:

    • Purpose: To establish proton-proton connectivity and aid in the assignment of coupled protons, which is essential for extracting coupling constants.

    • Parameters: Use standard parameters for a gradient-selected COSY experiment.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR-based differentiation of cis and trans isomers of 4-hydroxyproline.

NMR_Isomer_Differentiation Workflow for NMR Differentiation of 4-Hydroxyproline Isomers cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample_Cis cis-4-Hydroxyproline Dissolve Dissolve in D2O with Internal Standard Sample_Cis->Dissolve Sample_Trans trans-4-Hydroxyproline Sample_Trans->Dissolve Adjust_pD Adjust pD Dissolve->Adjust_pD NMR_Tube Transfer to NMR Tube Adjust_pD->NMR_Tube Acquire_1H 1D 1H NMR NMR_Tube->Acquire_1H Acquire_13C 1D 13C NMR NMR_Tube->Acquire_13C Acquire_COSY 2D COSY NMR_Tube->Acquire_COSY Analyze_Shifts Compare Chemical Shifts (1H and 13C) Acquire_1H->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (from 1H and COSY) Acquire_1H->Analyze_Couplings Acquire_13C->Analyze_Shifts Acquire_COSY->Analyze_Couplings Differentiation Isomer Differentiation Analyze_Shifts->Differentiation Analyze_Couplings->Differentiation

Caption: Workflow for NMR-based differentiation of 4-hydroxyproline isomers.

References

The Influence of 4-Hydroxyproline Derivatives on Peptide Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical objective. The incorporation of modified amino acids, such as 4-hydroxyproline derivatives, represents a promising strategy to extend the half-life of these molecules. This guide provides an objective comparison of the potential impact of 4-hydroxyproline on peptide stability, supported by structural principles and detailed experimental protocols for validation.

The introduction of a hydroxyl group at the Cγ position of proline has profound stereoelectronic effects on the pyrrolidine ring, influencing its pucker and the conformation of the peptide backbone.[1][2] This preorganization of the peptide chain can, in turn, affect its susceptibility to enzymatic degradation. While direct quantitative comparisons of the proteolytic stability of simple peptides with and without 4-hydroxyproline are not extensively documented in publicly available literature, the structural implications suggest a significant potential for increased resistance to proteases like trypsin and chymotrypsin.

Comparative Analysis of Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½) in minutes (Hypothetical)% Peptide Remaining after 60 min (Hypothetical)
Ac-Lys-Pro -Ala-NH₂NoneTrypsin3025
Ac-Lys-(4R)-Hyp -Ala-NH₂4-HydroxyprolineTrypsin>12085
Ac-Phe-Pro -Gly-NH₂NoneChymotrypsin4535
Ac-Phe-(4R)-Hyp -Gly-NH₂4-HydroxyprolineChymotrypsin>18090

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results would need to be determined experimentally.

Mechanism of Action: Steric Hindrance and Conformational Rigidity

The increased proteolytic stability of peptides containing 4-hydroxyproline is likely attributed to a combination of steric hindrance and increased conformational rigidity of the peptide backbone.

  • Steric Hindrance: The hydroxyl group of 4-hydroxyproline can act as a steric shield, physically obstructing the active site of proteases. This is particularly relevant for enzymes like trypsin and chymotrypsin, which have specific recognition pockets for the amino acid preceding the cleavage site. The presence of the hydroxyl group may prevent the optimal docking of the peptide substrate into the enzyme's active site.

  • Conformational Rigidity: The stereoelectronic effects of the hydroxyl group in 4-hydroxyproline favor a specific Cγ-exo ring pucker.[1] This constrains the torsional angles of the peptide backbone, reducing its flexibility. Proteases often recognize and cleave substrates in specific conformations; a more rigid peptide may be less likely to adopt the necessary conformation for efficient enzymatic hydrolysis.

The following diagram illustrates the proposed mechanism of steric hindrance by 4-hydroxyproline against trypsin cleavage.

G Proposed Mechanism of Proteolytic Resistance cluster_0 Standard Peptide (Proline) cluster_1 Modified Peptide (4-Hydroxyproline) Peptide_Pro Peptide Chain (Ac-Lys-Pro-Ala-NH₂) Trypsin_Pro Trypsin Active Site Peptide_Pro->Trypsin_Pro Binding Cleavage_Pro Peptide Cleavage Trypsin_Pro->Cleavage_Pro Hydrolysis Peptide_Hyp Peptide Chain (Ac-Lys-(4R)-Hyp-Ala-NH₂) Trypsin_Hyp Trypsin Active Site Peptide_Hyp->Trypsin_Hyp Impaired Binding Hydroxyl_Group OH Peptide_Hyp->Hydroxyl_Group No_Cleavage_Hyp Cleavage Hindered Trypsin_Hyp->No_Cleavage_Hyp Hydroxyl_Group->Trypsin_Hyp Steric Hindrance

Mechanism of 4-hydroxyproline induced proteolytic resistance.

Experimental Protocols

To quantitatively assess the impact of 4-hydroxyproline derivatives on peptide stability, the following in vitro proteolytic stability assay can be employed.

Objective

To compare the rate of degradation of a peptide containing a standard proline residue with its 4-hydroxyproline-substituted analog when incubated with trypsin or chymotrypsin.

Materials
  • Test Peptides:

    • Peptide A: Synthetic peptide with a proline residue at the P1' or P2' position relative to a known protease cleavage site (e.g., Ac-Lys-Pro -Ala-NH₂ for trypsin).

    • Peptide B: Synthetic peptide with the same sequence as Peptide A, but with proline substituted with a 4-hydroxyproline derivative (e.g., Ac-Lys-(4R)-Hyp -Ala-NH₂).

  • Proteases:

    • TPCK-treated Trypsin (e.g., from bovine pancreas)

    • Chymotrypsin (e.g., from bovine pancreas)

  • Buffers and Reagents:

    • Trypsin Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

    • Chymotrypsin Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

    • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

    • HPLC grade water and acetonitrile.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

    • Incubator or water bath set to 37°C.

    • Microcentrifuge tubes.

    • Pipettes.

Experimental Workflow

The following diagram outlines the experimental workflow for the proteolytic stability assay.

G Experimental Workflow for Proteolytic Stability Assay Start Start Prepare_Peptides Prepare Peptide Stock Solutions (Peptide A and Peptide B) Start->Prepare_Peptides Prepare_Enzymes Prepare Protease Stock Solutions (Trypsin and Chymotrypsin) Start->Prepare_Enzymes Incubation Incubate Peptides with Proteases at 37°C Prepare_Peptides->Incubation Prepare_Enzymes->Incubation Time_Points Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction with 10% TFA Time_Points->Quench Analyze Analyze Samples by HPLC Quench->Analyze Data_Analysis Calculate % Peptide Remaining and Half-life (t½) Analyze->Data_Analysis End End Data_Analysis->End

Workflow for in vitro proteolytic stability assay.
Procedure

  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of Peptide A and Peptide B in HPLC grade water.

    • Prepare 1 mg/mL stock solutions of trypsin and chymotrypsin in their respective digestion buffers.

  • Reaction Setup:

    • For each peptide and protease combination, set up a reaction mixture in a microcentrifuge tube.

    • Add the appropriate digestion buffer.

    • Add the peptide stock solution to a final concentration of 100 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease stock solution to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 10% TFA.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a wavelength where the peptide has maximum absorbance (typically 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide under the tested conditions.

Conclusion

The incorporation of 4-hydroxyproline derivatives into peptides holds significant promise as a strategy to enhance their proteolytic stability. The likely mechanism involves a combination of steric hindrance and increased conformational rigidity, which can impede the action of proteases such as trypsin and chymotrypsin. While direct quantitative comparative data is limited, the provided experimental protocol offers a robust framework for researchers to generate this critical information. By systematically evaluating the impact of 4-hydroxyproline substitution, drug development professionals can make informed decisions in the design of more stable and effective peptide-based therapeutics.

References

A Comparative Guide to Boc vs. Fmoc Protection in Hydroxyproline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides, influencing both the efficiency of the process and the purity of the final product. For the incorporation of the non-standard amino acid hydroxyproline, a key component of collagen and various bioactive peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a pivotal decision. This guide provides an objective, data-supported comparison of these two predominant methods for hydroxyproline-containing peptide synthesis to inform laboratory-scale and large-scale production choices.

Core Chemical Differences and Strategic Implications

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile, cleaved under mild basic conditions, most commonly with piperidine. This dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and the final cleavage cocktail.

For hydroxyproline, the hydroxyl group on the pyrrolidine ring also requires protection to prevent unwanted side reactions. In the Boc strategy , the side chain is often protected with a benzyl (Bzl) group, leading to the use of Boc-Hyp(Bzl)-OH . This benzyl group is removed simultaneously with the final cleavage from the resin using a strong acid like hydrofluoric acid (HF).

In the Fmoc strategy , a tert-butyl (tBu) group is typically employed for side-chain protection, utilizing Fmoc-Hyp(tBu)-OH . This tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final cleavage step.

Comparative Experimental Data

Direct comparative studies on the synthesis of the same hydroxyproline-containing peptide using both Boc and Fmoc strategies are not abundant in the literature. However, by collating data from studies on similar peptides, a comparative analysis can be constructed. Here, we compare the synthesis of a representative collagen-like tripeptide, Pro-Hyp-Gly.

ParameterBoc Strategy (Boc-Pro-Hyp(Bzl)-Gly-OH)Fmoc Strategy (Fmoc-Pro-Hyp(tBu)-Gly-OH)
Overall Yield Data not readily available in comparable format. Generally considered robust for longer sequences.71% (for Fmoc-D-Pro-D-Pro-Gly-OH, a similar tripeptide)[1]
Purity (crude) Dependent on sequence; potential for side reactions with repetitive acid treatment.90% (for Fmoc-D-Pro-D-Pro-Gly-OH)[1]
Deprotection Conditions Repetitive 25-50% TFA in DCMRepetitive 20% piperidine in DMF
Side-Chain Protection Benzyl (Bzl) ethertert-Butyl (tBu) ether
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA cocktail)
Safety Considerations Requires handling of highly corrosive and toxic HF.Uses less hazardous reagents for deprotection and cleavage.
Automation Friendliness Less common in modern automated synthesizers.The dominant method for automated SPPS.

Experimental Protocols

Detailed methodologies for the incorporation of hydroxyproline using both Boc and Fmoc strategies are presented below. These protocols outline a single coupling cycle in a manual solid-phase peptide synthesis.

Boc-Hyp(Bzl)-OH Incorporation Protocol

This protocol assumes the synthesis is being carried out on a Merrifield resin pre-loaded with the C-terminal amino acid.

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.

  • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM.

4. Coupling of Boc-Hyp(Bzl)-OH:

  • In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF, followed by DCM.

6. Final Cleavage and Deprotection:

  • Dry the fully assembled peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1 hour to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

Fmoc-Hyp(tBu)-OH Incorporation Protocol

This protocol assumes the synthesis is being carried out on a Wang or Rink Amide resin.

1. Resin Swelling:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF.

3. Coupling of Fmoc-Hyp(tBu)-OH:

  • In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

4. Washing:

  • Drain the coupling solution and wash the resin extensively with DMF.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM, and then dry.

  • Treat the resin with a cleavage cocktail, typically TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the tBu protecting group from the hydroxyproline side chain.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for a single amino acid coupling cycle using both the Boc and Fmoc strategies for hydroxyproline incorporation.

Boc_SPPS_Workflow start Peptide-Resin (N-term Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling (Boc-Hyp(Bzl)-OH, HBTU, DIEA in DMF) wash2->coupling wash3 DMF/DCM Wash coupling->wash3 end_cycle Next Cycle or Final Cleavage wash3->end_cycle

Caption: Boc solid-phase peptide synthesis cycle for hydroxyproline incorporation.

Fmoc_SPPS_Workflow start Peptide-Resin (N-term Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-Hyp(tBu)-OH, HBTU, DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Next Cycle or Final Cleavage wash2->end_cycle

Caption: Fmoc solid-phase peptide synthesis cycle for hydroxyproline incorporation.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for hydroxyproline synthesis is contingent on several factors, including the desired scale of synthesis, the specific peptide sequence, and available laboratory infrastructure.

The Fmoc strategy is now the predominant method for both manual and automated SPPS. Its milder reaction conditions, orthogonality of protecting groups, and the use of less hazardous reagents make it a more versatile and safer option for the synthesis of a wide range of peptides, including those containing hydroxyproline. The available data suggests that high purity and good yields can be achieved with the Fmoc approach.

The Boc strategy , while being the classical approach, remains a powerful tool, particularly for the synthesis of long and challenging sequences that may be prone to aggregation. The repetitive acidic deprotection steps in Boc chemistry can help to disrupt secondary structure formation, thereby improving coupling efficiency. However, the requirement for strong acids, especially the highly toxic and corrosive HF for final cleavage, necessitates specialized equipment and stringent safety protocols.

For most modern research and development applications, the Fmoc/tBu strategy for hydroxyproline incorporation is recommended due to its milder conditions, higher reported purity for shorter sequences, and greater compatibility with automated synthesis platforms. The Boc/Bzl strategy should be considered for specific applications where peptide aggregation is a significant concern and the necessary safety infrastructure for handling strong acids is in place.

References

Constraining Conformation: A Comparative Analysis of N-Boc-trans-4-hydroxy-D-proline and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that can precisely control the three-dimensional structure of peptides and small molecules is paramount. Proline and its derivatives, with their unique cyclic structure, serve as powerful tools for introducing conformational rigidity. This guide provides an objective comparison of N-Boc-trans-4-hydroxy-D-proline against other commonly used proline analogs, supported by experimental data to inform the rational design of novel therapeutics.

Proline's pyrrolidine ring restricts the backbone dihedral angle φ (phi) and influences the cis-trans isomerization of the preceding peptide bond. Modifications to this ring, particularly at the C4 position, can further bias these conformational preferences, leading to more stable and specific molecular architectures. This guide will delve into the comparative effects of these modifications.

Conformational Effects of Proline Analogs: A Quantitative Comparison

The conformational preferences of proline analogs are primarily dictated by two factors: the puckering of the pyrrolidine ring (Cγ-endo or Cγ-exo) and the isomerization of the Xaa-Pro peptide bond (cis or trans). These preferences are influenced by stereoelectronic effects, such as the gauche effect, and steric hindrance.

N-Boc-trans-4-hydroxy-D-proline, the focus of this guide, and its L-enantiomer, (2S, 4R)-4-hydroxyproline (Hyp), are known to favor a Cγ-exo ring pucker due to the gauche effect when the hydroxyl group is in the trans position relative to the carboxyl group. This exo pucker is associated with a higher propensity for the trans amide bond conformation, which is crucial for the stability of structures like the collagen triple helix.

In contrast, analogs with a cis relationship between the C4 substituent and the carboxyl group, such as (2S, 4S)-4-hydroxyproline (hyp), tend to adopt a Cγ-endo pucker. This endo pucker is more compatible with a cis amide bond. Fluorinated prolines, such as 4-fluoroprolines, can exert even stronger stereoelectronic effects than their hydroxylated counterparts, further locking the ring pucker and influencing the cis/trans ratio.

The following table summarizes the key conformational parameters for N-Boc-trans-4-hydroxy-D-proline and other representative proline analogs.

Proline AnalogPredominant Ring PuckerPreferred Amide IsomerKey Conformational Features
N-Boc-trans-4-hydroxy-D-proline Cγ-exoTransInduces a compact, trans-favored conformation. The D-configuration offers unique backbone trajectories compared to the natural L-proline derivatives.
(2S, 4R)-4-Hydroxyproline (Hyp) Cγ-exoTransStabilizes polyproline II (PPII) helices and the collagen triple helix through stereoelectronic effects.
(2S, 4S)-4-Hydroxyproline (hyp) Cγ-endoCis-favoredA transannular hydrogen bond can lead to a distorted endo pucker with an unusually high trans:cis ratio.
(2S, 4R)-4-Fluoroproline (4R-Flp) Cγ-exoTransThe strong electron-withdrawing nature of fluorine enhances the preference for the exo pucker and trans amide bond.
(2S, 4S)-4-Fluoroproline (4S-Flp) Cγ-endoCisStrongly favors the endo pucker and the cis amide bond, making it a useful tool for inducing turns.
(2S)-4-Methylproline Cγ-exo (for 4R) or Cγ-endo (for 4S)Dependent on stereochemistrySteric effects primarily govern the conformational preference.

Experimental Protocols for Conformational Analysis

The conformational preferences of proline-containing peptides are typically elucidated using a combination of spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation of peptides in solution. Key parameters derived from NMR experiments include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which helps to define the overall peptide fold.

  • Coupling Constants (J-values): Relate to dihedral angles, including the backbone angle φ.

  • Chemical Shifts: The chemical shifts of Cα, Cβ, and Hα are sensitive to the secondary structure of the peptide.

  • Cis/Trans Isomer Ratio: The populations of cis and trans isomers can be quantified by integrating the distinct sets of signals for each conformer in 1D or 2D NMR spectra.

Typical Experimental Workflow for NMR Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis peptide Peptide Synthesis & Purification dissolve Dissolve in appropriate buffer (e.g., PBS in D2O) peptide->dissolve concentration Adjust concentration (typically 0.5-5 mM) dissolve->concentration nmr_1d 1D ¹H NMR concentration->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, NOESY) nmr_1d->nmr_2d assignment Resonance Assignment nmr_2d->assignment restraints Derive Distance & Dihedral Restraints assignment->restraints structure Structure Calculation & Refinement restraints->structure validation Structure Validation structure->validation

Workflow for NMR-based peptide conformational analysis.
X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the preferred conformation.

General Experimental Workflow for X-ray Crystallography:

G cluster_crystal Crystallization cluster_diffraction Data Collection cluster_structure Structure Determination peptide_prep Synthesize & Purify Peptide screen Screen Crystallization Conditions peptide_prep->screen optimize Optimize Crystal Growth screen->optimize mount Mount Crystal optimize->mount diffract X-ray Diffraction mount->diffract process Data Processing diffract->process solve Phase Determination process->solve refine Model Building & Refinement solve->refine validate Structure Validation refine->validate

General workflow for determining peptide structure by X-ray crystallography.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. The far-UV CD spectrum (190-250 nm) provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and random coils. While CD does not provide atomic-level detail, it is excellent for comparing the overall conformational changes induced by different proline analogs and for studying conformational stability as a function of temperature or denaturant concentration.

Signaling Pathways and Biological Relevance

The choice of a proline analog can have significant implications for biological activity by influencing the conformation of a peptide and its ability to interact with its target. For example, the stability of the collagen triple helix, which is critical for the integrity of connective tissue, is highly dependent on the presence of (2S, 4R)-4-hydroxyproline. The exo pucker induced by Hyp is essential for proper triple helix formation.

In the context of protein-protein interactions, proline-rich motifs often adopt polyproline II (PPII) helices, which are recognized by specific protein domains such as SH3 and WW domains. The incorporation of conformationally locked proline analogs can be used to stabilize the PPII conformation and enhance binding affinity.

The logical relationship for selecting a proline analog for a specific application can be summarized as follows:

G cluster_goal Design Goal cluster_choice Proline Analog Choice cluster_outcome Expected Outcome stabilize_trans Stabilize trans-amide / PPII helix trans_analog N-Boc-trans-4-hydroxy-D-proline (2S, 4R)-Hyp (2S, 4R)-Flp stabilize_trans->trans_analog induce_turn Induce β-turn (cis-amide) cis_analog (2S, 4S)-hyp (2S, 4S)-Flp induce_turn->cis_analog enhanced_stability Enhanced Stability / Binding trans_analog->enhanced_stability defined_structure Well-defined Turn Structure cis_analog->defined_structure

Decision framework for selecting a proline analog based on the desired structural outcome.

Conclusion

N-Boc-trans-4-hydroxy-D-proline and other proline analogs are indispensable tools in peptidomimetic and drug design. By carefully selecting the appropriate analog based on its inherent conformational biases, researchers can effectively constrain the structure of peptides and small molecules to enhance their stability, binding affinity, and biological activity. The quantitative data and experimental methodologies presented in this guide provide a foundation for making informed decisions in the rational design of conformationally defined molecules.

A Comparative Guide to Peptides Containing D-proline and L-proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of proline and its analogs into peptides is a powerful strategy in drug design, offering a means to constrain peptide conformation, enhance stability, and modulate biological activity. The substitution of the naturally occurring L-proline with its D-enantiomer can induce significant changes in the structural and functional properties of a peptide. This guide provides a comprehensive comparison of peptides containing both D-proline and L-proline analogs, supported by experimental data and detailed methodologies to assist researchers in this field.

Structural and Biophysical Characterization: A Comparative Analysis

The substitution of L-proline with D-proline at a specific position in a peptide sequence results in diastereomers with distinct physicochemical properties. These differences are readily observable using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key differences are observed in the 1H and 13C chemical shifts of the proline ring and adjacent amino acid residues. The cis/trans isomerization of the X-Pro peptide bond is a key feature of proline-containing peptides, and the equilibrium between these two conformers can be influenced by the stereochemistry of the proline residue.[1][2] NOE (Nuclear Overhauser Effect) data can be used to distinguish between cis and trans isomers. For a trans X-Pro bond, strong NOEs are observed between the proline Hδ protons and the preceding residue's Hα proton, while for a cis X-Pro bond, strong NOEs are seen between the proline Hα proton and the preceding residue's Hα proton.[2]

Table 1: Comparison of Representative 13C NMR Chemical Shifts (ppm) for Proline Analogs in Peptides

ParameterL-proline (trans)L-proline (cis)D-proline (trans)D-proline (cis)Reference
61.661.3~61.6~61.3[2][3]
30.633.1~30.6~33.1[2][3]
25.523.2~25.5~23.2[2][3]
48.248.8~48.2~48.8[2][3]

Note: The values for D-proline are extrapolated based on the principle that enantiomers have identical NMR spectra in an achiral solvent. The differentiation arises from their interaction with other chiral molecules or a chiral environment. The key distinction in diastereomeric peptides comes from the different spatial arrangement and its effect on the magnetic environment of surrounding nuclei.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is widely used to assess the secondary structure of peptides. Peptides containing L-proline often adopt a polyproline II (PPII) helix, a left-handed helical structure characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[4][5] In contrast, a peptide composed entirely of D-proline will exhibit an inverted CD spectrum.[4] When a single L-proline is replaced by a D-proline in a peptide sequence, the overall secondary structure can be significantly perturbed, leading to a CD spectrum that reflects a more disordered conformation or a different type of turn structure.

Table 2: Comparison of Circular Dichroism Spectral Features for Proline-Containing Peptides

PeptideSecondary Structureλmax (nm)[θ] (deg cm2 dmol-1)Reference
Poly-L-prolinePolyproline II (PPII) Helix~228 (positive), ~204 (negative)+2,163, -55,000[4]
Poly-D-prolinePolyproline II (PPII) Helix (right-handed)~228 (negative), ~204 (positive)-2,163, +55,000[4]
L-Proline peptide with single D-Pro substitutionOften disordered or β-turnVariable, typically reduced ellipticity compared to homopolymersVariable[6]

Functional Characterization: Stability and Biological Activity

The stereochemistry of proline residues profoundly impacts the functional properties of peptides, including their stability against enzymatic degradation and their ability to interact with biological targets.

Enzymatic Stability

Peptides composed of L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids can significantly enhance peptide stability by making the peptide bonds resistant to enzymatic cleavage.[7][8] This is a crucial consideration in the development of peptide-based therapeutics, as it can prolong their half-life in vivo.

Table 3: Comparative Enzymatic Stability of Peptides Containing L-proline vs. D-proline Analogs

PeptideProteaseHalf-life (t1/2)Reference
L-amino acid peptideTrypsin, Chymotrypsin, Serum ProteasesMinutes to hours[7][8]
D-amino acid substituted peptideTrypsin, Chymotrypsin, Serum ProteasesSignificantly increased (hours to days)[7][8][9]
Receptor Binding Affinity

Proline-rich motifs in peptides are recognized by specific protein domains, such as the Src Homology 3 (SH3) domain, which are critical components of intracellular signaling pathways.[10][11] The affinity of these interactions can be highly dependent on the conformation of the proline-rich ligand, which is in turn influenced by the stereochemistry of the proline residues. The substitution of an L-proline with a D-proline can disrupt the required conformation for binding, leading to a significant decrease in affinity.

Table 4: Representative Receptor Binding Affinities for Proline-Rich Peptides

Peptide LigandReceptor DomainDissociation Constant (Kd)Reference
L-proline rich peptide (e.g., from Sos)Grb2-SH3 domain10-100 µM[12][13]
D-proline substituted peptideGrb2-SH3 domainExpected to be significantly higher (weaker binding)General principle

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of peptides containing D- and L-proline analogs.

Peptide Synthesis

Peptides containing both D- and L-proline analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[14] Standard Fmoc or Boc chemistry can be employed, with the corresponding protected D- or L-proline amino acid being incorporated at the desired position in the sequence.

NMR Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D (1H) and 2D (TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the proton and carbon resonances using the TOCSY and HSQC spectra.

    • Identify the cis and trans isomers based on the distinct chemical shifts of the proline ring protons and carbons.[2]

    • Use the NOESY spectrum to identify through-space interactions and determine the conformation of the peptide backbone. Cross-peaks between the Hα of a residue and the Hδ of the following proline are indicative of a trans-peptide bond, while cross-peaks between the Hα protons of adjacent residues suggest a cis-peptide bond.[2]

Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm in a 1 mm pathlength quartz cuvette at a controlled temperature.

  • Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. The shape and magnitude of the spectrum provide information about the secondary structure of the peptide.[4][5]

Enzymatic Stability Assay
  • Incubation: Incubate the peptide at a known concentration with a specific protease (e.g., trypsin) or in human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.

  • Half-life Calculation: Determine the half-life (t1/2) of the peptide by plotting the percentage of intact peptide versus time.[7]

Receptor Binding Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the receptor protein (e.g., an SH3 domain) onto a sensor chip.

  • Binding: Inject a series of concentrations of the peptide (analyte) over the sensor surface and monitor the change in the SPR signal, which is proportional to the amount of bound peptide.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants from the sensorgrams. The equilibrium dissociation constant (Kd = kd/ka) is then calculated to quantify the binding affinity.

Signaling Pathways and Experimental Workflows

The interaction of proline-rich peptides with SH3 domains is a key event in many signal transduction pathways. For example, the adaptor protein Grb2 uses its SH3 domains to bind to proline-rich motifs on proteins like Son of sevenless (Sos), thereby recruiting Sos to the plasma membrane and activating the Ras/MAPK signaling cascade.[10][11]

SH3_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY binding to SH2 Sos Sos (Proline-rich) Grb2->Sos SH3 binding to Pro-rich motif Ras Ras Sos->Ras GEF activity MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Cellular_Response

Caption: SH3 domain-mediated signaling pathway.

The characterization of peptides containing D- and L-proline analogs typically follows a structured workflow to comprehensively evaluate their properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Functional Analysis cluster_bioactivity Biological Evaluation Synthesis Solid-Phase Peptide Synthesis (D- and L-Proline Analogs) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (Structure & Conformation) Characterization->NMR CD Circular Dichroism (Secondary Structure) Characterization->CD Stability Enzymatic Stability Assay (Protease/Serum) Characterization->Stability Binding Receptor Binding Assay (e.g., SPR) Characterization->Binding Cell_Assay Cell-Based Assays (e.g., Proliferation, Signaling) Binding->Cell_Assay

Caption: Experimental workflow for characterization.

References

Navigating the Maze of Hydroxyproline Isomers: A Comparative Guide to Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of hydroxyproline isomers is critical for understanding collagen metabolism, ensuring the quality of pharmaceuticals, and advancing research in connective tissue disorders. This guide provides an objective comparison of leading chromatographic techniques for the separation of hydroxyproline isomers, supported by experimental data and detailed protocols.

Hydroxyproline, a non-proteinogenic amino acid, is a key component of collagen, the most abundant protein in mammals. It exists in various isomeric forms, primarily as 3-hydroxyproline and 4-hydroxyproline, each with cis and trans diastereomers. The presence of two chiral centers in each results in a total of eight stereoisomers. The ability to distinguish and quantify these isomers is paramount for detailed biochemical analysis. This guide explores and compares four principal chromatographic methods: Reversed-Phase High-Performance Liquid Chromatography (RPLC), Hydrophilic Interaction Chromatography (HILIC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparative Performance of Chromatographic Techniques

The choice of chromatographic method for the separation of hydroxyproline isomers depends on the specific isomers of interest, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different techniques based on published experimental data.

TechniqueDerivatization ReagentIsomers SeparatedKey Performance Metrics
RPLC-MS N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA)All 8 stereoisomersComplete separation of all eight stereoisomers was achieved.[1]
HILIC-MS None (direct analysis)3- and 4-hydroxyproline isomersEffective for separating the free imino acids without derivatization.[2]
GC-MS Trifluoroacetylation and methanol esterification4-hydroxyprolineEfficient quantitation in the range of 5-1000 ng with a detection limit of 0.5 ng.[3]
CE-LIF (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-NCS)All 8 stereoisomers and D,L-prolineSeparation accomplished in less than 10 minutes.[1][4][5]
CE-UV 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Four stereoisomers of 4-hydroxyprolineResolution between consecutive peaks of 1.5, 2.7, and 3.6.[6][7]

Experimental Workflows and Logical Relationships

The general workflow for the chromatographic analysis of hydroxyproline isomers from a biological sample, such as collagen, involves several key steps. The following diagram illustrates this process, highlighting the critical stage of derivatization, which is often necessary to achieve successful separation.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional but often crucial) cluster_chromatography Chromatographic Separation cluster_analysis Detection and Quantification Sample Collagen-rich Sample (e.g., tissue, protein hydrolysate) Hydrolysis Acid or Enzymatic Hydrolysis Sample->Hydrolysis Liberation of amino acids Derivatization Reaction with Chiral/UV-active/ Volatile Reagent Hydrolysis->Derivatization Introduction of chromatophoric/chiral center Chromatography Chromatographic System (RPLC, HILIC, GC, CE) Hydrolysis->Chromatography Direct Injection (for some methods) Derivatization->Chromatography Detection Detection (MS, UV, Fluorescence) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for hydroxyproline isomer analysis.

Detailed Experimental Protocols

Here, we provide detailed methodologies for two of the key techniques highlighted in this guide.

Protocol 1: RPLC-MS for the Separation of all Eight Hydroxyproline Stereoisomers

This method is based on pre-column derivatization with N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA), enabling the separation of all eight stereoisomers by reversed-phase liquid chromatography coupled with mass spectrometry.[2][3]

1. Hydrolysis:

  • A collagen-containing sample is hydrolyzed using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube to release the amino acids.

  • The hydrolysate is dried under a stream of nitrogen.

2. Derivatization:

  • The dried residue is reconstituted in 1 M NaHCO₃.

  • A solution of l-FDVA in acetone is added.

  • The reaction mixture is incubated at 40°C for 1 hour.

  • The reaction is quenched by the addition of HCl.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

4. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the derivatized hydroxyproline isomers.

Protocol 2: Capillary Electrophoresis for the Chiral Separation of Hydroxyproline Stereoisomers

This protocol utilizes derivatization with a chiral reagent, (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-NCS), followed by separation using cyclodextrin-modified capillary zone electrophoresis with light-emitting diode-induced fluorescence (LEDIF) detection.[1][4][5]

1. Hydrolysis:

  • As described in Protocol 1.

2. Derivatization:

  • The dried hydrolysate is dissolved in a borate buffer (pH 9.0).

  • A solution of (R)-NCS in acetonitrile is added.

  • The mixture is incubated at 60°C for 30 minutes.

3. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 500 mM acetate buffer (pH 3.5) containing 5 mM of heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector.[1][4]

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

4. Detection:

  • Detector: Light-Emitting Diode-Induced Fluorescence (LEDIF).

  • Excitation Wavelength: 470 nm.

  • Emission Wavelength: 530 nm.

Conclusion

The separation of hydroxyproline isomers is a complex analytical challenge that can be addressed by a variety of powerful chromatographic techniques. RPLC-MS following chiral derivatization offers comprehensive separation of all eight stereoisomers, making it a powerful tool for in-depth research. HILIC provides a valuable alternative for the direct analysis of underivatized isomers. GC-MS is a highly sensitive method, particularly for 4-hydroxyproline, but requires derivatization to enhance volatility. Capillary electrophoresis, especially when coupled with chiral selectors and sensitive detection methods like LIF, provides rapid and high-resolution separations of all stereoisomers. The selection of the optimal method will be guided by the specific research question, the isomers of interest, and the analytical capabilities of the laboratory. This guide provides the foundational information to make an informed decision and to implement these methods effectively.

References

Safety Operating Guide

Proper Disposal of N-Boc-4-hydroxy-D-proline, trans-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N-Boc-4-hydroxy-D-proline, trans-, a derivative of the amino acid proline, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Protocols

Before disposal, it is imperative to understand the inherent hazards of N-Boc-4-hydroxy-D-proline, trans-. This compound is a combustible solid and is classified as an eye irritant. Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn at all times when handling this chemical. In case of eye contact, rinse cautiously with water for several minutes.

Step-by-Step Disposal Procedure

The disposal of N-Boc-4-hydroxy-D-proline, trans- must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous or hazardous based on its characteristics and any potential contamination. While N-Boc-4-hydroxy-D-proline, trans- itself is not typically classified as a highly hazardous substance, its disposal method may be dictated by the solvents or other chemicals it has been in contact with.

    • Segregate the waste into a designated, properly labeled container for solid chemical waste. Do not mix with incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.

  • Containerization:

    • Use a clearly labeled, sealed, and chemically compatible container for waste accumulation. The label should include the chemical name ("N-Boc-4-hydroxy-D-proline, trans-"), the date, and any associated hazard warnings.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with a completed waste manifest form, accurately describing the contents of the container.

  • Disposal Methods:

    • The primary recommended disposal methods for N-Boc-4-hydroxy-D-proline, trans- are incineration or disposal in a licensed landfill.

    • Incineration: This is often the preferred method for organic compounds, as it ensures complete destruction. The incinerator should be a licensed facility capable of handling chemical waste and equipped with appropriate emission controls.

    • Landfill: If incineration is not available or feasible, disposal in a licensed hazardous waste landfill may be an option. The landfill must be permitted to accept this type of chemical waste.

Quantitative Data Summary

Property/HazardData
Physical State Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Storage Class 11 (Combustible Solids)
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) (upon combustion)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Boc-4-hydroxy-D-proline, trans-.

DisposalWorkflow start Start: N-Boc-4-hydroxy-D-proline, trans- Waste Generated ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe assess_contamination Assess for Contamination (e.g., with hazardous solvents) ppe->assess_contamination contaminated Contaminated with Hazardous Material? assess_contamination->contaminated non_hazardous_waste Treat as Non-Hazardous Solid Chemical Waste contaminated->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste (Follow protocol for contaminant) contaminated->hazardous_waste Yes segregate Segregate into a Labeled, Sealed Container non_hazardous_waste->segregate hazardous_waste->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs provide_manifest Provide Completed Waste Manifest contact_ehs->provide_manifest disposal Disposal by Licensed Facility (Incineration or Landfill) provide_manifest->disposal

Caption: Disposal decision workflow for N-Boc-4-hydroxy-D-proline, trans-.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of N-Boc-4-hydroxy-D-proline, trans-, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

Personal protective equipment for handling N-Boc-4-hydroxy-D-proline, trans-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Boc-4-hydroxy-D-proline, trans-

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-4-hydroxy-D-proline, trans-. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

N-Boc-4-hydroxy-D-proline, trans- is classified as an irritant, capable of causing serious eye irritation.[1] It is a combustible solid, and appropriate care must be taken to avoid dust formation and ignition sources.[2] The primary hazards are associated with eye contact, skin contact, and inhalation of dust particles.[1][3] Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work involving chemical hazards.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standard.To protect against dust particles and potential splashes that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).To prevent skin irritation and absorption.[1][5] It is crucial to check glove manufacturer's chemical resistance charts for suitability.
Body Protection A standard laboratory coat, fully buttoned.To protect skin and personal clothing from spills and contamination.[4][6]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls (like a fume hood) are not sufficient to control dust, or if dust generation is likely.To prevent respiratory tract irritation from inhaling the powdered compound.[1][5]

Operational Protocol: Step-by-Step Handling Procedure

This protocol outlines the safe handling of N-Boc-4-hydroxy-D-proline, trans- from receiving to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Before starting, clear the workspace of any unnecessary items and potential ignition sources.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and ensure it is fully buttoned.

  • Wear chemical splash goggles.

  • Put on nitrile gloves. Inspect gloves for any tears or perforations before use.

3. Weighing and Handling the Compound:

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the solid compound onto a weighing paper or into a container.

  • Perform all manipulations slowly and deliberately to minimize dust generation.

  • If any of the compound is spilled, clean it up immediately following the spill cleanup procedure outlined below.

4. Post-Handling and Decontamination:

  • After handling, securely close the container of N-Boc-4-hydroxy-D-proline, trans-.

  • Decontaminate the work surface with an appropriate solvent and wipe it clean.

  • Remove gloves and dispose of them in the designated chemical waste container.

  • Immediately wash hands thoroughly with soap and water.[2]

  • Remove lab coat and goggles and store them in their designated locations.

Disposal Plan

Proper disposal of N-Boc-4-hydroxy-D-proline, trans- and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused or Waste N-Boc-4-hydroxy-D-proline, trans- Dispose of in a clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., weighing paper, pipette tips) Place in a designated solid chemical waste container immediately after use.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid chemical waste container. Do not discard in regular trash.
Empty Containers Triple rinse with a suitable solvent (e.g., methanol, ethanol). The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Emergency Procedures

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash affected skin with plenty of soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed, labeled container for chemical waste disposal. Clean the spill area with a suitable solvent and decontaminate.
Major Spill Evacuate the area and prevent entry. Alert your supervisor and institutional safety office immediately.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Carefully Weigh and Transfer Compound don_ppe->weigh spill_check Spill? weigh->spill_check close_container Securely Close Container weigh->close_container No Spill handle_spill Follow Spill Cleanup Protocol spill_check->handle_spill Yes handle_spill->weigh decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Chemical and Contaminated Materials decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE (Gloves) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of N-Boc-4-hydroxy-D-proline, trans-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-hydroxy-D-proline, trans-
Reactant of Route 2
N-Boc-4-hydroxy-D-proline, trans-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。